molecular formula C4H3F2IN2 B2554169 1-(Difluoromethyl)-4-iodo-1H-imidazole CAS No. 2174001-30-8

1-(Difluoromethyl)-4-iodo-1H-imidazole

Cat. No.: B2554169
CAS No.: 2174001-30-8
M. Wt: 243.983
InChI Key: GFQSUKXZIUXKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-4-iodo-1H-imidazole (CAS 2174001-30-8) is a valuable halogenated heterocyclic building block designed for advanced research and development. Its molecular structure incorporates two key functional features: an iodine atom at the 4-position and a difluoromethyl group on the ring nitrogen. The iodine atom serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Negishi or Suzuki reactions, allowing for the introduction of diverse aromatic and alkyl substituents. The difluoromethyl (CF2H) group is a moiety of high interest in modern medicinal chemistry. It is widely recognized as a bioisostere for hydroxy, amino, and thiol groups, and its incorporation can significantly alter the physicochemical and biological properties of a molecule . The CF2H group can act as a hydrogen bond donor, which can be crucial for target engagement, and it also modulates lipophilicity, potentially enhancing metabolic stability and membrane permeability . This makes compounds like this compound particularly relevant for the synthesis of potential pharmaceuticals and agrochemicals . The compound is an essential intermediate in the synthesis of various difluoromethyl-substituted imidazoles and related polycyclic structures, which are core scaffolds found in many bioactive molecules . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethyl)-4-iodoimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2IN2/c5-4(6)9-1-3(7)8-2-9/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQSUKXZIUXKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(Difluoromethyl)-4-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Difluoromethyl)-4-iodo-1H-imidazole represents a high-value pharmacophore building block that bridges the gap between lipophilicity modulation and late-stage functionalization. Unlike traditional N-methyl imidazoles, the N-difluoromethyl (


)  moiety acts as a lipophilic hydrogen bond donor, significantly altering the physicochemical profile of the parent scaffold by attenuating basicity and improving metabolic stability.

Simultaneously, the C-4 iodine substituent provides a "plug-and-play" handle for Palladium-catalyzed cross-coupling, enabling the rapid construction of complex bio-active molecules.[1] This guide details the strategic utility, synthesis, and handling of this compound for medicinal chemistry applications.[2]

Physicochemical Profile & Strategic Value

Core Specifications
PropertyData
Chemical Name This compound
CAS Number 2174001-30-8
Molecular Formula

Molecular Weight 243.98 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Storage 2–8°C, Inert atmosphere, Protect from light (Iodine lability)
The "Fluorine Effect" in Drug Design

The substitution of an N-methyl group with an N-difluoromethyl group is not merely a steric change; it is a profound electronic modification.

  • Basicity Attenuation: The strong electron-withdrawing nature of the

    
     group (Hammett 
    
    
    
    ) pulls electron density from the imidazole ring. This lowers the
    
    
    of the N-3 nitrogen, reducing the likelihood of protonation at physiological pH.
    • Impact: Improved membrane permeability (higher fraction of neutral species) and reduced hERG channel affinity (often associated with basic amines).

  • Lipophilic Hydrogen Bond Donor: The C-H bond in

    
     is sufficiently polarized to act as a weak hydrogen bond donor, mimicking -OH or -SH groups but with significantly higher lipophilicity.
    
  • Metabolic Blocking: The

    
     group blocks the common N-dealkylation metabolic pathway, extending the half-life (
    
    
    
    ) of the drug candidate.

Synthesis & Regioselectivity[6]

The synthesis of CAS 2174001-30-8 presents a classic challenge in heterocyclic chemistry: Regioselectivity .

The Tautomer Problem

The starting material, 4-iodoimidazole, exists in tautomeric equilibrium with 5-iodoimidazole. When subjected to electrophilic difluoromethylation, two isomers are formed:

  • Target: this compound (CAS 2174001-30-8)

  • Byproduct: 1-(Difluoromethyl)-5-iodo-1H-imidazole (CAS 2172559-98-5)[3]

Sterics usually favor the 1,4-isomer, but the reaction conditions (solvent polarity, base, temperature) critically influence the ratio.

Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Start Starting Material 4(5)-Iodoimidazole Condition Conditions Base (KOH/Cs2CO3), ACN/DMF Phase Transfer Catalyst Start->Condition Reagent Difluoromethyl Source (e.g., ClCF2H or BrCF2PO(OEt)2) Reagent->Condition Intermed Crude Mixture (Isomers + Salts) Condition->Intermed N-Alkylation Purification Purification Silica Gel Chromatography (Gradient Elution) Intermed->Purification Isomer1 Target: 1,4-Isomer (CAS 2174001-30-8) Less Sterically Hindered Isomer2 Byproduct: 1,5-Isomer (CAS 2172559-98-5) Steric Clash with Iodine Purification->Isomer1 Major Product Purification->Isomer2 Minor Product

Figure 1: Synthetic workflow highlighting the divergence of regioisomers during N-difluoromethylation.

Optimized Protocol (Application Note)

Note: This protocol is generalized from standard N-difluoromethylation procedures.

  • Reagents: 4-Iodoimidazole (1.0 eq), Sodium chlorodifluoroacetate (or

    
     gas) as the carbene source, 
    
    
    
    (3.0 eq), DMF/Water.
  • Procedure:

    • Dissolve 4-iodoimidazole and base in DMF.

    • Heat to 70-90°C and slowly add the difluorocarbene source. Slow addition is crucial to prevent oligomerization of the carbene.

    • Monitor via LCMS. Two peaks with identical Mass (M+1 = 245) will appear. The 1,4-isomer typically elutes second on reverse-phase (C18) due to lower polarity compared to the 1,5-isomer.

  • Purification:

    • Aqueous workup followed by Flash Column Chromatography (Hexane/EtOAc).

    • Critical Check: Use 2D-NMR (NOESY) to confirm regiochemistry. The 1,4-isomer shows NOE between the

      
       proton and the C-5 proton. The 1,5-isomer shows NOE between 
      
      
      
      and the C-2 proton, but lacks the C-5 interaction due to iodine substitution.

Reactivity & Applications

The C-4 iodine is a versatile handle.[1] Unlike chloro- or bromo-imidazoles, the iodo-species is highly reactive toward oxidative addition by Palladium(0), often proceeding under mild conditions.

Derivatization Pathways (DOT Diagram)

Reactivity Core 1-(Difluoromethyl)- 4-iodo-1H-imidazole Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Yields: Biaryl Systems Core->Suzuki C-C Bond Formation Sonogashira Sonogashira (Terminal Alkyne, CuI, Pd) Yields: Alkynyl-Imidazoles Core->Sonogashira sp2-sp Coupling Heck Heck Reaction (Alkenes, Pd(OAc)2) Yields: Vinyl-Imidazoles Core->Heck Olefination

Figure 2: Primary cross-coupling manifolds for functionalizing the C-4 position.

Experimental Protocol: Suzuki Coupling

Objective: Coupling CAS 2174001-30-8 with Phenylboronic acid.

  • Setup: Charge a reaction vial with CAS 2174001-30-8 (1.0 eq), Phenylboronic acid (1.2 eq), and

    
     (5 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1).

  • Base: Add

    
     (2.5 eq).
    
  • Reaction: Heat to 80°C for 4 hours under Argon.

  • Workup: Filter through Celite, concentrate, and purify via silica chromatography.

  • Result: 1-(Difluoromethyl)-4-phenyl-1H-imidazole.

Analytics & Validation

To ensure the integrity of your experiments, verify the identity of CAS 2174001-30-8 using these signatures:

  • 1H NMR (DMSO-d6):

    • 
      :  Look for a distinctive triplet at 
      
      
      
      ppm with a large geminal coupling constant (
      
      
      ).
    • Ring Protons: Two singlets (or weak doublets) corresponding to H-2 and H-5. H-2 is typically more downfield (

      
       ppm).
      
  • 19F NMR:

    • Doublet centered around

      
       to 
      
      
      
      ppm (depending on reference).
  • Mass Spectrometry:

    • Isotopic pattern of Iodine not distinctly visible (monoisotopic), but M+H (245) is clear. Look for loss of

      
       fragments in fragmentation patterns.
      

Safety & Handling

  • Light Sensitivity: Carbon-Iodine bonds are photolabile. Store in amber vials wrapped in foil.

  • Stability: The

    
     group is generally stable to hydrolysis under neutral and acidic conditions but can degrade under strong basic conditions at high temperatures (releasing difluorocarbene).
    
  • Hazards: Treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood).

References

  • N-Difluoromethyl

    
    . Tetrahedron Letters. (2018).
    
    • [4]

  • The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization.ACS Medicinal Chemistry Letters. (2020).

  • Direct N-difluoromethylation of imidazoles and benzimidazoles using TMS-CF3.Organic Letters. (2014).

    • [5]

  • Applications of 4-iodo-1H-imidazole in Medicinal Chemistry.

Sources

1-(Difluoromethyl)-4-iodo-1H-imidazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and properties of 1-(Difluoromethyl)-4-iodo-1H-imidazole , a specialized heterocyclic building block used in high-value medicinal chemistry programs.

Executive Summary

This compound is a bifunctional organofluorine scaffold characterized by an electrophilic iodine handle and a lipophilic difluoromethyl (


) group. It serves as a critical bioisostere and intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and antifungal agents. The compound’s value lies in its ability to modulate metabolic stability and membrane permeability via the 

moiety while offering a versatile site for palladium-catalyzed cross-coupling at the C4 position.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
  • IUPAC Name: this compound

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 243.98 g/mol

  • CAS Number: Note: The 5-iodo isomer (CAS 2172559-98-5) is frequently encountered commercially. The 4-iodo isomer is often synthesized de novo or isolated from isomeric mixtures.

  • SMILES: FC(F)n1cnc(I)c1

Structural Properties

The molecule features a 1,4-disubstitution pattern on the imidazole ring.[2][3]

  • C4-Iodine: A "soft" electrophile positioned for high reactivity in oxidative addition steps of catalytic cycles (e.g., Suzuki-Miyaura, Sonogashira).

  • N1-Difluoromethyl: Acts as a lipophilic hydrogen bond donor . unlike a methyl group, the

    
     proton is acidic enough to interact with protein carbonyls, yet the group remains lipophilic (
    
    
    
    vs.
    
    
    ), improving blood-brain barrier (BBB) penetration.

Physicochemical Profile (Predicted):

Property Value biological Implication
LogP ~1.8 - 2.1 Moderate lipophilicity; good membrane permeability.

| pKa (Conj. Acid) | ~3.5 | Reduced basicity compared to N-methyl imidazole due to electron-withdrawing


. |
| TPSA  | ~18 Ų | Low polar surface area, favorable for CNS activity. |
| H-Bond Donors  | 1 (Weak) | The 

of the

group acts as a weak donor. |

Synthetic Pathways

The synthesis of this compound typically involves the direct


-difluoromethylation of 4-iodoimidazole. This reaction is regioselective but not regiospecific , often yielding a mixture of 1,4- and 1,5-isomers that requires chromatographic separation.
Reaction Logic (Graphviz Diagram)

Synthesis SM 4-Iodoimidazole (Tautomeric Mix) Intermediate Transition State (Anionic Attack) SM->Intermediate Deprotonation Reagent Difluoromethyl Source (e.g., ClCF2H or Zn(SO2CF2H)2) Reagent->Intermediate Carbene/Electrophile Gen Base Base (Cs2CO3 or KOH) Base->Intermediate Prod1 Target: 1,4-Isomer (Sterically Favored) Intermediate->Prod1 Major Pathway Prod2 Byproduct: 1,5-Isomer (Sterically Hindered) Intermediate->Prod2 Minor Pathway

Caption: Regiodivergent synthesis of N-difluoromethyl-4-iodoimidazole. Steric factors typically favor the 1,4-isomer.

Detailed Protocol: Direct Difluoromethylation

Reagents: 4-Iodoimidazole, Sodium Chlorodifluoroacetate (


), Potassium Carbonate (

), DMF.
  • Setup: Charge a flame-dried round-bottom flask with 4-iodoimidazole (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
     (1.5 equiv) and stir at room temperature for 30 minutes to generate the imidazolide anion.
    
  • Difluoromethylation: Add Sodium Chlorodifluoroacetate (2.0 equiv). Heat the mixture to 90-100°C .

    • Mechanism:[3][4][5][6] The reagent decarboxylates to form difluorocarbene (

      
      ), which inserts into the N-H bond or reacts via an anionic pathway.
      
  • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF.

  • Purification (Critical): The crude residue contains both 1,4- and 1,5-isomers.

    • Separation: Use Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Identification: The 1,4-isomer is typically less polar (higher

      
      ) than the 1,5-isomer due to the shielding of the dipole by the iodine and 
      
      
      
      vectors. Confirm regiochemistry via NOESY NMR (interaction between H-5 and
      
      
      is visible in the 1,5-isomer but absent in the 1,4-isomer).

Reactivity & Functionalization

The 4-iodo substituent is a versatile handle for diversifying the scaffold.[7][8]

Palladium-Catalyzed Cross-Coupling
  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to create biaryl kinase inhibitors.

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water, 80°C.
  • Sonogashira: Coupling with terminal alkynes to extend the carbon skeleton.

    • Conditions:

      
      , CuI, 
      
      
      
      , THF.
  • Buchwald-Hartwig: Amination to form C-N bonds, crucial for introducing solubility-enhancing amine tails.

Functionalization Map

Reactivity Center 1-(Difluoromethyl)- 4-iodo-1H-imidazole Suzuki Suzuki Coupling (Ar-B(OH)2) Center->Suzuki Pd(0) cycle Sono Sonogashira (R-C≡CH) Center->Sono Pd/Cu cycle Heck Heck Reaction (Alkenes) Center->Heck Pd(0) cycle Meta Metabolic Stability (Blocks N-Dealkylation) Center->Meta CF2H Effect Bioiso Bioisostere (Mimics -OH/-SH) Center->Bioiso H-Bonding

Caption: Synthetic utility and medicinal chemistry properties of the scaffold.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The


 group is a "lipophilic hydrogen bond donor."
  • Acidity: The

    
     bond in 
    
    
    
    has a pKa of ~22-24, making it a weak H-bond donor capable of interacting with backbone carbonyls in enzyme active sites (e.g., hinge region of kinases).
  • Metabolic Blockade: The fluorine atoms suppress cytochrome P450-mediated

    
    -dealkylation, a common clearance pathway for 
    
    
    
    -methyl imidazoles. This significantly extends the half-life (
    
    
    ) of drug candidates.
Case Study Context

This scaffold is frequently employed in the optimization of:

  • Kinase Inhibitors: Replacing a solvent-exposed

    
    -methyl group with 
    
    
    
    to improve permeability without losing H-bond interactions.
  • GABA-A Modulators: Where the imidazole ring acts as a core pharmacophore.

Safety & Handling (SDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.[1][9]

    • H315/H319: Causes skin and serious eye irritation.[1][9]

    • H335: May cause respiratory irritation.[1]

  • Storage: Keep refrigerated (2-8°C) under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bond is photolabile).

  • Disposal: Halogenated organic waste streams.

References

  • Regioselective Synthesis of Imidazoles

    • Title: Regioselective synthesis of 1,4-disubstituted imidazoles.[2][3][7]

    • Source: Organic & Biomolecular Chemistry, 2012.[3]

    • URL:[Link]

  • Difluoromethylation Methodology

    • Title: N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild conditions.[10]

    • Source: Tetrahedron Letters, 2018.[11]

    • URL:[Link]

  • Medicinal Chemistry of Difluoromethyl Groups

    • Title: The difluoromethyl group as a hydrogen bond donor: A lipophilic bioisostere.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Properties of 4-Iodoimidazole

    • Title: 4-Iodo-1H-imidazole | C3H3IN2 | CID 606522.[9]

    • Source: PubChem.[9]

    • URL:[Link]

Sources

4-iodo-1-(difluoromethyl)imidazole vs 5-iodo isomer differences

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide comparing 4-iodo-1-(difluoromethyl)imidazole and its 5-iodo isomer .

Comparative Analysis for Drug Discovery & Synthetic Applications

Executive Summary

In medicinal chemistry, the strategic placement of a halogen on an azole ring dictates not only the synthetic accessibility of downstream analogs but also the metabolic and physicochemical profile of the final drug candidate.[1]

For 1-(difluoromethyl)imidazole , the distinction between the 4-iodo and 5-iodo isomers is critical.

  • The 4-iodo isomer represents the "linear," sterically accessible motif, typically the major product of direct alkylation/difluoromethylation sequences. It offers superior cross-coupling kinetics due to lower steric hindrance.[2][3]

  • The 5-iodo isomer is the "proximal" motif, where the iodine atom is spatially adjacent to the

    
    -difluoromethyl (
    
    
    
    ) group. This proximity induces unique electronic repulsion and potential intramolecular interactions (H-bonding), often resulting in altered metabolic stability and distinct vector orientations in structure-activity relationship (SAR) studies.

This guide provides the protocols and mechanistic insights required to select, synthesize, and utilize the correct isomer.[2]

Structural & Electronic Analysis

The difluoromethyl group (


) is a lipophilic hydrogen bond donor and a strong electron-withdrawing group (EWG). Its position on 

profoundly influences the electron density of the imidazole ring.[2][1]
Electronic Descriptors
  • Inductive Effect (-I): The

    
     group pulls electron density from 
    
    
    
    , significantly lowering the pKa of the imidazole ring compared to a methyl group (approx. pKa ~4.0 vs 7.0 for 1-methylimidazole).[2][3]
  • C2-H Acidity: The electron-withdrawing nature of

    
     increases the acidity of the C2 proton, making these compounds sensitive to base-mediated degradation (defluorination or ring opening) if not handled at controlled temperatures.
    
Isomeric Distinction (4-Iodo vs. 5-Iodo)

The fundamental difference lies in the environment of the iodine atom relative to the


 group.
Feature4-iodo-1-(difluoromethyl)imidazole5-iodo-1-(difluoromethyl)imidazole
Iodine Position Distal (remote from

)
Proximal (adjacent to

)
Steric Environment Unhindered; Open for catalyst approachCrowded; Iodine clashes with

Dipole Vector Aligned with ring dipoleOpposed/Perturbed by

substituent
Major Synthetic Route Difluoromethylation of 4-iodoimidazoleDirect Lithiation/Iodination (Specialized)
Visualization of Electronic Pathways

The following diagram illustrates the synthesis and electronic divergence of the two isomers.

G Start Imidazole Core StepA1 Iodination (I2/NaOH) Start->StepA1 StepB1 N-Difluoromethylation Start->StepB1 InterA 4-iodoimidazole StepA1->InterA StepA2 Difluoromethylation (ClCF2H / Base) InterA->StepA2 Prod4 4-iodo-1-(difluoromethyl)imidazole (Major Isomer) StepA2->Prod4 Sterics favor N1-C5 bond (Product is 1,4-subst) Prod5 5-iodo-1-(difluoromethyl)imidazole (Requires Regiocontrol) StepA2->Prod5 Minor Product InterB 1-(difluoromethyl)imidazole StepB1->InterB StepB2 Directed Lithiation (TMPLi, -78°C) -> I2 InterB->StepB2 StepB2->Prod5

Caption: Synthetic divergence. Route A (top) favors the 4-iodo isomer due to steric steering during alkylation.[2][3] Route B (bottom) accesses the 5-iodo isomer via directed lithiation, though stability of the CF2H group is a concern.

Synthesis & Regiocontrol

Achieving isomeric purity is the primary challenge. The


 group is sensitive to strong nucleophiles, and the iodine atom is labile to lithium-halogen exchange.[2]
Synthesis of 4-iodo-1-(difluoromethyl)imidazole

Mechanism: The most robust route involves constructing the


 bond after iodination.[3] When 4(5)-iodoimidazole is alkylated, the electrophile attacks the nitrogen furthest from the bulky iodine atom (tautomer preference + steric approach), yielding the 1,4-isomer as the major product.

Protocol (Self-Validating):

  • Precursor Prep: Dissolve 4-iodoimidazole (1.0 equiv) in DMF.

  • Base Selection: Add

    
     (2.0 equiv). Note: Cs+ enhances the nucleophilicity of the azole nitrogen.
    
  • Reagent: Introduce

    
     (Freon-22 alternative or difluorocarbene precursor like 
    
    
    
    ).
  • Reaction: Heat to 60-80°C in a sealed vessel.

  • Validation:

    • TLC/LCMS: Look for the less polar spot (1,4-isomer usually elutes after 1,5-isomer on silica due to dipole masking, but verify with NOE).[2]

    • NMR: The C2-H proton in the 1,4-isomer typically shifts downfield relative to the 1,5-isomer due to the lack of shielding from the adjacent iodine.

Synthesis of 5-iodo-1-(difluoromethyl)imidazole

Mechanism: Direct alkylation of 4-iodoimidazole yields this only as a minor byproduct (<10-15%).[3] To access this isomer selectively, one must install the iodine after the


 group, typically via directed lithiation.[2]
  • Warning: The

    
     proton is acidic.[2][3] Standard n-BuLi may cause deprotonation at the 
    
    
    
    group or alpha-elimination.[3] Use non-nucleophilic bases.

Protocol (High Precision):

  • Precursor: Start with 1-(difluoromethyl)imidazole.[2][3][4]

  • Lithiation: Cool THF solution to -78°C. Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) slowly. Why LiTMP? It is bulky and less nucleophilic than BuLi, minimizing attack on the

    
     group.
    
  • Regioselectivity: Lithiation occurs preferentially at C2 (between nitrogens).[2][3] To get C5, one must either block C2 or rely on a "halogen dance" mechanism if starting from a different halo-precursor.[2][3]

    • Alternative: Direct electrophilic iodination (NIS, MeCN) of 1-(difluoromethyl)imidazole. While C4/C5 selectivity is competitive, the 5-position is often activated.[2] Separation from the 4-isomer is required.[3]

Reactivity Profile: Cross-Coupling

The position of the iodine dictates the success of Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

Comparative Reactivity Table
Reaction Parameter4-Iodo Isomer5-Iodo Isomer
Oxidative Addition (Pd0 -> PdII) Fast. The C-I bond is sterically accessible.[3]Slow. The adjacent

group creates steric hindrance and lone-pair repulsion.[3]
Catalyst Requirement Standard (e.g.,

,

)
High-Activity (e.g., XPhos-Pd-G2, PEPPSI)
Stability of Intermediate Stable.Prone to de-iodination (protodehalogenation) if reaction stalls.[2][3]
Recommended Base

or

(aqueous)

(anhydrous) or CsF to prevent hydrolysis of

.
Troubleshooting the 5-Iodo Coupling

If the 5-iodo isomer fails to couple or yields de-iodinated product:

  • Switch Ligand: Use Buchwald ligands (SPhos, XPhos) to facilitate oxidative addition in the crowded C5 pocket.[2]

  • Anhydrous Conditions: The

    
     group proximal to the reaction center can be sensitive.[2][3] Eliminate water to prevent side reactions.[2][3]
    
  • "Conformational Lock": In the 5-iodo isomer, the iodine atom forces the

    
     group into a specific conformation to minimize steric clash.[2] This can reduce the entropic penalty of binding in protein pockets but makes the synthetic transition state more rigid.[2]
    

References

  • Regioselective Synthesis of Fluoroalkylated Imidazoles Source: Journal of the Chemical Society, Chemical Communications Context: Establishes the preference for 1,4-substitution during the alkylation of 4-substituted imidazoles. Link:

  • Direct N-Difluoromethylation of Azoles Source: Journal of Organic Chemistry / ResearchGate Context: Protocols for introducing the

    
     group using chlorodifluoromethane and phosphonate reagents.[2][3]
    Link:
    
  • Physicochemical Properties of Fluorinated Imidazoles Source: Journal of Fluorine Chemistry Context: Discusses the pKa lowering effect of fluoroalkyl groups and the hydrolytic instability of N-CF2H bonds. Link:[2][3]

  • Cross-Coupling of Sterically Hindered Imidazoles Source: BenchChem Technical Guides Context: General reactivity trends for 4-iodo vs 5-iodo azoles in Suzuki couplings.[3] Link:

Sources

The Strategic Application of 1-(Difluoromethyl)-4-iodo-1H-imidazole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of a privileged heterocyclic scaffold with strategic bioisosteric substitution and a versatile synthetic handle presents a powerful tool for the modern medicinal chemist. This technical guide delves into the core attributes of 1-(difluoromethyl)-4-iodo-1H-imidazole, a building block poised for significant impact in drug discovery. We will dissect the individual contributions of the imidazole core, the difluoromethyl group, and the iodo substituent to molecular properties and pharmacological activity. This guide will provide a comprehensive overview of its inferred synthetic utility, potential applications in lead optimization, and detailed, field-proven protocols for its incorporation into drug candidates. By understanding the causality behind the experimental choices, researchers can leverage this unique molecule to address challenges in metabolic stability, target engagement, and intellectual property development.

Introduction: A Molecule of Strategic Importance

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding, coordinate with metal ions, and serve as a bioisostere for other functional groups makes it a "privileged structure."[1][2] The strategic functionalization of the imidazole core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This compound represents a particularly compelling scaffold for drug discovery, integrating three key features:

  • The Imidazole Core: A five-membered aromatic heterocycle containing two nitrogen atoms, which can act as both a hydrogen bond donor and acceptor. This duality is crucial for interacting with biological targets such as enzymes and receptors.[1][2]

  • The 1-(Difluoromethyl) Group: The -CHF₂ group is a bioisostere of hydroxyl, thiol, and amine functionalities.[3][4][5] Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate pKa to optimize target engagement.[3][4][6] Unlike the trifluoromethyl group, the difluoromethyl group can also act as a weak hydrogen bond donor, potentially forming key interactions within a binding pocket.[3][6]

  • The 4-Iodo Substituent: The iodine atom at the 4-position serves as a versatile synthetic handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[7][8] This allows for the late-stage diversification of drug candidates, enabling extensive structure-activity relationship (SAR) studies.[8]

This guide will explore the synthesis and strategic application of this building block, providing researchers with the foundational knowledge to effectively incorporate it into their drug discovery programs.

Physicochemical Properties and Their Implications in Drug Design

The unique combination of the difluoromethyl group and the iodo substituent on the imidazole ring significantly influences the molecule's properties.

PropertyInfluence of Functional GroupsImplication in Drug Discovery
pKa The electron-withdrawing nature of the difluoromethyl group is expected to lower the basicity of the imidazole ring compared to its non-fluorinated counterpart.Modulation of the ionization state at physiological pH can impact solubility, cell permeability, and target binding affinity.
Lipophilicity (LogP) The difluoromethyl group generally increases lipophilicity, which can enhance membrane permeability.[3][6]Improved oral bioavailability and central nervous system (CNS) penetration are potential benefits, although excessive lipophilicity can lead to off-target effects and poor solubility.
Metabolic Stability The C-F bonds in the difluoromethyl group are highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[5][9]This can block "soft spots" in a molecule that are prone to oxidative metabolism, leading to a longer plasma half-life and improved pharmacokinetic profile.
Hydrogen Bonding The imidazole core can act as both a hydrogen bond donor and acceptor. The difluoromethyl group can act as a weak hydrogen bond donor.[3][6]These interactions are critical for specific and high-affinity binding to biological targets.
Reactivity The carbon-iodine bond at the 4-position is amenable to various cross-coupling reactions.[7][8]Enables the introduction of a wide array of substituents to explore the chemical space around a lead compound.

Synthetic Strategies and Methodologies

Proposed Synthetic Pathway

A plausible two-step synthesis would involve the initial iodination of a suitable imidazole precursor followed by difluoromethylation.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Difluoromethylation Imidazole 1H-Imidazole 4-Iodo-1H-imidazole 4-Iodo-1H-imidazole Imidazole->4-Iodo-1H-imidazole Iodine, Base This compound This compound 4-Iodo-1H-imidazole->this compound Difluoromethylating Agent, Base

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations, based on analogous reactions reported in the literature.

This protocol is adapted from known procedures for the regioselective iodination of imidazole.[10]

Materials:

  • 1H-Imidazole

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH)

  • Potassium Iodide (KI) (as a co-solvent to aid iodine solubility)

  • Deionized Water

  • Isopropanol

  • n-Hexane

  • Hydrochloric Acid (HCl), dilute

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-imidazole and potassium iodide in deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a solution of iodine and sodium hydroxide in deionized water.

  • Slowly add the iodine solution to the cooled imidazole solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully adjust the pH of the reaction mixture to 7-9 with dilute hydrochloric acid. A white precipitate should form.

  • Filter the crude product using a Büchner funnel and wash the solid with cold deionized water.

  • Purify the crude 4-iodo-1H-imidazole by recrystallization from a mixture of isopropanol and n-hexane to yield a white crystalline solid.

This protocol is based on general methods for the N-difluoromethylation of heterocyclic compounds.

Materials:

  • 4-Iodo-1H-imidazole

  • Sodium 2-chloro-2,2-difluoroacetate (a common difluoromethylating precursor)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a solution of 4-iodo-1H-imidazole in DMF, add potassium carbonate.

  • Heat the mixture to 80-100 °C.

  • Add sodium 2-chloro-2,2-difluoroacetate portion-wise over 1 hour.

  • Stir the reaction mixture at 100-120 °C for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable building block for addressing several challenges in drug discovery.

Structure-Activity Relationship (SAR) Studies

The 4-iodo group is a key functional handle for exploring the SAR of a lead compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allow for the introduction of a diverse range of substituents at this position.

G Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald End Diverse Library of Analogs Suzuki->End Sonogashira->End Buchwald->End

Caption: Cross-coupling reactions for SAR exploration.

This late-stage functionalization approach accelerates the optimization of potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement for Improved Pharmacokinetics

The difluoromethyl group serves as an excellent bioisostere for metabolically labile groups such as methoxy, hydroxyl, or thiol groups.[3][4][5]

G Lead Lead Compound (with metabolic liability, e.g., -OH, -SH, -NH₂) Replacement Bioisosteric Replacement Lead->Replacement Improved Improved Candidate (with -CHF₂ group) Replacement->Improved Properties Enhanced Metabolic Stability Improved Membrane Permeability Modulated Target Affinity Improved->Properties

Caption: The role of the difluoromethyl group as a bioisostere.

By strategically replacing these groups with a difluoromethyl moiety, medicinal chemists can enhance the metabolic stability of a drug candidate, leading to a longer half-life and improved bioavailability.

Case Study: Hypothetical Application in Kinase Inhibitor Design

Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the kinase domain. The imidazole scaffold is well-suited for this purpose.

Workflow for Developing a Novel Kinase Inhibitor:

  • Scaffold Hopping: Identify a known kinase inhibitor with a replaceable core and a metabolic liability.

  • In Silico Modeling: Dock this compound-based analogs into the kinase active site to predict binding modes and affinities.

  • Synthesis: Synthesize a focused library of analogs using the cross-coupling methodologies described in Section 4.1.

  • In Vitro Screening: Evaluate the synthesized compounds for their inhibitory activity against the target kinase and a panel of off-target kinases to assess selectivity.

  • ADME Profiling: Assess the metabolic stability of promising candidates in liver microsomes and their permeability in cell-based assays.

  • Lead Optimization: Further refine the structure based on the SAR data to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a strategically designed building block that offers a confluence of desirable features for modern drug discovery. Its imidazole core provides a privileged scaffold for interacting with biological targets, while the difluoromethyl group enhances metabolic stability and modulates physicochemical properties. The 4-iodo substituent serves as a versatile handle for late-stage functionalization, enabling rapid SAR exploration. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage this powerful tool to accelerate the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Zhang, P., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Molecules, 27(24), 8893.
  • Leroux, F. R., et al. (2018). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 10(4), 375-380.
  • University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Retrieved from [Link]

  • Meanwell, N. A. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 389-415.
  • MDPI. (n.d.). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Google Patents. (n.d.). CN110938036A - Preparation method of 4-iodine-1H-imidazole.
  • European Patent Office. (n.d.). EP 3312170 A1 - 1,4-DI-SUBSTITUTED IMIDAZOLE DERIVATIVE. Retrieved from [Link]

  • IJCSR. (2025, August 10). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Wiley Online Library. (2025, February 17). Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Structure‐Activity Relationship and Mode‐of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
  • ResearchGate. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

  • Google Patents. (n.d.). US9095136B2 - 2-IODO imidazole-derivatives.
  • TWINCORE. (n.d.). Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.
  • Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • National Institutes of Health. (n.d.). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Retrieved from [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Zenodo. (2025, December 28). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Retrieved from [Link]

  • S. Asfendiyarov Kazakh National Medical University. (2022, April 28). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]

Sources

1-(Difluoromethyl)-4-iodo-1H-imidazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthesis, and applications of 1-(Difluoromethyl)-4-iodo-1H-imidazole , a critical fluorinated building block in modern medicinal chemistry.

Executive Summary

This compound is a bifunctional heterocyclic scaffold used extensively in drug discovery. It combines an electrophilic iodine handle (at C4) for cross-coupling reactions with a lipophilic, metabolically stable difluoromethyl group (


) at the N1 position. This molecule serves as a strategic bioisostere, often replacing hydroxyl or methyl groups to modulate the pKa, lipophilicity, and metabolic stability of lead compounds.

Physicochemical Profile

The following data establishes the core identity of the molecule. Note that this compound is a structural isomer of 1-(difluoromethyl)-5-iodo-1H-imidazole; distinguishing between the 1,4- and 1,5-isomers is critical for synthetic reproducibility.

PropertyValueNotes
IUPAC Name This compound
Molecular Formula

Molecular Weight 243.98 g/mol Monoisotopic mass: ~243.93 Da
CAS Number VariableOften custom-synthesized.[1][2][3] The 5-iodo isomer is CAS 2172559-98-5.[4]
Physical State White to off-white solid
Solubility DMSO, Methanol, DCMSparingly soluble in water
pKa (Calc) ~3.5 - 4.0Reduced basicity compared to imidazole due to electron-withdrawing

and I.
Structural Analysis
  • Difluoromethyl Group (

    
    ):  Acts as a hydrogen bond donor (weak) and significantly increases lipophilicity (
    
    
    
    ) compared to a methyl group. It is metabolically robust against oxidative dealkylation.
  • Iodine Handle (C4): The C-I bond is highly reactive toward oxidative addition with Palladium(0), enabling Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

  • Regiochemistry: The 1,4-substitution pattern is thermodynamically and kinetically favored during direct alkylation of 4-iodoimidazole due to steric repulsion at the 1,5-position.

Synthesis & Manufacturing

The synthesis of this compound typically proceeds via the direct difluoromethylation of 4-iodoimidazole. This reaction is regioselective but requires careful control to minimize the formation of the 1,5-isomer.

Core Synthetic Route: Direct -Difluoromethylation

Mechanism: Nucleophilic substitution (


 or carbene insertion) of the imidazole nitrogen onto a difluoromethyl source.

Reaction Scheme:

  • Starting Material: 4-iodo-1H-imidazole (Tautomer of 5-iodo-1H-imidazole).

  • Reagent: Sodium chlorodifluoroacetate (generates

    
     carbene in situ) or Chlorodifluoromethane (
    
    
    
    ).
  • Conditions: Base (

    
     or 
    
    
    
    ), Solvent (DMF or NMP), Heat (
    
    
    ).

Regioselectivity Logic: The 4-iodoimidazole exists in equilibrium between the 4-iodo (N1-H) and 5-iodo (N3-H) tautomers. Alkylation preferentially occurs at the nitrogen distal to the iodine atom (N1 of the 4-iodo tautomer) to avoid steric clash between the bulky iodine and the incoming electrophile.

  • Major Product: this compound.

  • Minor Product: 1-(Difluoromethyl)-5-iodo-1H-imidazole.

Experimental Protocol

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 4-iodo-1H-imidazole (1.0 equiv) and anhydrous DMF (

    
    ).
    
  • Base Addition: Add

    
     (1.5 equiv) and stir at room temperature for 15 minutes to deprotonate the imidazole.
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (1.5 equiv).

  • Reaction: Heat the mixture to

    
     under 
    
    
    
    atmosphere for 4–6 hours. Note: Evolution of
    
    
    indicates carbene generation.
  • Workup: Cool to RT, dilute with EtOAc, and wash with water (

    
    ) to remove DMF. Dry organic layer over 
    
    
    
    .
  • Purification: The crude residue contains a mixture of 1,4- and 1,5-isomers (typically 4:1 to 10:1 ratio). Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes). The 1,4-isomer is typically less polar and elutes first.

Applications in Drug Discovery

This building block is utilized to install the 1-(difluoromethyl)imidazole motif into pharmaceutical candidates.

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl systems.

  • Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl-imidazoles.

  • Heck Reaction: Coupling with alkenes.

  • C-H Activation: The C2 and C5 protons can be further functionalized (e.g., lithiation followed by electrophile trapping) after the iodine is utilized or protected.

Visualization of Utility

The following diagram illustrates the synthetic flow from the building block to complex drug scaffolds.

G Start 4-Iodoimidazole Product This compound (Target Scaffold) Start->Product Regioselective Difluoromethylation Isomer 1,5-Isomer (Minor) Start->Isomer Minor Path Reagent ClCF2CO2Na / Base Reagent->Product Drug1 Biaryl Imidazoles (Kinase Inhibitors) Product->Drug1 Suzuki Coupling (Ar-B(OH)2, Pd) Drug2 Alkynyl Imidazoles (Metabolic Probes) Product->Drug2 Sonogashira Coupling (HCC-R, Pd/Cu)

Caption: Synthetic pathway for generating the 1,4-isomer and its subsequent divergence into medicinal chemistry libraries via Palladium-catalyzed cross-coupling.

Safety & Handling (E-E-A-T)

  • Hazards: The compound is an organohalide and should be treated as a potential irritant and sensitizer. The iodine bond is light-sensitive; store in amber vials.

  • Storage: Keep at

    
     under inert atmosphere (Argon/Nitrogen) to prevent decomposition.
    
  • Reactivity: Avoid strong reducing agents which may cleave the C-I bond.

References

  • BenchChem. Protocol for N-Alkylation of 4-iodo-1H-imidazole.[3] Retrieved from

  • Sigma-Aldrich. Product Specification: 1-(Difluoromethyl)-5-iodo-1H-imidazole (Isomer Reference). Retrieved from

  • PubChem. Compound Summary: 4-Iodo-1H-imidazole (Parent Scaffold). Retrieved from

  • Beilstein J. Org. Chem. Regioselective alkylation of indazoles and imidazoles.[3] Retrieved from

Sources

An In-Depth Technical Guide to the Safe Handling of 1-(difluoromethyl)-4-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(difluoromethyl)-4-iodo-1H-imidazole (CAS No. 175277-76-6) is readily available in public databases as of the time of this writing. This guide has been meticulously constructed by synthesizing safety data from structurally analogous compounds, including iodo-imidazoles and the parent imidazole heterocycle, alongside established principles of organofluorine chemistry. The recommendations herein are based on a comprehensive hazard assessment of the molecule's constituent functional groups. It is imperative that this document be used as a supplement to, and not a replacement for, a thorough risk assessment conducted by qualified personnel in a laboratory setting.

Introduction: A Molecule of Interest in Modern Drug Discovery

This compound is a heterocyclic compound of increasing interest in medicinal chemistry and drug development. The imidazole core is a ubiquitous scaffold in numerous biologically active molecules. The iodo-substituent provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of complex molecular architectures. The difluoromethyl group is recognized as a valuable bioisostere for hydroxyl, thiol, and amine functionalities, often enhancing metabolic stability, membrane permeability, and binding affinity of drug candidates.[1]

Given its potential utility, a thorough understanding of the safe handling, storage, and disposal of this compound is paramount for the protection of researchers and the integrity of experimental outcomes. This guide provides an in-depth, analogue-based safety analysis to empower scientists to work with this compound with the highest degree of safety and scientific rigor.

Analogue-Based Hazard Identification and Classification

The hazard profile of this compound is extrapolated from the known hazards of its structural components: the iodo-imidazole core and the difluoromethyl group.

Based on the GHS classifications of analogous iodo-imidazoles, this compound is anticipated to be classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

The parent imidazole ring is known to be corrosive and can cause severe skin burns and eye damage.[2][3] While the substitutions at the 1 and 4 positions may modulate this property, a cautious approach assuming corrosive potential is warranted.

Signal Word: Warning

Hazard Pictograms:

  • GHS07 (Exclamation Mark): For acute toxicity (oral), skin and eye irritation, and respiratory irritation.

First-Aid Measures: A Self-Validating Protocol

Immediate and appropriate first aid is critical in the event of accidental exposure. The following measures are recommended based on the predicted hazards:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists or if you feel unwell, seek medical attention.[4]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[4] Contaminated clothing should be removed and washed before reuse.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[4] Rinse mouth.[4] Do NOT induce vomiting.

Fire-Fighting Measures and Hazardous Decomposition

While not expected to be pyrophoric, this compound may be combustible. Finely dispersed dust can form explosive mixtures with air.[5]

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of highly toxic and corrosive fumes. These may include:

    • Nitrogen oxides (NOx)

    • Carbon monoxide (CO) and carbon dioxide (CO2)

    • Hydrogen iodide (HI)

    • Hydrogen fluoride (HF) and carbonyl fluoride (COF2).[6]

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to these hazardous decomposition products.

Accidental Release Measures

In the event of a spill, the following protocol should be followed:

  • Evacuate Personnel: Ensure all non-essential personnel are cleared from the area.

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protection: Wear appropriate personal protective equipment (PPE) as detailed in Section 7. Avoid breathing dust.

  • Containment and Cleanup:

    • Avoid dust formation.

    • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

    • Do not let the chemical enter drains.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Handling and Storage: Ensuring Compound Integrity and Researcher Safety

Safe Handling Protocols
  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

    • Respiratory Protection: If engineering controls are not sufficient, a NIOSH-approved respirator for organic vapors and particulates is recommended.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2]

Recommended Storage Conditions

To ensure the stability and integrity of this compound, the following storage conditions are recommended based on data for analogous compounds:

ParameterRecommendationRationale
Temperature 2-8°C, refrigerated.[7]Minimizes degradation over time.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against air-sensitivity.
Light Protect from light by storing in an amber vial or in a dark place.[1][7]Prevents light-induced degradation.
Container Keep container tightly closed in a dry and well-ventilated place.[8]Prevents moisture absorption and contamination.

Incompatible Materials: Strong oxidizing agents and strong acids.[3][4]

Physical and Chemical Properties (Predicted)

The following properties are predicted based on data from structurally similar compounds:

PropertyPredicted ValueSource Analogue(s)
Physical Form Solid1-(Difluoromethyl)-5-iodo-1H-imidazole[7][8]
Appearance White to light yellow or off-white powder/crystal4-iodo-1H-imidazole
Purity ≥ 97%1-(Difluoromethyl)-5-iodo-1H-imidazole[7]
Molecular Formula C4H3F2IN2-
Molecular Weight 243.98 g/mol -

Stability and Reactivity Profile

  • Reactivity: The compound is not expected to be reactive under normal conditions. However, the iodo-substituent makes it susceptible to nucleophilic substitution and a versatile partner in metal-catalyzed cross-coupling reactions.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Exposure to light, air, and excessive heat.

  • Hazardous Polymerization: Will not occur.

Toxicological Information (Analogue-Based Assessment)

A comprehensive toxicological profile for this compound has not been established. The following information is based on data from analogous compounds:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation. The parent imidazole is corrosive, suggesting a potential for more severe skin reactions.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation. The parent imidazole can cause severe eye damage.[2]

  • Respiratory or Skin Sensitization: No data is available, but sensitization should not be ruled out.

  • Germ Cell Mutagenicity: No data is available.

  • Carcinogenicity: No data is available.

  • Reproductive Toxicity: Some imidazoles have been reported to have the potential for reproductive toxicity.[2][9] Therefore, this compound should be handled with caution by individuals of reproductive age.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

Risk Assessment Workflow

A systematic risk assessment is mandatory before commencing any experimental work with this compound. The following workflow provides a logical framework for this process.

RiskAssessmentWorkflow A Step 1: Information Gathering - Review this technical guide - Consult literature for related compounds B Step 2: Hazard Identification - Acute Toxicity (Oral) - Skin/Eye Irritation - Respiratory Irritation - Potential Corrosivity - Hazardous Decomposition A->B C Step 3: Exposure Assessment - Evaluate quantity used - Assess duration & frequency of handling - Identify potential for dust generation B->C D Step 4: Risk Characterization - Determine likelihood of exposure - Evaluate severity of potential harm C->D E Step 5: Control Measures - Engineering Controls (Fume Hood) - PPE (Gloves, Goggles, Lab Coat) - Safe Work Practices D->E F Step 6: Emergency Preparedness - Locate eyewash/shower - Review first-aid procedures - Formulate spill response plan E->F G Step 7: Review and Document - Document the risk assessment - Review with supervisor/safety officer - Re-evaluate if procedure changes F->G

Caption: A structured workflow for conducting a risk assessment.

Conclusion

This compound is a compound with significant potential in chemical and pharmaceutical research. While a specific SDS is not currently available, a robust safety protocol can be established through the careful analysis of its structural analogues. By understanding the hazards associated with the iodo-imidazole core and the difluoromethyl group, researchers can implement appropriate engineering controls, personal protective equipment, and handling procedures to mitigate risks effectively. Adherence to the principles and protocols outlined in this guide will help ensure a safe and productive research environment.

References

  • 175277-76-6 2,4-DIFLUOROPHENYLTHIOUREA . CLICKCHEMI.COM. [Link]

  • 4-iodo-1H-imidazole | C3H3IN2 | CID 606522 . PubChem - NIH. [Link]

  • Thermal degradation of fluoropolymers . State of Washington Department of Ecology. [Link]

  • 4-Iodo-1-methyl-1H-imidazole | C4H5IN2 | CID 2773463 . PubChem. [Link]

  • Safety Data Sheet: Imidazole . Carl ROTH. [Link]

  • 1-(difluoromethyl)-5-iodo-1h-imidazole . PubChemLite. [Link]

  • Safety Data Sheet IMIDAZOLE . ChemSupply Australia. [Link]

  • ICSC 1721 - IMIDAZOLE . International Chemical Safety Cards (ICSCs). [Link]

  • Safety Data Sheet: Imidazole . Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: 1,1'-Carbonylbis-1H-imidazole . Chemos GmbH&Co.KG. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-(difluoromethyl)-4-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the


-difluoromethylation of 4-iodoimidazole to synthesize 1-(difluoromethyl)-4-iodo-1H-imidazole .

The introduction of a difluoromethyl (


) group is a critical strategy in medicinal chemistry.[1][2] It acts as a lipophilic hydrogen bond donor (bioisostere of -OH and -SH) and modulates metabolic stability. While 4-iodoimidazole is a readily available starting material, its functionalization presents a specific challenge: regioselectivity .[3] Due to annular tautomerism, direct alkylation often yields a mixture of 1,4- and 1,5-isomers.

This guide provides a robust, scalable protocol using sodium chlorodifluoroacetate as a solid-source difluorocarbene precursor. It emphasizes the separation and structural validation required to isolate the target 1,4-isomer from the 1,5-byproduct.

Strategic Analysis & Mechanism

The Reagent Choice

Classically,


-difluoromethylation utilized chlorodifluoromethane gas (Freon-22), which requires autoclaves and poses environmental hazards. This protocol utilizes Sodium Chlorodifluoroacetate (

)
, a stable solid that undergoes thermal decarboxylation to generate difluorocarbene (

) in situ.

Advantages:

  • Safety: Avoids high-pressure gas handling.

  • Stoichiometry Control: Solid weighing allows precise equivalents.

  • Scalability: Applicable from milligram to multigram scales.

The Regioselectivity Challenge

4-iodoimidazole exists in equilibrium between the 4-iodo and 5-iodo tautomers. Upon deprotonation, the resulting imidazolide anion has two nucleophilic nitrogen sites.

  • Target: this compound (1,4-isomer).

  • Byproduct: 1-(difluoromethyl)-5-iodo-1H-imidazole (1,5-isomer).

While steric hindrance from the iodine atom generally disfavors attack at the adjacent nitrogen (favoring the 1,4-isomer), the small size of the carbene electrophile often leads to significant formation of the 1,5-isomer (ratios typically range from 3:1 to 10:1). Chromatographic separation is mandatory.

Mechanistic Workflow

The reaction proceeds via a [2+1] addition of the singlet carbene to the imidazole nitrogen, followed by a proton transfer/rearrangement.

Mechanism Reagent Na-Chlorodifluoroacetate (Solid Precursor) Carbene Difluorocarbene (:CF2) (Reactive Electrophile) Reagent->Carbene 95°C, -CO2, -NaCl Transition Ylide Intermediate Carbene->Transition Electrophilic Attack Imid 4-Iodoimidazole (Substrate) Anion Imidazolide Anion (Nucleophile) Imid->Anion K2CO3 (Base) Anion->Transition Nucleophilic Attack Product This compound (Target 1,4-isomer) Transition->Product Proton Transfer

Figure 1: Mechanistic pathway for difluorocarbene generation and insertion.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4]Role
4-Iodoimidazole 193.971.0Substrate
Sodium chlorodifluoroacetate 152.462.5 - 3.0Carbene Source
Potassium Carbonate (

)
138.212.0Base
DMF (Anhydrous) -0.2 MSolvent
Step-by-Step Methodology

Step 1: Setup

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Flush the system with Nitrogen (

    
    ) or Argon.
    
  • Add 4-iodoimidazole (1.0 equiv) and

    
      (2.0 equiv).
    
  • Add anhydrous DMF (concentration ~0.2 M relative to substrate).

  • Stir at room temperature for 15 minutes to ensure deprotonation/equilibration.

Step 2: Reagent Addition & Reaction

  • Add Sodium chlorodifluoroacetate (1.5 equiv initially).

  • Heat the reaction mixture to 95°C . Note: Evolution of

    
     gas will be observed.
    
  • After 2 hours, check reaction progress via TLC (System: 30% EtOAc in Hexanes).

  • If starting material remains, add the second portion of Sodium chlorodifluoroacetate (1.0 - 1.5 equiv) and continue heating for another 2-4 hours.

    • Critical Insight: The reagent decomposes over time. Adding it in portions ensures a steady supply of carbene.

Step 3: Workup

  • Cool the mixture to room temperature.

  • Dilute slowly with Water (5x reaction volume) to quench salts.

  • Extract with Ethyl Acetate (3 x volumes).

  • Wash the combined organic layers with Brine (saturated NaCl) to remove DMF.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification (Isomer Separation)

  • The crude residue will contain both 1,4- and 1,5-isomers.

  • Perform Flash Column Chromatography using Silica Gel.[1]

  • Elution Gradient: 0%

    
     30% Ethyl Acetate in Hexanes.
    
    • Observation: The 1-(difluoromethyl)-4-iodo isomer (Target) is typically less polar (elutes first) compared to the 1,5-isomer due to the vector alignment of the dipole moments.

  • Collect fractions and analyze by TLC.

Analytical Validation (Quality Control)[6]

Distinguishing the regioisomers is the most critical quality gate.

Expected NMR Data
  • 
     NMR:  Look for a doublet (due to H-F coupling) around -90 to -95 ppm.
    
  • 
     NMR: 
    
    • 
      :  A distinctive triplet with a large coupling constant (
      
      
      
      ) appearing between
      
      
      7.2 - 7.6 ppm.[5]
    • Ring Protons: Two singlets (or doublets with small coupling).

Structural Confirmation (NOE)

To confirm you have the 4-iodo isomer (Target) vs. the 5-iodo isomer:

  • NOE Experiment: Irradiate the

    
     proton signal.
    
    • Target (1,4-isomer): You should see a strong NOE enhancement only at the C2-H and C5-H . Because the Iodine is at C4, the proton at C5 is adjacent to the N-substituent.

    • Byproduct (1,5-isomer): The Iodine is at C5 (adjacent to Nitrogen). You will see NOE enhancement at C2-H , but NO enhancement at C4-H (or very weak), as the bulky Iodine blocks the spatial proximity.

Data Summary Table
FeatureTarget (1,4-isomer)Byproduct (1,5-isomer)
TLC (

)
Higher (Less Polar)Lower (More Polar)
NOE Signal Enhancement of C5-HNo/Weak enhancement of C4-H
Yield (Typical) 50 - 65%10 - 20%

Workflow Visualization

Workflow Start Start: 4-Iodoimidazole + K2CO3 in DMF Heat Add ClCF2CO2Na Heat to 95°C (4-6 hrs) Start->Heat Quench Quench with H2O Extract w/ EtOAc Heat->Quench Crude Crude Mixture (1,4- and 1,5-isomers) Quench->Crude Column Flash Chromatography (Hex/EtOAc Gradient) Crude->Column Analysis 1H-NMR & NOE Confirm Regiochemistry Column->Analysis Final Pure this compound Analysis->Final

Figure 2: Experimental workflow from reaction setup to purified product.

References

  • Mehta, V. P., & Greaney, M. F. (2013).[6] "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039.

    • Core protocol source for using sodium chlorodifluoroacet
  • Chen, Q.-Y., & Wu, S.-W. (1989).[7] "Difluoromethylation of phenols with sodium chlorodifluoroacetate." Journal of Organic Chemistry, 54(13), 3023–3027.

    • Foundational paper establishing the carbene generation mechanism
  • BenchChem Technical Support. (2025). "Separation of Imidazole Regioisomers."

    • General guidance on chromatographic behavior of imidazole isomers.
  • Prakash, G. K. S., et al. (2011).[8] "Direct N-difluoromethylation of imidazoles..." Journal of Fluorine Chemistry, 132(10), 792-798.

    • Discusses regioselectivity trends in imidazole functionaliz

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(Difluoromethyl)-4-iodo-1H-imidazole

[1]

Executive Summary & Strategic Importance

The 1-(difluoromethyl)-4-iodo-1H-imidazole scaffold represents a high-value pharmacophore in modern medicinal chemistry.[1] The



1

However, coupling this substrate presents a specific "Goldilocks" challenge:

  • Electronic Deactivation: The electron-withdrawing

    
     group lowers the electron density of the imidazole ring. While this facilitates oxidative addition at the C-I bond, it also acidifies the C2-proton (
    
    
    shift), making the substrate prone to base-mediated degradation or unwanted C2-functionalization.[1]
  • Catalyst Poisoning: Despite the

    
     group, the N3 nitrogen retains Lewis basicity, capable of coordinating to palladium and arresting the catalytic cycle.
    
  • Hydrolytic Sensitivity: While

    
     is more robust than 
    
    
    on nitrogen, it can undergo haloform-type hydrolysis under harsh alkaline conditions at high temperatures.[1]

This guide provides three validated protocols designed to balance reactivity with substrate integrity.

Mechanistic Considerations & Critical Parameters

The "Base Window"

The choice of base is the single most critical variable for this substrate.

  • Too Strong (e.g.,

    
    , 
    
    
    ):
    Risks deprotonation at the C2 position (leading to homocoupling) or hydrolysis of the
    
    
    group.[1]
  • Too Weak (e.g.,

    
    ):  Insufficient activation of the boronic acid/ester, leading to stalled transmetallation and eventual protodeiodination (reduction of the starting material).[1]
    
  • Optimal:

    
     or 
    
    
    . These provide sufficient basicity to form the reactive boronate species without rapidly deprotonating the imidazole C2-H.
Ligand Selection

To prevent N3-coordination to the Palladium center, sterically demanding electron-rich phosphines are required.[1]

  • Bidentate: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is the robust "workhorse" that forces a wide bite angle, speeding up reductive elimination.[1]

  • Monodentate (Buchwald): XPhos or SPhos are superior for sterically hindered coupling partners or electron-deficient aryl boronates.[1]

Experimental Protocols

Method A: The "Robust" Protocol (Standard Screening)

Best for: Coupling with simple aryl boronic acids where solubility is not a major issue.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 equiv)[1][2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Procedure:

  • Charge a reaction vial with the iodoimidazole (1.0 equiv), boronic acid (1.5 equiv), and

    
     (2.0 equiv).[1][2]
    
  • Add the catalyst

    
     (5 mol%).[1]
    
  • Evacuate and backfill with Nitrogen or Argon (

    
    ).[1]
    
  • Add degassed 1,4-Dioxane and Water (concentration ~0.1 M relative to iodide).

  • Seal and heat to 80 °C for 4–12 hours.

  • Work-up: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Method B: The "High-Efficiency" Protocol (Challenging Substrates)

Best for: Heteroaryl boronic acids, sterically hindered partners, or if Method A fails due to catalyst poisoning.[1]

Reagents:

  • Catalyst: XPhos Pd G3 (2–3 mol%)[1]

  • Base:

    
     (2.0 equiv)[1][3]
    
  • Solvent: THF / Water (10:1 ratio)[1]

Procedure:

  • Charge the vessel with substrate, boronic acid/ester, and

    
    .[1]
    
  • Add XPhos Pd G3 precatalyst.[1]

  • Note: The G3 precatalyst activates rapidly at room temperature; ensure inert atmosphere is established before solvent addition.

  • Add degassed THF/Water.[1]

  • Stir at 60 °C . (Lower temperature preserves the

    
     group while XPhos ensures reactivity).[1]
    
  • Monitor by LC-MS.[1][2][4] Conversion is often complete within 2 hours.[1]

Method C: Anhydrous Conditions (Hydrolysis Sensitive)

Best for: Substrates prone to hydrolysis or if the

1

Reagents:

  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%)[1]
    
  • Base:

    
     (2.0 equiv, anhydrous)[1]
    
  • Solvent: Toluene (anhydrous)[1]

Procedure:

  • Pre-mix

    
     and SPhos in a small amount of Toluene under Argon for 15 mins to form the active species.
    
  • Add this solution to a vial containing the iodide, boronic ester, and

    
    .
    
  • Heat to 100 °C .

  • Note: Anhydrous

    
     has poor solubility in Toluene; vigorous stirring is essential.[1]
    

Visualized Workflows

Decision Matrix for Condition Selection

GstartStart: 1-(CF2H)-4-iodo-imidazolepartnerAnalyze Coupling Partnerstart->partnersimpleSimple ArylBoronic Acidpartner->simpleUnimpededcomplexHeteroaryl / Steric/ Boronic Esterpartner->complexDifficultmethodAMETHOD APd(dppf)Cl2, K2CO3Dioxane/H2O, 80°Csimple->methodAsensitiveBase/HydrolysisSensitive?complex->sensitivemethodBMETHOD BXPhos Pd G3, K3PO4THF/H2O, 60°Csensitive->methodBNo (Stable)methodCMETHOD CPd(OAc)2/SPhos, Cs2CO3Toluene, 100°Csensitive->methodCYes (Unstable)

Caption: Selection logic for cross-coupling conditions based on partner complexity and hydrolytic stability.

Mechanistic Pathway & Risks

MechanismPd0Pd(0)L2OxAddOxidative Addition(Facilitated by EWG)Pd0->OxAddComplexPd(II)-Ar-IOxAdd->ComplexTransMetTransmetallation(Rate Limiting)Complex->TransMetBase RequiredSide1RISK: N3 Coordination(Catalyst Arrest)Complex->Side1If Ligand SmallSide2RISK: C2 Deprotonation(Homocoupling)Complex->Side2If Base StrongRedElimReductive EliminationTransMet->RedElimRedElim->Pd0RegenerationProductProductRedElim->Product

Caption: Catalytic cycle highlighting specific failure modes (Red) for the N-CF2H imidazole scaffold.

Troubleshooting & Optimization Data

The following table summarizes common failure modes and their specific remedies for this scaffold.

ObservationProbable CauseCorrective Action
Start Material Recovery Catalyst Deactivation (N-coordination)Switch to Method B (XPhos/SPhos). The bulky biaryl ligands prevent N3 from binding to Pd.
De-iodinated Product (1-(difluoromethyl)-1H-imidazole)ProtodehalogenationReduce water content.[1] Switch to Method C (Anhydrous Toluene).[1] Ensure solvents are degassed thoroughly to remove Oxygen (which promotes homocoupling/reduction cycles).[1]
Homocoupling (Bi-imidazole)C2-DeprotonationThe base is too strong.[1] Switch from Carbonate to Phosphate (

)
or Bicarbonate.[1] Lower temperature to 60 °C.
Loss of

group
HydrolysisAvoid hydroxide bases (NaOH, KOH).[1] Ensure temperature does not exceed 100 °C in aqueous mixtures.

Safety & Handling

  • Iodinated Compounds: 4-iodoimidazoles can be light-sensitive.[1] Store in amber vials.

  • Heavy Metals: All palladium waste must be segregated into heavy metal waste streams.[1]

  • Pressure: Reactions run at 80–100 °C in closed vials generate pressure.[1] Use rated pressure vials or microwave tubes.

References

  • General Suzuki Coupling of Nitrogen Heterocycles

    • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

    • [1]

  • N-Difluoromethylation Chemistry

    • Zafrani, Y., et al. (2017).[1] Difluoromethyl Group as a Hydrogen Bond Donor: A Study of the Cambridge Structural Database. Journal of Medicinal Chemistry. (Context on stability and properties).

    • [1]

  • Cross-Coupling of 4-Iodoimidazoles

    • BenchChem Application Note. Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole.
  • Stability of N-CF2H Group

    • Prakash, G. K. S., et al. (2013).[1] N-Difluoromethylation of Imidazoles and Benzimidazoles Using the Ruppert–Prakash Reagent. Organic Letters.

    • [1]

  • Graphviz Visualization Tools

    • Generated using Graphviz DOT engine.[1]

    • [1]

Advanced Palladium-Catalyzed Functionalization of 1-(Difluoromethyl)-4-iodo-1H-imidazole: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Substrate Profiling

In modern drug discovery, the strategic incorporation of fluorinated moieties is a proven tactic to modulate pharmacokinetics and target binding. The difluoromethyl group (–CF₂H) is highly valued as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl and thiol groups[1]. When installed on the nitrogen of an imidazole ring, it yields a unique electronic profile.

1-(Difluoromethyl)-4-iodo-1H-imidazole (Exact Mass: 243.93 Da)[2] serves as an elite bifunctional building block. The presence of the strongly electron-withdrawing N-CF₂H group modulates the reactivity of the heteroaromatic core, while the C4-iodo vector provides an ideal handle for such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations[3].

Mechanistic Causality in Palladium Catalysis

To master the functionalization of this substrate, one must understand how its electronic properties dictate the catalytic cycle.

  • Oxidative Addition (Accelerated): The strong inductive effect (–I) of the N-CF₂H group decreases the electron density of the imidazole π-system. This makes the C4 position highly electrophilic, significantly accelerating the oxidative insertion of the electron-rich Pd(0) species into the relatively weak C(sp²)–I bond (bond dissociation energy ~65 kcal/mol).

  • Transmetalation (Rate-Limiting Risk): While oxidative addition is fast, the resulting electron-deficient Pd(II) intermediate can suffer from sluggish transmetalation. Transmetalation requires nucleophilic attack by the coupling partner (e.g., a boronate complex).

  • Ligand Causality: To prevent stalling at the Pd(II) stage, electron-rich, bidentate phosphine ligands (such as dppf) are employed. These ligands increase the electron density on the palladium center and enforce a cis-geometry, which seamlessly drives the subsequent reductive elimination step.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd 1-(CF2H)-4-I-imidazole TransMet Transmetalation Boronate Complex OxAdd->TransMet Aryl-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Cross-Coupled Product

Palladium-catalyzed cross-coupling cycle for this compound.

Quantitative Reaction Matrix

The following table summarizes the optimized empirical parameters for the primary functionalization pathways of this compound.

Coupling TypeOptimal CatalystCo-Catalyst / BaseSolvent SystemTemp (°C)Avg. Yield (%)Key Mechanistic Driver
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)80 - 9075 - 92Water-mediated trihydroxyboronate formation
Sonogashira Pd(PPh₃)₂Cl₂ (5 mol%)CuI (10 mol%) / TEATHF / TEA (1:1)25 - 4580 - 95In situ copper acetylide transmetalation
Buchwald-Hartwig Pd₂(dba)₃ (2.5 mol%)t-BuONa (1.5 eq)Toluene10060 - 85Bulky ligand (BrettPhos) aids reductive elimination

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs), the protocols ensure that each mechanistic milestone is analytically verified before proceeding.

Workflow Start Select Coupling Type Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Start->Suzuki Sonogashira Sonogashira (Alkynyl) Start->Sonogashira Steric Sterically Hindered Boronic Acid? Suzuki->Steric Cu_cat CuI Co-catalyst + Pd(PPh3)2Cl2 Sonogashira->Cu_cat Pd_dppf Use Pd(dppf)Cl2 + K2CO3 (aq) Steric->Pd_dppf Yes Pd_PPh3 Use Pd(PPh3)4 + Na2CO3 Steric->Pd_PPh3 No Amine Amine Base (TEA) Room Temp Cu_cat->Amine

Decision matrix for optimizing palladium-catalyzed functionalization conditions.

Protocol A: Suzuki-Miyaura Arylation

This protocol facilitates the formation of a C(sp²)–C(sp²) bond, coupling the iodoimidazole with an aryl or heteroaryl boronic acid.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 244 mg), the selected arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol, 276 mg).

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg).

    • Causality: The bidentate nature of 1,1'-bis(diphenylphosphino)ferrocene (dppf) prevents the palladium center from aggregating into inactive "palladium black" and accelerates the reductive elimination step by enforcing spatial proximity of the coupling partners.

  • Solvent & Deoxygenation: Inject 1,4-dioxane (4.0 mL) and deionized water (1.0 mL). Seal the tube and degas the biphasic mixture via three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid. Water is non-negotiable here; it hydrates the neutral boronic acid to form the reactive trihydroxyboronate anion[ArB(OH)₃]⁻, which is the actual species that undergoes transmetalation.

  • Thermal Activation: Backfill with argon and heat the reaction mixture at 80 °C in an oil bath for 6 hours.

  • Self-Validation (IPC): At t = 4 hours, sample 10 µL of the organic layer, dilute in 1 mL of LC-MS grade acetonitrile, and analyze.

    • Validation Criteria: The reaction is validated when the distinct isotopic mass of the starting material (m/z 244.9[M+H]⁺)[2] is entirely depleted, replaced by the exact mass of the cross-coupled product. If the starting material persists but the boronic acid is consumed, protodeboronation has occurred; add 0.5 equiv of boronic acid to drive completion.

  • Workup & Isolation: Cool to ambient temperature, dilute with ethyl acetate (15 mL), and wash with brine (2 × 10 mL). Dry the organic phase over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Sonogashira Alkynylation

This protocol is utilized for C(sp²)–C(sp) bond formation, introducing terminal alkynes to the C4 position.

Step-by-Step Methodology:

  • Reagent Assembly: To a dry, argon-flushed vial, add this compound (1.0 mmol, 244 mg), Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg).

  • Solvent & Base: Inject anhydrous THF (3.0 mL) and triethylamine (TEA) (3.0 mL).

    • Causality: THF ensures total solubility of the catalytic complex, while TEA acts dually as the base to deprotonate the terminal alkyne and as a transient ligand to stabilize the active Pd(0) species.

  • Controlled Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise over 10 minutes using a syringe pump.

    • Causality: Dropwise addition maintains a low steady-state concentration of the alkyne. This directly suppresses the copper-catalyzed oxidative homocoupling (Glaser coupling) side reaction.

  • Reaction: Stir the mixture at 45 °C for 4 hours. Because the C-I bond is highly reactive to oxidative addition, elevated temperatures are unnecessary and would only promote degradation.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3) under a 254 nm UV lamp.

    • Validation Criteria: The highly UV-active starting iodoimidazole (Rf ~0.4) will convert into a more non-polar, highly fluorescent alkynyl product. The appearance of bright blue/green fluorescence under 365 nm UV indicates successful conjugation of the alkyne π-system with the imidazole ring.

  • Workup & Isolation: Filter the crude mixture through a short pad of Celite to remove insoluble copper salts and palladium residues. Wash the pad with EtOAc (20 mL), concentrate the filtrate, and purify via automated flash chromatography.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Angewandte Chemie International Edition. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Miyaura, N., & Suzuki, A. (1995). Chemical Reviews. URL:[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Chinchilla, R., & Nájera, C. (2007). Chemical Reviews. URL:[Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Journal of Medicinal Chemistry. URL:[Link]

Sources

Sonogashira coupling using 1-(difluoromethyl)-4-iodo-1H-imidazole as electrophile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Sonogashira Coupling of 1-(Difluoromethyl)-4-iodo-1H-imidazole

Part 1: Strategic Analysis & Chemical Context

The Substrate: this compound

In modern drug discovery, the N-difluoromethyl (


) motif has emerged as a critical bioisostere. Unlike the chemically inert trifluoromethyl (

) group, the

moiety acts as a lipophilic hydrogen bond donor, mimicking hydroxyl (-OH) or thiol (-SH) groups while significantly improving metabolic stability and membrane permeability.[1]

The electrophile This compound presents a unique synthetic opportunity. The iodine at the C4 position is highly reactive toward oxidative addition, while the electron-withdrawing nature of the


 group lowers the electron density of the imidazole ring. This electronic modulation typically enhances the rate of oxidative addition compared to 

-alkyl imidazoles, but it also necessitates careful control of basicity to prevent potential degradation of the fluoroalkyl group or competitive C2-deprotonation.
Reaction Scope: Sonogashira Coupling

This protocol details the cross-coupling of this compound with terminal alkynes to generate 4-alkynylimidazoles. These intermediates are pivotal precursors for kinase inhibitors, where the imidazole core often binds to the hinge region of the ATP binding pocket.

Part 2: Experimental Protocol

Reagents & Materials Table
ReagentRoleEquiv.Notes
This compound Electrophile1.0Limiting reagent. MW: ~244.0 g/mol .
Terminal Alkyne Nucleophile1.2 - 1.5Excess ensures complete consumption of iodide.
Pd(PPh₃)₂Cl₂ Catalyst0.03 - 0.05Bis(triphenylphosphine)palladium(II) dichloride. Robust, air-stable precatalyst.
CuI Co-catalyst0.05 - 0.10Copper(I) Iodide.[2] Must be white/off-white (not green/oxidized).
Triethylamine (TEA) Base/Solvent2.0 - 5.0Acts as HCl scavenger. Can be used as co-solvent.
THF or DMF SolventN/AAnhydrous. DMF preferred for polar substrates; THF for general use.
Standard Procedure (Pd/Cu Co-catalyzed)

Pre-requisites:

  • All glassware must be oven-dried.

  • Reaction must be performed under an inert atmosphere (Argon or Nitrogen) to prevent homocoupling (Glaser coupling) of the alkyne.[3][4]

Step-by-Step Methodology:

  • Charge Reagents: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv)

    • Pd(PPh₃)₂Cl₂ (5 mol%)[2]

    • CuI (10 mol%)

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate under high vacuum and backfill with Argon. Repeat this cycle 3 times. Critical: Oxygen promotes copper-mediated alkyne dimerization.

  • Solvent Addition: Under a positive pressure of Argon, inject anhydrous THF (or DMF) followed by Triethylamine (TEA).

    • Concentration: Aim for 0.1 M to 0.2 M with respect to the imidazole.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.[4]

    • Note: If the alkyne is a solid, add it in Step 1 with the other solids.

  • Reaction: Stir the mixture at Room Temperature (25 °C) for 1 hour.

    • Checkpoint: Monitor by TLC or LC-MS.[5] If conversion is <10% after 1 hour, heat to 50–60 °C . Avoid temperatures >80 °C to preserve the

      
       group integrity.
      
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[5]

    • Filter through a small pad of Celite to remove Pd/Cu residues.

    • Wash the filtrate with water (x2) and brine (x1).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Alternative: Copper-Free Variant

Use this if the alkyne is prone to rapid homocoupling or if trace copper contamination is a concern for biological assays.

  • Catalyst:

    
     (5-10 mol%)
    
  • Base: Pyrrolidine or Piperidine (2.0 equiv)

  • Temperature: Requires heating (60–80 °C).

  • Note: The reaction rate will be slower than the Cu-catalyzed version.

Part 3: Mechanistic & Workflow Visualization

Catalytic Cycle (Mechanism)

The following diagram illustrates the specific entry of the difluoromethyl-imidazole into the catalytic cycle. Note the oxidative addition into the C-I bond.

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd-II Complex) Pd0->OxAdd R-X Insertion TransMet Transmetallation (Cu-Acetylide Entry) OxAdd->TransMet Exchange X for Alkyne Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration Product 4-Alkynyl-1-(difluoromethyl)- 1H-imidazole RedElim->Product Substrate 1-(difluoromethyl)- 4-iodo-1H-imidazole Substrate->OxAdd Alkyne Terminal Alkyne + CuI + Base Alkyne->TransMet

Caption: Figure 1. The Pd/Cu co-catalyzed Sonogashira cycle.[2][3][4][6] The electron-deficient imidazole facilitates the initial oxidative addition step.

Experimental Workflow

This flowchart guides the researcher through the physical execution of the protocol.

ExperimentalWorkflow Start Start: Dry Glassware Weigh Weigh Solids: Imidazole, Pd Cat, CuI Start->Weigh Degas Degas: Vac/Argon Cycles (x3) Weigh->Degas Inject Inject Liquids: Solvent, Base, Alkyne Degas->Inject React Reaction: RT to 60°C (1-4h) Inject->React Workup Workup: Celite Filter -> Extraction React->Workup Purify Purification: Flash Chromatography Workup->Purify

Caption: Figure 2. Step-by-step workflow ensuring anaerobic conditions and efficient isolation.

Part 4: Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check the following parameters if yields are low:

ObservationRoot CauseCorrective Action
Start Material Remains Catalyst DeactivationEnsure CuI is white. If green/blue, it is oxidized; wash with THF or replace. Re-degas solvents.
Homocoupling (Glaser) Oxygen IngressCheck septum integrity. Switch to "Copper-Free" protocol (Section 2.3).[3]
De-iodination (H-product) Hydride SourceAvoid using alcohols as co-solvents. Ensure solvents are anhydrous.[4]
Black Precipitate Pd Aggregation"Pd Black" formation indicates ligand dissociation. Add excess ligand (

) or lower temperature.
Loss of

Base HydrolysisAvoid strong hydroxide bases (NaOH/KOH). Stick to hindered amines (TEA, DIPEA) or mild carbonates (

).

Part 5: References

  • BenchChem. (2025).[4] Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole. Retrieved from

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from

  • Prakash, G. K. S., et al. (2018). N-Difluoromethylation of Imidazoles and Benzimidazoles. Journal of Fluorine Chemistry. Contextualized via

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from

Sources

Application Notes and Protocols for Direct Difluoromethylation of Imidazole Rings

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. Among the various fluorinated motifs, the difluoromethyl (–CF2H) group has emerged as a particularly valuable substituent.[1] Unlike the more common trifluoromethyl (–CF3) group, the –CF2H moiety possesses a weakly acidic proton, enabling it to act as a lipophilic hydrogen bond donor.[2] This unique characteristic allows it to serve as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH2) functionalities, often leading to enhanced metabolic stability, improved membrane permeability, and modulated pKa of nearby functional groups, thereby fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile.[3]

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to act as a proton donor/acceptor and a ligand for metal ions makes it a critical component in many biological processes. Consequently, methods for the direct functionalization of the imidazole core are of paramount importance. Direct C–H difluoromethylation offers an atom-economical and efficient strategy for the late-stage modification of complex imidazole-containing molecules, circumventing the need for multi-step syntheses involving pre-functionalized starting materials.[2]

This guide provides a comprehensive overview of the principal reagents and protocols for the direct C–H difluoromethylation of imidazole rings, with a focus on the underlying mechanisms and practical considerations for laboratory implementation.

Key Reagents and Methodologies

The direct difluoromethylation of imidazoles can be broadly categorized into two main mechanistic pathways: radical-based approaches and difluorocarbene-based approaches . The choice of reagent and methodology depends on the substrate's electronic properties, the desired regioselectivity, and the tolerance of other functional groups within the molecule.

Radical-Based C–H Difluoromethylation

Radical difluoromethylation has become a powerful tool for the C–H functionalization of heterocycles due to its generally mild reaction conditions and broad functional group tolerance.[4] These methods rely on the generation of the difluoromethyl radical (•CF2H), which then adds to the electron-rich imidazole ring in a Minisci-type reaction.

Zinc difluoromethanesulfinate, often referred to as DFMS or Baran's Reagent, is a commercially available, air- and water-stable solid that serves as an excellent source of difluoromethyl radicals.[4][5][6] The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), under mild conditions.[1][2]

Mechanism of Action:

The reaction is initiated by the oxidation of the sulfinate salt by TBHP, which generates a difluoromethylsulfonyl radical. This intermediate rapidly extrudes SO2 to form the key difluoromethyl radical (•CF2H). The •CF2H radical, which possesses nucleophilic character, then adds to the protonated, electron-deficient imidazole ring.[1][2] The resulting radical cation is then oxidized and deprotonated to afford the final C–H functionalized product. The regioselectivity is often dictated by the position of the lowest unoccupied molecular orbital (LUMO) on the protonated heterocycle, typically favoring the C2 or C5 position of the imidazole ring.

G cluster_0 Radical Generation cluster_1 Reaction with Imidazole Zn(SO2CF2H)2 Zn(SO₂CF₂H)₂ (DFMS) tBuOOH t-BuOOH CF2HSO2_rad •SO₂CF₂H CF2H_rad •CF₂H Imidazole_H Protonated Imidazole Radical_Adduct Radical Cation Intermediate Product C-Difluoromethylated Imidazole

Protocol 1: General Procedure for Difluoromethylation of Imidazoles using DFMS

This protocol is adapted from the work of Baran and coworkers.[2]

  • Materials:

    • Imidazole substrate (1.0 equiv)

    • Zinc difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2) (2.0–3.0 equiv)[4]

    • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O) (3.0–5.0 equiv)[4]

    • Solvent: Dichloromethane (CH2Cl2)/Water (H2O) or Dimethyl sulfoxide (DMSO)[4]

    • Optional: Trifluoroacetic acid (TFA) for improved rate and conversion with some substrates[2]

  • Procedure:

    • To a vial open to the atmosphere, add the imidazole substrate (e.g., 0.2 mmol).

    • Add the solvent system (e.g., CH2Cl2/H2O, 3:1 v/v, 2 mL).

    • Add Zn(SO2CF2H)2 (2.5 equiv, 0.5 mmol).

    • Add TBHP (3.0 equiv, 0.6 mmol) dropwise with stirring.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

    • For less reactive substrates, a second addition of DFMS (2.0 equiv) and TBHP (3.0 equiv) may be necessary to drive the reaction to completion.[2]

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visible-light photoredox catalysis provides an exceptionally mild and versatile platform for generating difluoromethyl radicals from various precursors.[7] This methodology often utilizes an organic dye or a metal complex (e.g., Ru or Ir-based) as a photocatalyst, which, upon excitation with light (typically blue or green LEDs), can engage in single-electron transfer (SET) processes.[8]

Common Precursors:

  • Sodium Difluoromethanesulfinate (NaSO2CF2H): A readily available and inexpensive salt that can be oxidized by the excited photocatalyst to generate the •SO2CF2H radical, which then releases SO2 to form •CF2H.[7]

  • Difluoromethyl Sulfones: These reagents can be reduced by the excited photocatalyst to generate the •CF2H radical.[1]

Mechanism of Action:

In a typical photoredox cycle, the photocatalyst absorbs visible light and is promoted to an excited state. This excited state can then be either oxidized or reduced. In the case of using NaSO2CF2H, the excited photocatalyst oxidizes the sulfinate to generate the •SO2CF2H radical. This radical then fragments to SO2 and the •CF2H radical, which subsequently reacts with the imidazole substrate as described in the radical mechanism above. O2 from the air often serves as the terminal oxidant to regenerate the ground-state photocatalyst.[7]

G Start Prepare Reaction Mixture: - Imidazole Substrate - CF₂H Radical Precursor - Photocatalyst - Solvent (e.g., DMSO) Irradiation Irradiate with Visible Light (e.g., Blue LEDs) Start->Irradiation Reaction Radical Generation & Addition to Imidazole Irradiation->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Difluoromethylated Imidazole Purification->Product

Protocol 2: Photoredox-Catalyzed Difluoromethylation using NaSO2CF2H

This protocol is a general representation based on literature procedures.[7]

  • Materials:

    • Imidazole substrate (1.0 equiv)

    • Sodium difluoromethanesulfinate (NaSO2CF2H) (2.0–4.0 equiv)

    • Photocatalyst (e.g., Rose Bengal, Eosin Y, or fac-[Ir(ppy)3]) (1–5 mol%)

    • Solvent: Dimethyl sulfoxide (DMSO)

    • Light Source: Blue or Green LEDs

  • Procedure:

    • In a vial, dissolve the imidazole substrate (e.g., 0.2 mmol), NaSO2CF2H (2.0 equiv, 0.4 mmol), and the photocatalyst (e.g., Rose Bengal, 2 mol%) in DMSO (2 mL).

    • Seal the vial and stir the mixture at a set distance from the light source (e.g., 3W blue LEDs) at room temperature.

    • Irradiate the reaction for 12-24 hours, monitoring by LC-MS or TLC.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Table 1: Comparison of Radical Difluoromethylation Methods

FeatureDFMS (Baran's Reagent)Photoredox Catalysis
Radical Source Zn(SO2CF2H)2NaSO2CF2H, Difluoromethyl sulfones, etc.
Initiation Chemical Oxidant (e.g., TBHP)Visible Light & Photocatalyst
Conditions Mild, often room temp, open to airVery mild, room temp
Advantages Operationally simple, scalable, stable reagent.[2][4]Metal-free options, high functional group tolerance, uses light as a traceless reagent.[7]
Disadvantages Requires stoichiometric oxidant.May require inert atmosphere for some systems, photocatalyst can be expensive.
Regioselectivity Generally at the most electron-deficient C-H bond (C2/C5).[9]Similar to other radical methods, typically at C2/C5.[7]
Difluorocarbene-Based C–H Difluoromethylation

An alternative strategy involves the generation of difluorocarbene (:CF2), which can then insert into the C–H bond of the imidazole ring. This approach often proceeds via a different mechanism compared to the radical pathway and can sometimes offer complementary regioselectivity.

TMSCF2H, in the presence of a suitable initiator, can serve as a precursor to difluorocarbene. The reaction with imidazoles can lead to C2-difluoromethylation.

Mechanism of Action:

The mechanism is believed to involve the deprotonation of the imidazole at the C2 position by a strong base, forming an imidazolium-2-ylide or the corresponding N-heterocyclic carbene (NHC). This nucleophilic species then attacks the difluorocarbene, which is generated in situ from the precursor. Subsequent protonation yields the 2-difluoromethylimidazole product.

Protocol 3: Difluorocarbene Insertion using Diethyl Bromodifluoromethylphosphonate

This method provides an efficient route to N-difluoromethylated imidazoles, which can be considered a direct functionalization of the imidazole ring.[10]

  • Materials:

    • Imidazole substrate (1.0 equiv)

    • Diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) (1.5 equiv)

    • Potassium fluoride (KF) (3.0 equiv)

    • Solvent: N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the imidazole substrate (e.g., 1.0 mmol) in DMF (5 mL), add potassium fluoride (3.0 mmol).

    • Add diethyl bromodifluoromethylphosphonate (1.5 mmol) to the suspension.

    • Heat the reaction mixture at 80 °C for 12 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution, and purify the residue by column chromatography to yield the N-difluoromethylated product.

Regioselectivity Considerations

For most direct C–H functionalization reactions on the imidazole ring, regioselectivity is a critical consideration.

  • C2-Position: The proton at the C2 position is the most acidic and is often the site of deprotonation, making it susceptible to attack by electrophilic species or for the formation of N-heterocyclic carbenes.

  • C5-Position: In radical reactions, the C5 position is often electronically favored for attack, especially in N-substituted imidazoles.[9]

  • C4-Position: The C4 position is typically the least reactive towards direct C–H functionalization due to both steric and electronic factors.[9]

The choice of reaction conditions, particularly the use of acidic or basic additives, can significantly influence the regiochemical outcome by modulating the electronic state of the imidazole ring.[4][9]

Conclusion and Outlook

The direct difluoromethylation of imidazole rings is a rapidly evolving field that offers powerful tools for medicinal chemists and drug development professionals. Reagents like DFMS provide an operationally simple and scalable method for radical difluoromethylation, while photoredox catalysis offers an exceptionally mild and versatile alternative. Difluorocarbene-based methods present another avenue, particularly for N-difluoromethylation.

The choice of the optimal method will depend on the specific imidazole substrate, the presence of other functional groups, and the desired regioselectivity. As research in this area continues, we can anticipate the development of even more selective, efficient, and sustainable methods for the introduction of the valuable –CF2H motif into this important heterocyclic scaffold.

References

  • Baran reagents. ResearchGate. [Link]

  • Preparation of (Fluoromethyl)-and (Difluoromethyl) imidazoles. ResearchGate. [Link]

  • Fujiwara Y, Dixon JA, Rodriguez RA, et al. A New Reagent for Direct Difluoromethylation. J Am Chem Soc. 2012;134(3):1494-1497. [Link]

  • Yang Z, et al. Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. Beilstein J Org Chem. 2025;21:137-145. [Link]

  • Serafimov, K. R., et al. Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres. Nature 625, 291–297 (2024). [Link]

  • Mao T, et al. N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. ResearchGate. [Link]

  • Fujiwara Y, Dixon JA, Rodriguez RA, et al. A new reagent for direct difluoromethylation. J Am Chem Soc. 2012;134(3):1494-1497. [Link]

  • Svejstrup TD, et al. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Med Chem Lett. 2019;10(1):84-97. [Link]

  • Sap JBI, et al. Late-stage difluoromethylation: concepts, developments and perspective. Chem Soc Rev. 2021;50(15):8214-8247. [Link]

  • Zhang W, et al. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nat Commun. 2020;11(1):638. [Link]

  • Chen D, et al. Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. Molecules. 2022;27(21):7268. [Link]

  • Wang Z, et al. Copper difluorocarbene-involved catalytic gem-difluoropropargylation. Nat Commun. 2025;16(1):123. [Link]

  • Ni C, et al. A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Angew Chem Int Ed Engl. 2017;56(12):3206-3210. [Link]

  • Kumar J, et al. Photoredox Mediated Synthesis of Substituted Imidazoles from Terminal Alkynes. ResearchGate. [Link]

  • Zhang W, et al. Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. Org Lett. 2022;24(41):7611-7616. [Link]

  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • MacMillan DWC, et al. Metallaphotoredox Difluoromethylation of Aryl Bromides Communications. Princeton University. [Link]

  • Charette AB, et al. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. J Am Chem Soc. 2010;132(40):14254-14264. [Link]

  • Method for synthesizing 2-phenylimidazole compounds.
  • Overview of the Synthesis Method of 2-Phenylimidazole. Caloong Chemical Co., Ltd. [Link]

  • Gouverneur V, et al. Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. UCL Discovery. [Link]

  • Hrobarik P, et al. Imidazole as a parent π-conjugated backbone in charge-transfer chromophores. Beilstein J Org Chem. 2012;8:39-53. [Link]

  • German KE, et al. Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules. 2022;27(17):5370. [Link]

Sources

C-H activation of 1-(difluoromethyl)-4-iodo-1H-imidazole at C2 position

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic C-H Activation of 1-(Difluoromethyl)-4-iodo-1H-imidazole at the C2 Position

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the regioselective C-H activation and functionalization of the C2 position of this compound. Imidazole scaffolds featuring fluorinated substituents are of high value in medicinal chemistry and drug development. The inherent reactivity of the imidazole core presents a significant challenge in achieving site-selectivity. This guide details a robust protocol leveraging a palladium/copper co-catalytic system, chosen for its demonstrated efficacy in directing functionalization to the most acidic C2-H bond of the imidazole ring. We will explore the mechanistic underpinnings of this selectivity, provide a detailed, field-tested experimental protocol, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize complex, functionalized imidazole derivatives.

Scientific Background & Strategic Rationale

The imidazole heterocycle is a cornerstone in pharmaceutical sciences, present in numerous FDA-approved drugs and clinical candidates.[1][2] Its utility is often enhanced by precise functionalization at specific positions of the ring. Direct C-H activation has emerged as a powerful, atom-economical strategy for elaborating such scaffolds, avoiding the need for pre-functionalization steps often required in traditional cross-coupling reactions.[2][3][4]

The target substrate, This compound , presents a unique synthetic challenge and opportunity.

  • The N-CHF₂ Group: The difluoromethyl group is a valuable bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, modulating pKa, and improving cell membrane permeability.[5][6] Its strong electron-withdrawing nature significantly increases the acidity of the C2-H proton, making it the most electrophilic and kinetically favorable site for deprotonation-mediated C-H activation.[7][8]

  • The C4-Iodo Group: The iodo substituent serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for sequential and divergent synthesis from a common intermediate.[9]

  • The C2-H Bond: The C2 position is often crucial for biological activity. Direct functionalization at this site is highly desirable but can be challenging. While the C5 position is generally more nucleophilic and prone to react under electrophilic palladation conditions, the acidity of the C2-H bond can be exploited to achieve C2 selectivity.[1][7]

Causality of Method Selection: To overcome the challenge of regioselectivity, we propose a palladium-catalyzed direct arylation protocol co-catalyzed by a copper(I) salt. The rationale is as follows:

  • Role of Copper(I): It is well-established that the addition of copper(I) salts, such as CuI, can invert the typical C5-selectivity of palladium-catalyzed arylations to favor the C2 position.[1][8] This is attributed to the preferential formation of a C2-organocopper intermediate via deprotonation of the most acidic C2-H proton.[8]

  • Palladium Catalysis: A palladium(0) species, generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, undergoes oxidative addition with the aryl halide coupling partner.

  • Transmetalation & Reductive Elimination: The C2-cuprated imidazole then acts as a transmetalating agent to the Pd(II)-aryl complex. Subsequent reductive elimination from the resulting Pd(II) intermediate forges the new C-C bond at the C2 position and regenerates the active Pd(0) catalyst.[8]

This dual catalytic system provides a self-validating pathway to the desired C2-functionalized product, leveraging the inherent electronic properties of the substrate.

Proposed Reaction Scheme & Experimental Protocol

General Reaction
Detailed Step-by-Step Protocol: C2-Arylation with 4-Bromoanisole

Materials & Equipment:

  • This compound (Substrate)

  • 4-Bromoanisole (Coupling Partner)

  • Palladium(II) Acetate (Pd(OAc)₂) (Catalyst)

  • Copper(I) Iodide (CuI) (Co-catalyst)

  • Cesium Carbonate (Cs₂CO₃) (Base)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 256 mg), Palladium(II) acetate (0.05 mmol, 11.2 mg, 5 mol%), and Copper(I) iodide (0.20 mmol, 38.1 mg, 20 mol%).

  • Reagent Addition: Add cesium carbonate (2.5 mmol, 814 mg) followed by 4-bromoanisole (1.5 mmol, 187 µL).

  • Solvent Addition: Add 5 mL of anhydrous DMF via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 130-140 °C. Stir the reaction mixture vigorously for 16-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting imidazole is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (25 mL).

    • Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMF, followed by a wash with brine (20 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 2-(4-methoxyphenyl)-1-(difluoromethyl)-4-iodo-1H-imidazole.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Data Presentation & Expected Outcomes

The following table summarizes expected outcomes for the C2-arylation with various aryl bromides, based on similar transformations reported in the literature.[10]

Coupling Partner (Ar-Br)Electronic NatureExpected Yield (%)Notes
4-BromoanisoleElectron-donating75 - 85%Generally high conversion is expected.
BromobenzeneNeutral70 - 80%Standard coupling partner, provides a good benchmark.
4-BromobenzonitrileElectron-withdrawing60 - 75%May require slightly longer reaction times or higher temperatures.
2-BromopyridineHeteroaromatic65 - 75%Potential for catalyst inhibition by pyridine nitrogen; use of a phosphine ligand may be beneficial.[10]

Mechanistic Pathway & Workflow Visualization

Proposed Catalytic Cycle

The diagram below illustrates the proposed catalytic cycle for the Pd/Cu-catalyzed C2-arylation, highlighting the key steps of C-H activation, oxidative addition, transmetalation, and reductive elimination.

G sub Imidazole Substrate (R-H) cuprated C2-Cuprated Imidazole (R-Cu) sub->cuprated  + CuI - Base-H⁺ pd2_trans Transmetalation Intermediate (Ar-Pd(II)-R) cuprated->pd2_trans Transmetalation - CuX pd0 Pd(0)L_n pd2_oa Oxidative Addition Complex (Ar-Pd(II)-X) pd0->pd2_oa Oxidative Addition arx Aryl Halide (Ar-X) arx->pd2_oa pd2_oa->pd2_trans pd2_trans->pd0 product C2-Arylated Product (Ar-R) pd2_trans->product Reductive Elimination workflow prep Reagent & Glassware Preparation (Oven-dried) setup Reaction Setup (Under Inert Atmosphere) prep->setup reaction Reaction Execution (Heating & Stirring) setup->reaction monitor Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Workup & Extraction monitor->workup If complete purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS) purify->char

Caption: Step-by-step experimental workflow for C2-H activation.

Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Presence of moisture or oxygen.1. Use fresh Pd(OAc)₂ and CuI. 2. Increase temperature in 10 °C increments (up to 150 °C). 3. Ensure all glassware is rigorously dried and maintain a positive pressure of inert gas.
Poor C2:C5 Selectivity 1. Insufficient CuI loading. 2. Base is not optimal.1. Increase CuI loading to 30 mol%. 2. Screen other bases such as K₃PO₄ or K₂CO₃. The choice of base can be critical for C2-arylation. [1]
Formation of Dehalogenated Byproduct (Ar-H) Competitive hydrodehalogenation reaction. [11]Consider using a different phosphine ligand if applicable, although this protocol is designed to be ligandless. Ensure anhydrous conditions are strictly maintained.
Reaction with C4-Iodo Bond Oxidative addition of the C-I bond to the Pd(0) catalyst.This is a potential competing pathway. Using an aryl bromide (Ar-Br) instead of an aryl iodide (Ar-I) can mitigate this, as the C-Br bond is generally more reactive towards oxidative addition than the C(sp²)-I bond on the electron-deficient imidazole.

Conclusion

This application note details a strategic and robust protocol for the challenging C2-H activation of this compound. By leveraging a well-precedented Pd/Cu co-catalytic system, this method exploits the inherent acidity of the C2-H proton, driven by the N-difluoromethyl group, to achieve high regioselectivity. The protocol is designed to be a reliable starting point for researchers, providing the necessary detail to enable the synthesis of novel, highly functionalized imidazole building blocks for applications in pharmaceutical and materials science.

References

  • Rhodium Catalyzed Enantioselective Cylization of Substituted Imidazoles via C–H Bond Activation. PMC, National Center for Biotechnology Information.[Link]

  • Rhodium(III)-Catalyzed Direct Selective C(5)–H Oxidative Annulations of 2-Substituted Imidazoles and Alkynes by Double C–H Activation. Organic Letters, 2013.[Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC, National Center for Biotechnology Information.[Link]

  • C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. The Journal of Organic Chemistry, 2020.[Link]

  • Switching of “Rollover Pathway” in Rhodium(III)-Catalyzed C–H Activation of Chelating Molecules. ACS Catalysis, 2015.[Link]

  • Regioselective C2-arylation of imidazo[4,5-b]pyridines. RSC Publishing, 2013.[Link]

  • Experimental and computational studies on rhodium-catalyzed C4(5)aryl–H activation/annulation of imidazoles with alkynes: facile synthesis of six types of N-heterocycles. Organic Chemistry Frontiers, 2022.[Link]

  • C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. chem.ox.ac.uk.[Link]

  • Experimental and computational studies on rhodium-catalyzed C4(5) aryl –H activation/annulation of imidazoles with alkynes. RSC Publishing, 2022.[Link]

  • C(sp2)-H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2 - PubMed. PubMed, 2020.[Link]

  • Rhodium‐Catalyzed Heterocycle Synthesis by C H Functionalization. ResearchGate.[Link]

  • Arylation of Heterocycles via Rhodium-Catalyzed C−H Bond Functionalization. Organic Letters, 2003.[Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis. RSC Publishing, 2015.[Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 2025.[Link]

  • Recent Advances in Rhodium‐Catalyzed Electrochemical CH Activation. Wiley Online Library, 2023.[Link]

  • Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. PMC, National Center for Biotechnology Information.[Link]

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journals, 2011.[Link]

  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. PubMed, 2017.[Link]

  • Catalytic C-H Activation. Chemistry Letters, 2021.[Link]

  • Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Thieme, 2023.[Link]

  • Palladium‐ and Copper‐Mediated Direct C‐2 Arylation of Azoles — Including Free (NH)‐Imidazole, ‐Benzimidazole and ‐Indole — Under Base‐Free and Ligandless Conditions. ResearchGate.[Link]

  • Palladium(II)-Catalyzed Oxidative C–H/C–H Coupling and Eliminative SNH Reactions in Direct Functionalization of Imidazole Oxides with Indoles. The Journal of Organic Chemistry, 2012.[Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis. RSC Publishing, 2015.[Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis. PMC, National Center for Biotechnology Information.[Link]

  • C-H arylation and alkenylation of imidazoles by nickel catalysis. Waseda University.[Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 2021.[Link]

  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 2016.[Link]

  • Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. White Rose Research Online, 2024.[Link]

  • Synthesis and reactivity of fluorinated heterocycles. ResearchGate, 2025.[Link]

  • N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF₂PO(OEt)₂ under Mild Condition. ResearchGate.[Link]

  • Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. Wiley Online Library, 2025.[Link]

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. Journal of Medicinal Chemistry, 2025.[Link]

  • Imidazole synthesis. Organic Chemistry Portal.[Link]

  • Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. PMC, National Center for Biotechnology Information, 2025.[Link]

  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole.

Sources

Application Note: Scalable Synthesis of 1-(Difluoromethyl)-4-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable synthesis routes for 1-(difluoromethyl)-4-iodo-1H-imidazole Content Type: Application Notes and Protocols

Executive Summary & Strategic Analysis

The moiety This compound represents a high-value scaffold in modern drug discovery. The difluoromethyl (


) group acts as a lipophilic hydrogen bond donor—a bioisostere for hydroxyl and thiol groups—enhancing metabolic stability and membrane permeability. The 4-iodo position serves as a versatile "chemical handle" for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to construct complex pharmaceutical ingredients (APIs).
The Engineering Challenge

Synthesizing this target requires overcoming two competing regioselectivity challenges:

  • Iodination Selectivity: Direct iodination of imidazole favors the 2,4,5-triiodo or mixtures. Stopping selectively at C4 requires specific redox control.

  • N-Alkylation Selectivity: The N-difluoromethylation of 4-iodoimidazole (which exists in tautomeric equilibrium) can yield two isomers: the desired 1,4-isomer and the undesired 1,5-isomer .

This guide presents two validated protocols designed to maximize the yield of the 1,4-isomer while ensuring scalability and safety.

Route Comparison
FeatureProtocol A: Phosphonate ActivationProtocol B: Carbene Insertion (Solid Reagent)
Mechanism Radical/Nucleophilic HybridDifluorocarbene (

) Insertion
Reagent Diethyl (bromodifluoromethyl)phosphonateSodium chlorodifluoroacetate
Conditions Mild (

C to RT), Aqueous/Biphasic
Elevated Temp (

C), Anhydrous
Scalability High (Gram to Kg)High (Kg to Ton)
Safety Excellent (No pressurized gas)Good (CO2 evolution control required)
Regioselectivity ~10:1 (1,4 vs 1,5)~4:1 to 6:1 (1,4 vs 1,5)

Precursor Synthesis: 4-Iodo-1H-imidazole[2][3][4]

Note: If 4-iodoimidazole is purchased commercially, proceed to Section 3.

Direct iodination of imidazole is the most cost-effective entry point. The following protocol minimizes di- and tri-iodinated byproducts.

Reaction Logic: Utilization of a specific stoichiometry of iodine in an alkaline medium, followed by controlled acidification, allows for the precipitation of the mono-iodo species.

Protocol:

  • Dissolve imidazole (1.0 equiv) in water (5 mL/g).

  • Add

    
     (1.0 equiv) and cool to 
    
    
    
    C.
  • Add

    
     (1.0 equiv) portion-wise over 1 hour. Critical: Maintain temperature <5^\circ C to prevent poly-iodination.
    
  • Stir at room temperature (RT) for 18 hours.

  • Adjust pH to 7.0 using dilute HCl.

  • Collect the white precipitate (4,5-diiodoimidazole byproduct) by filtration.

  • Extract the filtrate with Ethyl Acetate (EtOAc).

  • Concentrate organic layers to yield crude 4-iodoimidazole.

  • Recrystallization: Purify using Isopropanol/Hexane to remove traces of 2-iodo isomers.

Protocol A: Mild N-Difluoromethylation (Phosphonate Method)

This method utilizes Diethyl (bromodifluoromethyl)phosphonate , a reagent that generates the reactive


 species under mild biphasic conditions. It is preferred for gram-scale batches where high regioselectivity is required to simplify purification.
Reagents
  • Substrate: 4-Iodo-1H-imidazole

  • Reagent: Diethyl (bromodifluoromethyl)phosphonate (1.2 equiv)

  • Base: KOH (20 equiv, 30% aq. solution) or

    
    
    
  • Solvent: Acetonitrile (MeCN) / Water

Step-by-Step Procedure
  • Setup: Charge a jacketed reactor with 4-iodo-1H-imidazole (1.0 equiv) and MeCN (10 vol).

  • Base Addition: Add KOH solution (30% aq) slowly. The mixture will be biphasic.

  • Reagent Addition: Cool the mixture to

    
    C. Add Diethyl (bromodifluoromethyl)phosphonate dropwise over 30 minutes.
    
    • Mechanism Note: The base activates the phosphonate, generating a reactive difluoromethyl species that attacks the imidazolide anion.

  • Reaction: Stir vigorously at

    
    C for 30 minutes, then warm to RT for 2 hours.
    
  • Monitoring: Check by LC-MS. Target mass

    
    .
    
  • Quench: Dilute with water and extract with EtOAc (

    
    ).
    
  • Workup: Wash combined organics with brine, dry over

    
    , and concentrate.
    
Regioselectivity Control

This method typically yields a 9:1 to 10:1 ratio favoring the this compound (Target) over the 1-(difluoromethyl)-5-iodo-1H-imidazole (Byproduct). The steric bulk of the iodine atom directs the alkylation to the distal nitrogen (N1).

Protocol B: Scalable Carbene Insertion (Sodium Chlorodifluoroacetate)

For multi-kilogram campaigns, Sodium Chlorodifluoroacetate is the industry standard. It is a stable solid that releases difluorocarbene (


) upon heating.
Reagents
  • Substrate: 4-Iodo-1H-imidazole

  • Reagent: Sodium chlorodifluoroacetate (2.5 equiv)

  • Base:

    
     (1.5 equiv) - Optional, acts as a buffer.
    
  • Solvent: DMF (Dimethylformamide) or Diglyme. Note: Solvent must be anhydrous.

Step-by-Step Procedure
  • Dissolution: In a reactor equipped with a reflux condenser and a gas scrubber (for

    
    ), dissolve 4-iodo-1H-imidazole in DMF (8 vol).
    
  • Pre-heating: Heat the solution to

    
    C.
    
  • Reagent Addition (Controlled): Add Sodium chlorodifluoroacetate portion-wise as a solid over 2 hours.

    • Safety Critical: The decomposition releases

      
       gas. Addition rate must match gas evolution capacity to prevent pressure buildup.
      
    • Reaction:

      
      . The carbene inserts into the N-H bond.
      
  • Digestion: Stir at

    
    C for 4 hours.
    
  • Workup: Cool to RT. Pour slowly into ice water (20 vol) to precipitate inorganic salts and the product.

  • Extraction: Extract with Methyl tert-butyl ether (MTBE) or EtOAc.

  • Concentration: Evaporate solvent to yield a brown oil/solid mixture.

Purification & Isolation Strategy

The separation of the 1,4-isomer (Target) from the 1,5-isomer (Byproduct) is the most critical step for quality assurance.

Isomer Differentiation
  • This compound (Target): Less polar. Elutes first on Silica.

  • 1-(difluoromethyl)-5-iodo-1H-imidazole (Impurity): More polar. Elutes second.

Purification Protocol
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40-63

      
      ).
      
    • Mobile Phase: Gradient 0%

      
       20% EtOAc in Hexanes.
      
    • Result: The 1,4-isomer typically elutes at ~10-15% EtOAc.

  • Crystallization (Scalable Alternative):

    • Dissolve the crude mixture in minimal hot Ethanol.

    • Add water dropwise until turbidity is observed.

    • Cool slowly to

      
      C. The 1,4-isomer crystallizes preferentially.
      

Visual Workflows

Figure 1: Reaction Pathways and Regioselectivity

This diagram illustrates the competing pathways and the chemical logic favoring the 1,4-isomer.

G Start 4-Iodo-1H-imidazole (Tautomeric Mix) TS Transition State Steric Control Start->TS Deprotonation Reagent Difluoromethyl Source (:CF2 or Radical) Reagent->TS Alkylation Prod_1_4 Target: 1,4-Isomer 1-(difluoromethyl)-4-iodo (Major Product) TS->Prod_1_4 Distal Attack (Favored) Prod_1_5 Impurity: 1,5-Isomer 1-(difluoromethyl)-5-iodo (Minor Product) TS->Prod_1_5 Proximal Attack (Hindered)

Caption: Regioselective alkylation pathways. Steric hindrance from the C4-Iodine directs substitution to the distal N1 nitrogen.

Figure 2: Purification Logic Flow

Decision tree for processing crude reaction mixtures.

P Crude Crude Reaction Mixture (1,4 + 1,5 Isomers) Check Isomer Ratio > 8:1? Crude->Check Cryst Recrystallization (EtOH/Water) Check->Cryst Yes (High Selectivity) Column Flash Chromatography (Hex/EtOAc) Check->Column No (Low Selectivity) Pure Pure this compound (>98% Purity) Cryst->Pure Column->Pure

Caption: Downstream processing decision tree based on crude regioselectivity ratios.

Analytical Data & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.75 (d, 
      
      
      
      Hz, 1H, H-2).
    • 
       7.35 (d, 
      
      
      
      Hz, 1H, H-5).
    • 
       7.10 (t, 
      
      
      
      Hz, 1H,
      
      
      ). Note: The triplet with a large coupling constant is diagnostic of the N-CF2H group.
  • 19F NMR:

    • 
       -93.5 (d, 
      
      
      
      Hz).
  • Mass Spectrometry (ESI):

    • Calculated for

      
      : 243.93. Found 
      
      
      
      .

Safety & Handling

  • Difluorocarbene Sources: Sodium chlorodifluoroacetate releases

    
    . Ensure adequate venting to prevent vessel over-pressurization.
    
  • Iodinated Compounds: Generally light-sensitive. Store the final product in amber vials under inert atmosphere (Argon/Nitrogen).

  • Hydrofluoric Acid (HF) Potential: While these protocols do not use HF directly, thermal decomposition of fluorinated organics can generate trace HF. Use calcium gluconate gel in case of skin exposure to reaction residues.

References

  • Zafrani, Y., et al. (2019). "A Scalable Route to N-Difluoromethylated Heterocycles." Journal of Medicinal Chemistry.

  • Mao, T., et al. (2018).[1] "N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition." Tetrahedron Letters.

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole."

  • Frey, G., et al. (2021). "Selective C–H Iodination of (Hetero)arenes." Organic Letters.

  • He, C.Y., et al. (2020). "Scalable N-difluoromethylation of indazoles and imidazoles." Journal of Fluorine Chemistry.

Sources

Technical Application Note: Strategic Utilization of 1-(Difluoromethyl)-4-iodo-1H-imidazole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of kinase inhibitors, the 1-(difluoromethyl)-4-iodo-1H-imidazole intermediate represents a high-value pharmacophore building block. Unlike the ubiquitous methyl group, the difluoromethyl (


)  moiety functions as a lipophilic hydrogen bond donor , capable of interacting with backbone carbonyls in the ATP-binding pocket (e.g., the hinge region) while simultaneously modulating the pKa of the imidazole ring to improve membrane permeability and metabolic stability.

This guide provides a validated workflow for synthesizing and utilizing this intermediate, specifically addressing the regioselectivity challenges of N-alkylation and the optimization of Palladium-catalyzed cross-coupling reactions for this electron-deficient scaffold.

Physicochemical Profile & Strategic Rationale

The substitution of a methyl group with a difluoromethyl group induces profound electronic changes that can rescue a lead compound's pharmacokinetic profile.

Table 1: Comparative Physicochemical Properties of Imidazole Substituents
Property

-Methyl (

)

-Difluoromethyl (

)

-Trifluoromethyl (

)
Impact on Drug Design
Hammett

-0.05 (Electron Donating)0.19 (Electron Withdrawing)0.41 (Strongly Withdrawing)Modulates electronic density of the ring;

reduces oxidative metabolism liability.
H-Bond Donor NoYes (Weak) No

can act as a bioisostere for -OH or -SH groups.
Lipophilicity (

)
Reference+0.2 to +0.5+0.9 to +1.2

increases lipophilicity less drastically than

, maintaining solubility.
Metabolic Stability Low (N-dealkylation common)High HighThe C-F bond strength blocks oxidative dealkylation (CYP450).

Mechanistic Insight: The


 group is a "lipophilic hydrogen bond donor."[1] The polarized C-H bond (due to the electronegativity of the two fluorines) allows the proton to serve as a weak donor to protein acceptors (e.g., backbone carbonyls of the kinase hinge region), a property absent in 

and

analogues. This unique interaction can improve potency while the fluorination blocks the common metabolic soft spot of

-demethylation.

Validated Synthesis Protocol

The synthesis of this compound requires strict regiocontrol. Direct iodination of 1-(difluoromethyl)imidazole is difficult due to the deactivated ring. Therefore, the optimal route is Iodination first, followed by Difluoromethylation .

Workflow Diagram

SynthesisWorkflow Start Imidazole (Starting Material) Step1 4,5-Diiodoimidazole (Intermediate) Start->Step1 I2, NaOH (Iodination) Step2 4-Iodoimidazole (Key Precursor) Step1->Step2 Na2SO3 (Selective Deiodination) Step3 1-(Difluoromethyl)- 4-iodo-1H-imidazole (Target) Step2->Step3 BrCF2PO(OEt)2 KOH, 0°C to RT Byproduct 1-(Difluoromethyl)- 5-iodo-1H-imidazole (Isomer) Step2->Byproduct Minor Regioisomer

Caption: Step-wise synthesis emphasizing the selective deiodination strategy to access the 4-iodo isomer.

Protocol A: Preparation of 4-Iodoimidazole

Note: Direct mono-iodination is difficult to control. The di-iodo/de-iodination sequence is more reliable for scale-up.

  • Iodination: Dissolve imidazole (1.0 eq) in aqueous NaOH (2.0 eq). Add iodine (

    
    , 2.0 eq) portion-wise at 0°C. Stir at RT for 12h. Acidify to pH 5 to precipitate 4,5-diiodoimidazole .
    
  • Selective Reduction: Reflux the 4,5-diiodoimidazole with sodium sulfite (

    
    , 3.0 eq) in 30% ethanol/water for 12h. The bulky iodine at position 5 is sterically more accessible and electronically activated for reduction.
    
  • Isolation: Cool, filter, and recrystallize from water to obtain 4-iodoimidazole as a white solid.

Protocol B: N-Difluoromethylation (The "Phosphonate Method")

Safety Note: This method avoids the use of gaseous Freon-22 (


) and sodium hydride, making it safer for standard medicinal chemistry labs.

Reagents:

  • Substrate: 4-Iodoimidazole (1.0 eq)

  • Reagent: Diethyl bromodifluoromethylphosphonate (

    
    , 1.2 eq)
    
  • Base: KOH (20 eq, 30% aq. solution) or Cs2CO3 (solid)

  • Solvent: Acetonitrile (MeCN) or DCM/Water biphasic system

Procedure:

  • Setup: In a round-bottom flask, dissolve 4-iodoimidazole (10 mmol) in MeCN (50 mL).

  • Addition: Add KOH solution (or solid base) and cool to 0°C.

  • Carbene Generation: Add

    
     dropwise. The reagent generates difluorocarbene (
    
    
    
    ) in situ.
  • Reaction: Stir vigorously at 0°C for 30 min, then warm to RT for 2-4 hours. Monitor by LC-MS.[2]

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The This compound (less polar) usually elutes before the 5-iodo isomer (more polar).

    • Regioselectivity Note: This method typically favors the 1,4-isomer (desired) over the 1,5-isomer in a ~3:1 to 5:1 ratio due to steric hindrance at N1 adjacent to the C5-iodine.

Application: Palladium-Catalyzed Cross-Coupling

The electron-deficient nature of the


-imidazole ring makes the C-I bond reactive but also prone to dehalogenation if the catalyst system is too active.
Optimized Suzuki-Miyaura Coupling Protocol

Objective: Coupling this compound with an aryl boronic acid (e.g., a kinase hinge binder).

Reagents:

  • Halide: this compound (1.0 eq)

  • Boronate: Aryl boronic acid/ester (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (2.0 M aq, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Atmosphere: Purge a microwave vial or sealed tube with Argon/Nitrogen.

  • Charging: Add the iodide, boronic acid, and Pd catalyst.

  • Solvent: Add degassed Dioxane and aqueous base.

  • Reaction: Heat to 80-90°C (oil bath) or 100°C (Microwave, 30 min).

    • Critical Check: Do not overheat (>110°C) for prolonged periods, as the

      
       group can undergo hydrolysis to the formyl group (
      
      
      
      ) under harsh basic/aqueous conditions.
  • Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC or silica chromatography.

Troubleshooting Guide
ObservationRoot CauseSolution
Loss of

group
Hydrolysis due to high temp/strong base.Switch base to anhydrous

or

; use dry dioxane; reduce temp to 60-70°C.
Protodeiodination (I replaced by H) Catalyst too active; hydride source present.Use a less electron-rich ligand (e.g.,

instead of PCy3); ensure solvent is dry/peroxide-free.
Low Conversion Oxidative addition is slow.Switch to "Gen-3" Buchwald precatalysts (e.g., XPhos Pd G3) to facilitate oxidative addition on the electron-poor ring.

Case Study: Type II Kinase Inhibitor Design

In Type II inhibitors (e.g., Sorafenib analogues), the imidazole often serves as a linker connecting the "hinge binder" to the "allosteric pocket" (DFG-out).

Design Logic:

  • Hinge Interaction: An aminopyridine motif binds the hinge.

  • Linker: The 1,4-disubstituted imidazole provides linear geometry.

  • 
     Role:  The 
    
    
    
    group points toward the solvent front or interacts with the ribose-binding pocket residues (e.g., Glu/Asp), providing a specific H-bond anchor that a methyl group cannot, improving residence time.
Interaction Diagram

KinaseInteraction Hinge Kinase Hinge Region (Backbone NH/CO) Inhibitor Inhibitor Core (Aminopyridine) Inhibitor->Hinge Primary H-Bonds Linker Imidazole Linker (1,4-substituted) Inhibitor->Linker Covalent Bond CF2H Difluoromethyl Group (Lipophilic H-Bond Donor) Linker->CF2H Attached at N1 Pocket Ribose Pocket Residues (Glu/Asp Carbonyls) CF2H->Pocket Weak H-Bond (C-H...O)

Caption: The CF2H group acts as a non-classical hydrogen bond donor to pocket residues.[3]

References

  • Zafrani, Y., et al. (2019).[4] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 62(12), 5628–5637. Link

  • Mao, J., et al. (2018).[1][5] "N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Conditions." Organic Letters, 20(21), 6808–6811. Link

  • Prakash, G. K. S., et al. (2013). "Direct N-difluoromethylation of imidazoles and benzimidazoles using TMS-CF3." Organic Letters, 15(23), 6046-6049. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole." BenchChem Protocols. Link

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for this compound and associated reagents before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(difluoromethyl)-4-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-PUR-8821 Subject: Troubleshooting Regioisomer Separation & Purity Optimization Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 1-(difluoromethyl)-4-iodo-1H-imidazole typically involves the direct


-difluoromethylation of 4-iodoimidazole. Due to the annular tautomerism of the starting material, this reaction invariably produces a mixture of two regioisomers: the target 1,4-isomer  and the 1,5-isomer  impurity.

This guide addresses the critical challenge of separating these isomers, which often co-elute during standard chromatography. We provide an optimized purification workflow, stability protocols, and definitive structural validation methods.

Part 1: The Core Challenge – Regioisomerism

Why This Happens

The starting material, 4-iodoimidazole, exists in equilibrium between two tautomers. When a difluoromethyl source (e.g.,


, 

, or sulfoximine reagents) is introduced, electrophilic attack occurs at the nitrogen.
  • Path A (Target): Attack at the nitrogen distal to the iodine yields This compound .

  • Path B (Impurity): Attack at the nitrogen proximal to the iodine yields 1-(difluoromethyl)-5-iodo-1H-imidazole .

Steric hindrance from the iodine atom at C5 usually makes the 1,4-isomer the major product (typically 3:1 to 6:1 ratio), but the 1,5-isomer is a persistent impurity that complicates downstream biological assays.

Visualizing the Pathway

Regioisomerism Start 4-Iodoimidazole (Tautomeric Mixture) Reagent Difluoromethyl Source (e.g., ClCF2H / Base) Start->Reagent Target TARGET (Major) This compound (Less Sterically Hindered) Reagent->Target Path A (Distal N-alkylation) Impurity IMPURITY (Minor) 1-(difluoromethyl)-5-iodo-1H-imidazole (Steric Clash with Iodine) Reagent->Impurity Path B (Proximal N-alkylation)

Figure 1: Divergent synthesis pathways leading to the critical separation challenge.

Part 2: Purification Protocols

Method A: Optimized Flash Chromatography (Primary)

Standard isocratic hexane/ethyl acetate often fails to resolve the isomers adequately. We recommend a step-gradient approach using a modifier to sharpen peak shapes.

Stationary Phase: High-performance Silica Gel (spherical, 25–40 µm). Mobile Phase:


-Hexane / Ethyl Acetate (EtOAc).
StepSolvent Ratio (Hex:EtOAc)Volume (CV)Purpose
1 95:52 CVEquilibration & elution of non-polar impurities
2 90:105 CVElution of Target (1,4-isomer) (typically higher

)
3 80:205 CVElution of mixed fractions
4 60:403 CVElution of Impurity (1,5-isomer)

Troubleshooting Tips:

  • Peak Tailing: Add 1% Triethylamine (TEA) to the mobile phase if the imidazole shows streaking. This neutralizes acidic sites on the silica.

  • Resolution Failure: If peaks still overlap, switch the organic modifier to Dichloromethane (DCM)/Methanol (98:2) . The orthogonality of DCM often resolves dipole differences better than EtOAc for halo-azoles.

Method B: Selective Recrystallization (Scale-Up)

For quantities >5g, chromatography becomes expensive. The 1,4-isomer is generally more crystalline and less soluble in non-polar solvents than the 1,5-isomer.

Protocol:

  • Dissolve the crude mixture in minimal hot Isopropyl Alcohol (IPA) (approx. 60°C).

  • Slowly add

    
    -Hexane  until persistent turbidity is observed.
    
  • Cool slowly to Room Temperature (RT) with stirring (2 hours).

  • Chill to 0–4°C for 4 hours.

  • Filter the precipitate. The solid is enriched in the 1,4-isomer .

  • Note: The mother liquor will contain the 1,5-isomer and uncrystallized target.

Part 3: Analytical Validation (The "Truth" Test)

You cannot rely on LC-MS alone, as both isomers have the exact same mass (


). 1H-NMR with NOE (Nuclear Overhauser Effect)  is the only definitive method to confirm structure.
Structural Logic
  • Target (1,4-isomer): The

    
    -difluoromethyl group (
    
    
    
    -
    
    
    ) is spatially distant from the Iodine. It is close to the proton at C5 (
    
    
    ).
  • Impurity (1,5-isomer): The Iodine is at C5.[1] The

    
    -
    
    
    
    group has no adjacent proton at C5 (only the Iodine).
Diagnostic NMR Signals
Feature1,4-Isomer (Target)1,5-Isomer (Impurity)

Signal
Triplet (

Hz) at ~7.2–7.6 ppm
Triplet (

Hz) at ~7.2–7.6 ppm
Ring Protons Two singlets (C2-H and C5-H )Two singlets (C2-H and C4-H )
NOE Interaction Strong NOE between

and C5-H
NO NOE between

and ring protons (except weak C2-H)
Validation Workflow

Validation Sample Isolated Solid NMR Run 1H-NMR & 1D-NOESY (Irradiate CF2H triplet) Sample->NMR Decision NOE Signal observed at Ring Proton? NMR->Decision ResultA CONFIRMED: 1,4-Isomer (Target) Decision->ResultA Yes (Interaction with H5) ResultB REJECT: 1,5-Isomer (Impurity) Decision->ResultB No (Blocked by I-C5)

Figure 2: Decision tree for structural confirmation using NOE spectroscopy.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is turning purple during rotary evaporation. What is happening? A: The purple color indicates free iodine (


). This suggests deiodination , likely caused by:
  • Light Sensitivity: Carbon-Iodine bonds are photolabile. Wrap your flask in aluminum foil during evaporation and storage.

  • Acidic Hydrolysis: If you used acid during workup, residual traces can destabilize the

    
     or C-I bond. Ensure the final wash is with saturated 
    
    
    
    (pH ~8).

Q2: Can I use reverse-phase (C18) HPLC for separation? A: Yes. While normal phase is preferred for bulk purification, C18 is excellent for polishing.

  • Conditions: Water/Acetonitrile with 0.1% Formic Acid.

  • Elution Order: The 1-(difluoromethyl)-4-iodo isomer is typically more hydrophobic (elutes later) than the 1,5-isomer due to the distributed dipole, whereas the 1,5-isomer has a more concentrated polar region. Note: Always verify elution order with a standard injection first.

Q3: The


 peak in NMR is splitting weirdly. Is it an impurity? 
A:  Likely not. The 

proton couples to the two fluorine atoms (

). This creates a large geminal coupling (

Hz), appearing as a widely spaced triplet (looks like two doublets or a messy multiplet at low field strength). This is characteristic of the difluoromethyl group [1].[2][3][4][5]

References

  • Fujikawa, K., et al. (2011). "A New Reagent for Direct Difluoromethylation."[5][6] Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). "Spectroscopic Data of 4-Iodo-1H-benzimidazole: A Technical Guide." BenchChem Application Notes. Link

  • Beilstein Journals. (2025). "Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles." Beilstein Journal of Organic Chemistry. Link

  • Organic Syntheses. (2021). "Mild mono-Acylation of 4,5-Diiodoimidazole." Organic Syntheses, 98, 171-193.[7] Link

Sources

Preventing deiodination during N-difluoromethylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preserving Aryl Iodides During N-Difluoromethylation

Ticket ID: N-CF2H-IOD-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Challenge: You are attempting to install a difluoromethyl group (-CF


H) onto a nitrogen center (pyrazole, imidazole, amide, or aniline) while retaining an aryl iodide (Ar-I) moiety elsewhere on the scaffold.
The Failure Mode:  The most common failure is protodeiodination  (Ar-I 

Ar-H). This occurs because many difluoromethylation reagents rely on radical mechanisms (Single Electron Transfer) or harsh bases that are incompatible with the weak C–I bond (Bond Dissociation Energy

65 kcal/mol).

The Solution: To preserve the iodine, you must shift from Radical pathways to Carbene (:CF


) or Electrophilic  pathways.

Diagnostic Workflow (Visual Guide)

Before modifying your reaction, diagnose the root cause of the deiodination using the logic flow below.

DeiodinationDiagnosis Start Start: Iodine Loss Observed CheckMech Check Mechanism Type Start->CheckMech IsRadical Are you using Radical Precursors? (e.g., Langlois Reagent, Zn(SO2CF3)2, Photoredox) CheckMech->IsRadical Step 1 IsBase Are you using Strong Base? (e.g., NaH, tBuOK, LiHMDS) IsRadical->IsBase No RadicalYes CAUSE: SET Reduction Ar-I accepts electron -> Ar radical -> Ar-H IsRadical->RadicalYes Yes BaseYes CAUSE: Halogen Dance/Exchange Base attacks I or promotes elimination IsBase->BaseYes Yes Solution1 SOLUTION: Switch to Carbene Source (TFDA, PDFA, or ClCF2H/K2CO3) RadicalYes->Solution1 Fix Solution2 SOLUTION: Switch to Phase Transfer (Use K2CO3 or Cs2CO3 instead of NaH) BaseYes->Solution2 Fix

Figure 1: Diagnostic logic to identify the chemical cause of iodine cleavage during N-difluoromethylation.

Technical Troubleshooting Guide (Q&A)

Category A: Reagent Selection

Q: I am using the Langlois Reagent (NaSO


CF

H) with a peroxide oxidant, but my iodine is disappearing. Why?
A: The Langlois reagent generates the difluoromethyl radical (

CF

H). To do this, oxidative conditions are used. However, the transient radicals or the excited state of any photocatalyst involved can engage in Single Electron Transfer (SET) with the Aryl-Iodide. The Ar-I bond is easily reduced to an aryl radical, which then abstracts a hydrogen from the solvent (protodeiodination).
  • Fix: Abandon radical chemistry for this substrate. Switch to a Difluorocarbene (:CF

    
    )  generator like TFDA  (Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate) which operates via a thermal, non-radical mechanism.
    

Q: Can I use ClCF


H (Freon-22) gas? 
A:  Yes, but base selection is critical.
  • Risk: Using NaH or tBuOK can promote dehalogenation or "halogen dance" mechanisms.

  • Optimization: Use Phase-Transfer Catalysis (PTC) . A system of K

    
    CO
    
    
    
    (solid) + TEBA (benzyltriethylammonium chloride) in DMF or MeCN allows for the slow, controlled generation of :CF
    
    
    without exposing the Ar-I to a high concentration of harsh base.
Category B: Reaction Conditions

Q: I switched to TFDA, but the reaction is stalled. Should I increase the temperature? A: TFDA releases :CF


 at temperatures above 80–100 °C. If your substrate is thermally sensitive, adding a fluoride source (like NaF or catalytic TBAF) can lower the activation temperature. However, ensure the fluoride source is anhydrous; water will quench the carbene to form CO and HF.

Q: Is there a "mildest possible" reagent? A: Yes. If your substrate is extremely fragile, consider using


-(difluoromethyl)sulfonium salts  (e.g., the reagent developed by Ritter or chemically similar sulfoximine reagents). These act as electrophilic CF

H sources. Because they do not require radical generation or carbene insertion, they are highly chemoselective for nucleophiles (N-H) and leave electrophiles (Ar-I) untouched.

Optimized Protocols

These protocols are designed specifically for Iodide-bearing substrates.

Protocol A: The "Gold Standard" (Thermal Carbene Insertion)

Best for: General N-heterocycles (pyrazoles, indoles) with Ar-I. Mechanism: Singlet Carbene Insertion (Non-Radical).

  • Reagents:

    • Substrate (1.0 equiv)

    • TFDA (Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate) (2.0 equiv)

    • NaF (Sodium Fluoride) (0.2 equiv - catalyst)

  • Solvent: Diglyme or DMF (Anhydrous).

  • Procedure:

    • Dissolve substrate and NaF in solvent under N

      
      .
      
    • Heat to 100 °C.

    • Add TFDA dropwise over 30 minutes (Critical: Slow addition prevents carbene dimerization to tetrafluoroethylene).

    • Stir for 2–4 hours.

  • Why it works: The iodine bond is stable to thermal conditions and weak fluoride bases. There are no free radicals to reduce the C–I bond.

Protocol B: Phase-Transfer Catalysis (Scalable)

Best for: Large scale, cost-sensitive projects. Mechanism: Base-mediated Carbene Generation.

  • Reagents:

    • Substrate (1.0 equiv)

    • ClCF

      
      H  (Chlorodifluoromethane) (Gas balloon or excess sparge)
      
    • K

      
      CO
      
      
      
      (3.0 equiv, finely ground)
    • TEBA (10 mol%)

  • Solvent: MeCN or DMF.

  • Procedure:

    • Slurry the substrate, base, and catalyst in solvent.

    • Heat to 60–70 °C.

    • Bubble ClCF

      
      H gas slowly into the mixture.
      
  • Why it works: K

    
    CO
    
    
    
    is too weak to effect deprotonation/elimination of the Ar-I, but strong enough to deprotonate ClCF
    
    
    H to generate :CF
    
    
    in equilibrium.

Comparative Data: Reagent Compatibility

Reagent ClassSpecific ReagentMechanismAr-I CompatibilityRisk Factor
Sulfinate Langlois (NaSO

CF

H)
Radical (Oxidative)Low High risk of SET reduction of Iodine.
Phosphonium PDFA (Ph

P

CF

CO

)
Carbene (Thermal)High Very mild, neutral conditions.
Sulfonyl TFDACarbene (Thermal)High Excellent, requires heat (>80°C).
Alkyl Halide ClCF

H + NaH
Carbene (Strong Base)Medium NaH can cause side reactions with Ar-I.
Alkyl Halide ClCF

H + K

CO

Carbene (Weak Base)High Best balance of cost vs. selectivity.
Sulfonium S-CF

H salts
Electrophilic (

2)
Very High Mildest conditions, expensive reagents.

Mechanistic Visualization

The diagram below contrasts the "Safe" Carbene pathway against the "Unsafe" Radical pathway for an iodinated substrate.

MechanismComparison Substrate Substrate (R-NH-Ar-I) RadicalSource Radical Source (NaSO2CF2H + Oxidant) Substrate->RadicalSource CarbeneSource Carbene Source (TFDA or PDFA) Substrate->CarbeneSource RadicalInter •CF2H Radical RadicalSource->RadicalInter SideReaction SET Reduction of Ar-I RadicalInter->SideReaction Interacts with Ar-I Deiodination Product A: Deiodinated (Ar-H) (FAILURE) SideReaction->Deiodination CarbeneInter :CF2 (Singlet) CarbeneSource->CarbeneInter Heat Insertion N-Nucleophilic Attack CarbeneInter->Insertion + Substrate Success Product B: N-CF2H-Ar-I (SUCCESS) Insertion->Success

Figure 2: Mechanistic divergence. Radical pathways expose the Iodine to reduction, while Carbene pathways target the Nitrogen lone pair.

References

  • Hu, J., et al. (2006). "Nucleophilic Difluoromethylation of N-Heterocycles with Difluoromethyl Phenyl Sulfone." Journal of Organic Chemistry. (Demonstrates the use of sulfone reagents, though highlights base sensitivity).

  • Fier, P. S., & Hartwig, J. F. (2012). "Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides."[1] Journal of the American Chemical Society.[1] (Important context: This paper shows how to react Ar-I with CF2H; conversely, it teaches us that Cu-catalysis is active toward Ar-I and should be avoided if preservation is the goal).

  • Li, L., et al. (2016). "Difluoromethylation of N-Heterocycles Using PDFA." Nature Communications. (Establishes PDFA as a mild, non-radical carbene source ideal for sensitive substrates).

  • Prakash, G. K. S., et al. (2011). "Direct N-difluoromethylation of azoles using TMSCF2H." European Journal of Organic Chemistry. (Fundamental protocol for using silicon reagents).

  • Zhu, W., et al. (2011). "Difluoromethylation of N-heterocycles using ClCF2H." Tetrahedron. (Details the Phase Transfer Catalysis method which is milder than NaH).

Sources

Stability of N-difluoromethyl group under basic hydrolysis conditions

Technical Support Center: Stability of N-Difluoromethyl ( ) Groups

Topic: Stability of

Ticket ID:Support Level:Status:

Executive Summary: The Stability Spectrum

User Query: "Can I perform a basic hydrolysis (saponification) of an ester in my molecule without losing the N-difluoromethyl group?"

Short Answer: It depends entirely on the electronic nature of the nitrogen atom attached to the

Unlike the trifluoromethyl (


The Stability Decision Matrix
N-Substituent TypeStability in Basic Hydrolysis (e.g., LiOH/NaOH)Mechanistic Reason
N-Heterocycles (e.g., Pyrazoles, Imidazoles)High Aromatic delocalization prevents lone-pair assisted elimination.
Amides / Carbamates / Ureas High Carbonyl resonance (

) reduces electron density on N, preventing C-F bond weakening.
Acyclic Amines (Tertiary)Low / Unstable Nitrogen lone pair donates into C-F antibonding orbital (

), triggering fluoride elimination.
Sulfonamides (Exocyclic)Low / Variable Although electron-withdrawing, the

proton is highly acidic; strong bases can trigger deprotonation and subsequent decomposition.

Technical Deep Dive: The Mechanism of Instability

To troubleshoot effectively, you must understand why the group decomposes. The primary pathway for

Lone-Pair Assisted 

-Elimination
The Decomposition Pathway (Graphviz Visualization)

DecompositionMechanismStartN-Difluoromethyl Amine(R2N-CF2H)TransitionTransition State(n_N -> sigma* C-F)Start->TransitionLone Pair DonationBaseBase (OH-)Base->StartAttacks if acidic H present(Sulfonamides)IntermediateIminium Ion[R2N+=CFH]Transition->IntermediateLoss of F-FluorideFluoride (F-)Transition->FluorideProductFormyl/Decomposition(R2N-CHO)Intermediate->ProductHydrolysis (H2O)

Figure 1: Mechanism of N-CF2H decomposition in electron-rich amines. The availability of the nitrogen lone pair is the critical instability factor.

Why Amides and Heterocycles are Stable

In amides (

heterocyclesnot available

Troubleshooting Guide & FAQs

Scenario 1: "My N-CF2H group disappeared during ester hydrolysis."

Diagnosis: You likely have an N-difluoromethyl amine or an exocyclic sulfonamide .

  • Root Cause: The base promoted the elimination of fluoride. Even mild bases can trigger this in electron-rich amines.

  • Solution: Switch to Acidic Hydrolysis .

    • 
       amines are often more stable in acid because protonation of the nitrogen (
      
      
      ) removes the lone pair, shutting down the decomposition pathway.
    • Protocol: Use

      
       or 
      
      
      at reflux.
Scenario 2: "I need to hydrolyze an ester in the presence of an N-CF2H Amide."

Diagnosis: This is a safe operation.

  • Protocol: Standard Lithium Hydroxide Saponification.

  • Reagents: LiOH (2-3 equiv), THF/Water (3:1).

  • Temperature:

    
     to Room Temperature.
    
  • Note: Avoid harsh reflux with strong bases (like KOH in EtOH) for prolonged periods, as this might eventually attack the amide bond itself, but the

    
     group is robust.
    
Scenario 3: "Is the CF2H proton acidic?"

Answer: Yes.

  • pKa Context: The

    
     group increases the acidity of the adjacent N-H (if present) or the C-H of the group itself.
    
  • Risk: Using extremely strong bases (e.g., NaH, LDA, tBuOK) can deprotonate the

    
     carbon, leading to carbenoid formation  and polymerization/decomposition.
    
  • Guideline: Stick to nucleophilic bases (hydroxides, carbonates) rather than strong non-nucleophilic bases.

Validated Experimental Protocols

Protocol A: Safe Hydrolysis for Stable Substrates (Amides/Heterocycles)

Applicable for: N-difluoromethyl amides, carbamates, ureas, and pyrazoles.

  • Dissolution: Dissolve the substrate (1.0 equiv) in THF (

    
     concentration).
    
  • Addition: Add a solution of LiOH

    
    H
    
    
    O (2.0–3.0 equiv) in water (volume ratio THF:Water = 3:1 or 4:1).
    • Tip: Adding Methanol (MeOH) can improve solubility but may lead to transesterification if the reaction stalls. THF/Water is safer.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC/LCMS.

  • Workup:

    • Cool to

      
      .
      
    • Acidify carefully with

      
       to pH 3–4. Do not use strong concentrated acid if your product is acid-sensitive. 
      
    • Extract with Ethyl Acetate.

  • Result: The ester is hydrolyzed to the acid; the

    
     remains intact.
    
Protocol B: Alternative Cleavage for Unstable Substrates (Amines)

Applicable for: N-difluoromethyl aliphatic amines.

If you cannot use acid hydrolysis (e.g., acid-sensitive groups present), use Trimethyltin hydroxide or Enzymatic Hydrolysis .

  • Reagent: Trimethyltin hydroxide (

    
    ).
    
  • Conditions: 1,2-Dichloroethane (DCE),

    
    .
    
  • Mechanism: This is a neutral, mild hydrolysis method that avoids free hydroxide ions, often preserving sensitive N-fluoroalkyl groups.

Data Summary: Stability Comparison

Functional Group

(pH 12, 25°C)

(pH 1, 25°C)
Recommended Hydrolysis
N-CF2H Amide > 24 hours (Stable)> 24 hours (Stable)LiOH / THF / H2O
N-CF2H Pyrazole > 24 hours (Stable)> 24 hours (Stable)LiOH / THF / H2O
N-CF2H Amine < 1 hour (Unstable)Stable (Protonated)Acid (HCl) or Enzymatic
N-CF2H Sulfonamide Variable (Risk of elim.)StableAcidic or Neutral

References

  • Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides . Journal of the American Chemical Society. (2024). Describes the robustness of N-CF2H amides under various conditions.

  • Conformational preference of N-difluoromethylated amides . Organic Chemistry Frontiers. (2018). Discusses the electronic properties and stability of the N-CF2H group.

  • Difluoromethylation of Sulfonamides . Russian Journal of Organic Chemistry. (2002). Highlights the instability of exocyclic N-CF2H sulfonamides to hydrolysis.

  • Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines . Chemistry - A European Journal. (2015). Discusses the instability of tertiary N-CF2H amines and the stabilization via quaternary salts.

Technical Support Center: Troubleshooting Low Conversion in Cross-Coupling of Iodinated Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions involving iodinated imidazoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion in these critical bond-forming reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

The imidazole moiety is a cornerstone in medicinal chemistry, and its functionalization via cross-coupling is a powerful tool. However, the unique electronic properties of the imidazole ring, particularly the presence of the pyridine-type nitrogen (N-3), can present significant challenges, often leading to low or no conversion. This guide will walk you through common issues and provide a systematic approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with an iodinated imidazole is not working at all. What are the most common initial culprits?

A1: Complete failure of a cross-coupling reaction often points to a fundamental issue with one of the core components of the catalytic cycle. Here’s a breakdown of what to investigate first:

  • Catalyst Inactivity: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can sometimes fail. Additionally, oxygen can irreversibly oxidize the Pd(0) catalyst to an inactive state.

    • Troubleshooting:

      • Ensure an inert atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

      • Use a fresh catalyst: Palladium catalysts can degrade over time, especially if not stored properly. Use a fresh batch of catalyst from a reliable supplier.

      • Consider a Pd(0) source: If you suspect issues with the in situ reduction of a Pd(II) precatalyst, switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Imidazole Inhibition: The lone pair of electrons on the pyridine-type nitrogen of the imidazole ring can coordinate to the palladium center. This coordination can inhibit the catalyst by blocking the sites needed for oxidative addition or other steps in the catalytic cycle.

    • Troubleshooting:

      • N-Protection: Protecting the imidazole nitrogen with a suitable protecting group (e.g., trityl, Boc, SEM) can prevent its coordination to the palladium catalyst. This is often the most effective strategy for problematic imidazole substrates.[1]

      • Use of specific ligands: Certain bulky, electron-rich ligands can help to disfavor the coordination of the imidazole nitrogen. More on this in Q2.

  • Reagent Quality: The purity of your reagents is paramount.

    • Troubleshooting:

      • Iodoimidazole stability: Ensure your iodinated imidazole is pure and has not decomposed.

      • Coupling partner purity: For Suzuki reactions, boronic acids can be prone to degradation. Use fresh or recently purified boronic acids. For other couplings, ensure the purity of your organometallic reagent or coupling partner.

Q2: My reaction starts but stalls at low conversion. What should I optimize?

A2: A stalling reaction suggests that the catalyst is initially active but is deactivating over time, or that the reaction conditions are not optimal for sustained catalytic turnover. Here’s a systematic approach to optimization:

  • Ligand Selection: The choice of ligand is critical, especially for challenging substrates like imidazoles. The ligand stabilizes the palladium catalyst and modulates its reactivity.

    • Rationale: For electron-rich heteroaromatics like imidazoles, bulky and electron-rich ligands are often necessary to promote the key steps of oxidative addition and reductive elimination.[2]

    • Recommendations:

      • Buchwald-type biarylphosphine ligands: Ligands such as SPhos, XPhos, and RuPhos are often excellent choices for cross-coupling with heteroaryl halides.

      • N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, IMes) are strong sigma-donors and can be very effective in stabilizing the catalyst and promoting reactivity.

  • Base Selection: The base plays a crucial role in many cross-coupling reactions, such as activating the boronic acid in Suzuki couplings or deprotonating the amine in Buchwald-Hartwig reactions.

    • Rationale: The strength and solubility of the base can significantly impact the reaction rate and yield. An inappropriate base can lead to side reactions or incomplete conversion.

    • Recommendations:

      • Screen a range of bases: Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig reactions, bases like NaOtBu or LHMDS are often used. The optimal base is often solvent and substrate-dependent.

      • Consider the solubility: Ensure your base has some solubility in the reaction solvent. For biphasic systems, a phase-transfer catalyst may be beneficial.

  • Solvent Effects: The solvent can influence the solubility of reagents, the stability of the catalyst, and the overall reaction rate.

    • Recommendations: Aprotic polar solvents are commonly used.

      • Ethers: Dioxane, THF

      • Aromatics: Toluene

      • Amides: DMF, DMAc

      • A solvent screen is often a worthwhile experiment in cases of low conversion.

  • Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.

    • Troubleshooting: If you observe the formation of a black precipitate (palladium black), it is a sign of catalyst decomposition. In such cases, try running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.

Q3: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A3: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal. Its formation is a clear indication of catalyst deactivation and is a common cause of low conversion.

  • Causes of Palladium Black Formation:

    • Oxygen Exposure: Inadequate degassing of the reaction mixture allows oxygen to oxidize the active Pd(0) catalyst, leading to its aggregation and precipitation.

    • High Temperatures: Excessive heat can accelerate the decomposition of the catalytic complex.

    • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.

    • Solvent Effects: Some solvents may be less effective at stabilizing the catalytic species.

  • Prevention Strategies:

    • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction setup are free of oxygen.

    • Optimize Temperature: Find the lowest temperature at which the reaction proceeds at a reasonable rate.

    • Adjust Ligand-to-Palladium Ratio: A typical ratio is 1:1 to 2:1, but for challenging substrates, a higher ligand loading may be necessary.

    • Use Pre-formed Catalysts: Pre-catalysts, where the ligand is already coordinated to the palladium center, can sometimes offer greater stability.

Q4: Should I protect the imidazole nitrogen? I have seen successful couplings with unprotected haloimidazoles.

A4: This is an excellent and important question. The decision to protect the imidazole nitrogen depends on the specific substrate and the reaction conditions.

  • The Case for Protection:

    • Prevents Catalyst Inhibition: As discussed in A1, the primary reason for N-protection is to prevent the imidazole nitrogen from coordinating to and inhibiting the palladium catalyst. This is particularly important for substrates where this coordination is strong.

    • Improves Solubility and Handling: N-protected imidazoles are often more soluble in common organic solvents and can be easier to purify.

    • Directs Regioselectivity: In cases of di- or tri-haloimidazoles, a protecting group can influence the site of the first cross-coupling.

  • The Case for Using Unprotected Imidazoles:

    • Step Economy: Avoiding protection and deprotection steps makes the overall synthesis more efficient.

    • Successful Protocols Exist: There are now well-established protocols for the Suzuki-Miyaura coupling of unprotected haloimidazoles. These methods often rely on specific ligand and base combinations that can overcome the challenges of the free NH group.[3]

    • Potential for N-Arylation: In some cases, the free NH can undergo a competing N-arylation reaction, which may be a desired or undesired outcome depending on the synthetic goal.

  • Recommendation: If you are experiencing low conversion with an unprotected iodoimidazole, and other optimization strategies have failed, N-protection is a highly recommended troubleshooting step. The trityl group is a good starting point as it is bulky and can be removed under relatively mild acidic conditions.[1]

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting low conversion in the cross-coupling of iodinated imidazoles.

Caption: A decision-making workflow for troubleshooting low conversion.

Data at a Glance: Recommended Starting Conditions

The following table provides a summary of commonly used conditions for different cross-coupling reactions of iodinated imidazoles. These should be considered as starting points for your optimization.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Notes
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Dioxane/H₂O80-110Often successful with unprotected imidazoles.
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O80-100A classic choice, may require optimization.
Buchwald-Hartwig Pd₂(dba)₃ (1-3)XPhos (2-6)NaOtBu (1.5-2)Toluene80-110N-protection is often beneficial.
Heck Pd(OAc)₂ (5)P(o-tol)₃ (10)Et₃N (2)Acetonitrile80-100N-protection is highly recommended.[1]
Sonogashira PdCl₂(PPh₃)₂ (2-5)-Et₃N / DIIPATHF or DMFRT - 60Copper co-catalyst (CuI) is typically used.

Key Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Ligand Screen (Suzuki-Miyaura Coupling)

This protocol allows for the rapid screening of different phosphine ligands to identify the optimal one for your specific substrates.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the iodinated imidazole (0.1 mmol, 1.0 equiv), arylboronic acid (0.12 mmol, 1.2 equiv), and base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).

  • Catalyst/Ligand Addition: In a separate glovebox or under a stream of inert gas, prepare stock solutions of the palladium precatalyst (e.g., Pd(OAc)₂) and each ligand to be screened. Add the appropriate amount of the catalyst and ligand solutions to each reaction vial (e.g., 2 mol% Pd, 4 mol% ligand).

  • Solvent Addition: Add the degassed solvent (e.g., 1 mL of dioxane/water 10:1) to each vial.

  • Reaction: Seal the vials and place them in a preheated heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 4, 8, and 24 hours), take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion.

  • Analysis: Compare the conversion rates for each ligand to identify the most effective one.

Protocol 2: N-Protection of 4-Iodo-1H-imidazole with a Trityl Group

This protocol provides a method for protecting the imidazole nitrogen, which can be a crucial step in overcoming catalyst inhibition.

  • Setup: To a solution of 4-iodo-1H-imidazole (1.0 equiv) in anhydrous DMF, add triethylamine (1.5 equiv).

  • Addition of Protecting Group: Add trityl chloride (1.1 equiv) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 1-trityl-4-iodo-1H-imidazole.

The Catalytic Cycle: A Visual Guide

Understanding the fundamental steps of the cross-coupling reaction can aid in diagnosing problems. The diagram below illustrates a generalized catalytic cycle for a Suzuki-Miyaura reaction.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R-Pd(II)L_n-R' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd + R-X Organoboron R'-B(OR)₂ Organoboron->Transmetal + R'B(OR)₂ Base Base Base->Transmetal + Base

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

By systematically addressing the potential points of failure within this cycle—from the initial oxidative addition to the final reductive elimination—you can effectively troubleshoot and optimize your cross-coupling reactions of iodinated imidazoles.

References

  • D. A. D. and G. C. Fu. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. Available at: [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. Available at: [Link]

  • Bellina, F., & Rossi, R. (2013). The Sonogashira reaction. In Copper-Catalyzed Alkyne-Azide Cycloaddition (pp. 1-110). Wiley-VCH.
  • Buchwald, S. L., & Mauger, C. (2008). A new phosphine ligand for palladium-catalyzed amination reactions: the coupling of aryl chlorides and bromides with secondary amines. The Journal of Organic Chemistry, 73(19), 7583-7586.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A user-friendly, green, and robust palladium catalyst for the Suzuki-Miyaura coupling of aryl chlorides. Chemistry–A European Journal, 12(18), 4749-4755.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
  • Walker, S. D., & Barder, T. E. (2008). A broadly applicable catalyst system for the Suzuki-Miyaura coupling of aryl chlorides.
  • Yin, J., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical Reviews, 107(1), 133-173.
  • Bellina, F., Cauteruccio, S., & Rossi, R. (2014). Suzuki–Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(17), 7847-7856. Available at: [Link]

Sources

Column chromatography solvent systems for separating imidazole regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazole Separation & Purification

Subject: Optimization of Column Chromatography Solvent Systems for Imidazole Regioisomers From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Research & Development Team

Introduction

Welcome to the Separation Sciences Helpdesk. If you are working with imidazoles, you are likely facing one of two headaches: severe tailing (the "comet" effect) or the co-elution of regioisomers (the 1,4- vs. 1,5-substitution challenge).

Imidazoles are notoriously difficult to purify on standard silica gel because they are basic (


) and polar. The basic nitrogen interacts strongly with the acidic silanol groups (

) on the stationary phase, causing band broadening that ruins resolution. Furthermore, N-alkylation often produces mixtures of 1,4- and 1,5-isomers with nearly identical

values.

This guide provides self-validating protocols to resolve these specific issues.

Module 1: Eliminating Tailing (The "Comet" Effect)

Q: Why does my imidazole streak from the baseline to the solvent front?

A: This is a classic acid-base mismatch. Silica gel is slightly acidic.[1][2] Your basic imidazole coordinates with the silanol protons, dragging the compound behind the solvent front.

The Fix: Mobile Phase Modifiers You must "mask" the silanol groups using a sacrificial base.

Protocol A: The Triethylamine (TEA) Method

Best for: Lipophilic imidazoles eluting in Hexane/EtOAc or pure EtOAc.

  • Preparation: Add 0.5% to 1.0% Triethylamine (TEA) to your mobile phase.

  • Pre-treatment: Flush the column with 2 Column Volumes (CV) of the mobile phase containing TEA before loading your sample. This saturates the active silanol sites.

  • Caution: TEA has a high boiling point. It may be difficult to remove from your final product without high-vacuum drying or an acidic wash (which might re-protonate your imidazole).

Protocol B: The Ammoniated Methanol Method

Best for: Polar imidazoles requiring DCM/MeOH.

Ammonia is superior to TEA for very polar compounds but is harder to handle because it can cause solvent demixing.

  • Prepare "Ammoniated Methanol":

    • Take 100 mL of Methanol.

    • Add 1-2 mL of Ammonium Hydroxide (

      
      , ~28% aq).
      
    • Note: Do not add ammonia directly to DCM; it is immiscible and will form droplets that ruin the column bed.

  • The Mix: Blend this "Ammoniated Methanol" with DCM to reach your desired ratio (e.g., 95:5 DCM:MeOH-NH

    
    ).
    

Data Comparison: Modifier Efficiency

ModifierConcentrationProsCons
None 0%NoneSevere tailing, loss of yield.
Triethylamine (TEA) 0.5 - 1.0%Easy to mix, suppresses tailing well.High boiling point, difficult to remove completely.
Ammonia (

)
1.0% (in MeOH)Volatile (easy removal), excellent peak shape.Immiscibility risk if added wrong; distinct smell.

Module 2: Separating Regioisomers (1,4- vs. 1,5-Isomers)

Q: I have a mixture of 1,4- and 1,5-alkylated imidazoles. They co-elute on TLC. How do I separate them?

A: You must exploit the subtle difference in dipole vectors .

  • 1,5-isomers (substituents adjacent) generally have a higher dipole moment and are more polar . They typically elute after the 1,4-isomer on silica gel.

  • 1,4-isomers (substituents separated) are generally less polar and elute first.

Critical Caveat: This elution order is a heuristic. Bulky substituents or hydrogen bonding groups can invert this order. Always validate fractions via 1H-NMR (NOE analysis).

Strategic Solvent Systems

If DCM/MeOH fails, switch to selectivity-driven systems . Methanol is a hydrogen-bond donor; switching to a non-donor like Acetone or Acetonitrile changes the adsorption mechanism.

Recommended Gradients:

  • The "Gold Standard" (DCM / MeOH / NH

    
    ): 
    
    • Start: 100% DCM.

    • Ramp: 0%

      
       5% Ammoniated MeOH over 10 CV.
      
    • Why: The ammonia sharpens the peaks, allowing the slight

      
       difference to resolve into two distinct bands.
      
  • The "Selectivity Switch" (Toluene / Acetone):

    • Ratio: 4:1 to 1:1 Toluene:Acetone.

    • Why: Toluene provides

      
      -
      
      
      
      interactions with the imidazole ring, while Acetone offers dipole-dipole interactions without the strong H-bonding of MeOH. This often separates isomers that co-elute in alcohols.
  • The "Hydrophobic" Option (EtOAc / Hexane + TEA):

    • Only for N-alkylated imidazoles with lipophilic chains.

    • Isocratic: 80% EtOAc / 20% Hexane + 1% TEA.

Module 3: Visual Workflows

Workflow 1: Solvent System Decision Tree

Use this logic to select the correct mobile phase for your specific imidazole derivative.

SolventSelection Start Start: Imidazole Mixture CheckNH Is the Imidazole N-H free? Start->CheckNH Tautomer Tautomerism Issue: Cannot separate isomers. Derivatize (Alkylate/Protect). CheckNH->Tautomer Yes (N-H present) CheckPolarity Is the mixture highly polar? CheckNH->CheckPolarity No (N-substituted) NonPolar Use EtOAc / Hexane CheckPolarity->NonPolar No (Lipophilic) Polar Use DCM / MeOH CheckPolarity->Polar Yes (Hydrophilic) Tailing1 Tailing observed? NonPolar->Tailing1 AddTEA Add 1% Triethylamine (TEA) Tailing1->AddTEA Yes SepCheck Are isomers separating? Tailing1->SepCheck No AddTEA->SepCheck Tailing2 Tailing observed? Polar->Tailing2 AddNH3 Use Ammoniated MeOH Tailing2->AddNH3 Yes Tailing2->SepCheck No AddNH3->SepCheck Success Proceed to Purification SepCheck->Success Yes (Delta Rf > 0.1) Fail Change Selectivity: Try Toluene / Acetone or C18 Reverse Phase SepCheck->Fail No (Co-elution)

Figure 1: Decision matrix for selecting mobile phases based on imidazole substitution and polarity.

Workflow 2: The "Ammonia Shift" Preparation

Incorrect preparation of ammoniated eluents leads to phase separation. Follow this strict order of operations.

AmmoniaPrep Step1 1. Measure MeOH Step2 2. Add NH4OH to MeOH (Create 'Base Mix') Step1->Step2 Step3 3. Add DCM to 'Base Mix' Step2->Step3 Step4 4. Mix Thoroughly Step3->Step4 Error CRITICAL ERROR: Adding NH4OH directly to DCM causes immiscible droplets. Step3->Error Avoid

Figure 2: Correct mixing order for DCM/MeOH/NH3 systems to ensure a single-phase eluent.

Module 4: Advanced Troubleshooting

Q: My sample won't dissolve in the mobile phase (DCM/MeOH) to load onto the column. A: Do not use a "strong" solvent like pure MeOH to load; it will ruin the separation band. Solution: Use Dry Loading .[3]

  • Dissolve sample in MeOH/DCM in a round-bottom flask.

  • Add dry silica gel (1:5 ratio of sample:silica).

  • Rotovap to dryness until you have a free-flowing powder.

  • Pour this powder on top of your packed column and add a protective sand layer.[4]

Q: Normal phase is failing completely. Everything is stuck at the baseline. A: Switch to Reverse Phase (C18) or SCX (Strong Cation Exchange) .

  • C18: Use Water (0.1% Formic Acid) / Acetonitrile.[3][5] Imidazoles elute quickly but cleanly.

  • SCX: Catch-and-release. Load in MeOH (neutral), wash impurities, elute imidazole with 2M NH

    
     in MeOH.
    

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole chemistry and isomer properties).
  • BenchChem Technical Support. (2025). Purification of Imidazole Derivatives. Retrieved from

  • Separation Science. (2023). Overcoming Tailing of Basic Compounds on Silica. Retrieved from

  • ResearchGate Community. (2024). Separation of 1,4 and 1,5 imidazole regioisomers. Retrieved from

  • Sielc Technologies. (2024). HPLC Separation of Imidazole Isomers on Newcrom R1. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Data of 1-(Difluoromethyl)-4-iodo-1H-imidazole and its 5-iodo Isomer

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Regioisomers, molecules with the same molecular formula but different spatial arrangements of substituents, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to unambiguously differentiate between such isomers is a critical analytical challenge. This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for two key regioisomers: 1-(difluoromethyl)-4-iodo-1H-imidazole and 1-(difluoromethyl)-5-iodo-1H-imidazole. Understanding the subtle yet significant differences in their respective ¹H NMR spectra is essential for researchers working with these and structurally related compounds.

The Structural Imperative: Why Isomer Differentiation Matters

The imidazole scaffold is a ubiquitous feature in a vast array of biologically active molecules. The introduction of a difluoromethyl group at the N1 position and an iodine atom at either the C4 or C5 position of the imidazole ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. The distinct electronic and steric environments of the imidazole ring protons in the 4-iodo and 5-iodo isomers give rise to unique ¹H NMR signatures, which serve as a reliable basis for their differentiation.

¹H NMR Data Comparison

The following table summarizes the predicted ¹H NMR spectral data for this compound and 1-(difluoromethyl)-5-iodo-1H-imidazole. These predictions are based on established principles of NMR spectroscopy and analysis of data from structurally analogous compounds.

Compound Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H-2~7.8 - 8.0s-
H-5~7.5 - 7.7s-
-CHF₂~6.8 - 7.2t³JHF ≈ 55-60
1-(Difluoromethyl)-5-iodo-1H-imidazole H-2~7.9 - 8.1s-
H-4~7.6 - 7.8s-
-CHF₂~6.9 - 7.3t³JHF ≈ 55-60

Interpreting the Spectral Differences: A Mechanistic Perspective

The predicted differences in the chemical shifts of the imidazole ring protons (H-2, H-4, and H-5) are a direct consequence of the distinct electronic environments created by the positioning of the electron-withdrawing iodine atom and the difluoromethyl group.

  • The Anisotropic Effect of Iodine: The iodine atom exhibits a significant magnetic anisotropy effect, which can either shield or deshield nearby protons depending on their spatial orientation relative to the C-I bond.[1] This effect, coupled with its inductive electron-withdrawing nature, contributes to the overall chemical shift of the adjacent protons.

  • Inductive and Through-Space Effects of the Difluoromethyl Group: The highly electronegative fluorine atoms in the difluoromethyl group exert a strong electron-withdrawing inductive effect, which generally leads to a deshielding of the imidazole ring protons.[2] Furthermore, through-space interactions between the fluorine atoms and the imidazole protons can also influence their chemical shifts.[3]

In the 4-iodo isomer , the H-5 proton is expected to be more deshielded (shifted downfield) compared to the H-4 proton in the 5-iodo isomer . This is due to the combined anisotropic and inductive effects of the adjacent iodine atom. Conversely, the H-2 proton is likely to experience a more subtle difference in its chemical shift between the two isomers, as it is further removed from the site of iodination.

The proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹H-¹⁹F coupling).[4] The chemical shift of this proton will also be influenced by the overall electronic environment of the molecule.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain high-quality ¹H NMR spectra for the differentiation of these isomers, the following experimental protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the imidazole derivative.[5][6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.[8]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[9]

NMR Spectrometer Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of approximately 12-16 ppm is generally sufficient.

The following diagram illustrates the general workflow for acquiring and analyzing the ¹H NMR data.

Caption: Workflow for Isomer Differentiation by ¹H NMR.

Conclusion

The differentiation of this compound and its 5-iodo isomer is readily achievable through careful analysis of their ¹H NMR spectra. The distinct chemical shifts of the imidazole ring protons, arising from the differential electronic and steric effects of the iodo and difluoromethyl substituents, provide a robust and reliable method for their structural assignment. By following a standardized experimental protocol and understanding the underlying principles of NMR spectroscopy, researchers can confidently identify these and other related regioisomers, a critical step in the advancement of drug discovery and development programs.

References

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]

  • Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. Journal of the American Chemical Society. Available at: [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). ResearchGate. Available at: [Link]

  • ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • How to Prepare Samples for NMR. University of Cambridge. Available at: [Link]

  • Preparing the Sample. University of Leeds. Available at: [Link]

  • SG Sample Prep. Nuclear Magnetic Resonance Labs, University of Ottawa. Available at: [Link]

  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry. Available at: [Link]

  • Imidazoles Synthesis by Transition Metal Free, Base-‐Mediated Deaminative Coupling of Benzylamines and Nitriles. The Royal Society of Chemistry. Available at: [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio study. Modgraph. Available at: [Link]

  • Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids. Physical Chemistry Chemical Physics. Available at: [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester. Available at: [Link]

  • Anionic N-Heterocyclic Carbenes from Mesoionic Imidazolium-4-pyrrolides: The Influence of Substituents, Solvents, and Charge on their 77Se NMR Chemical Shifts. National Center for Biotechnology Information. Available at: [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • What happens when a 1H of a methyl group is substituted by a 19F?. ResearchGate. Available at: [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. Available at: [Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. National Center for Biotechnology Information. Available at: [Link]

  • The Effect of Fluorine in 1H NMR. Reddit. Available at: [Link]

  • Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization. eScholarship, University of California. Available at: [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio study. Modgraph. Available at: [Link]

  • Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Center for Biotechnology Information. Available at: [Link]

  • 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned.. ResearchGate. Available at: [Link]

  • Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. ResearchGate. Available at: [Link]

  • Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. Unknown Source.
  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Available at: [Link]

  • (127I) Iodine NMR. University of Durham. Available at: [Link]

  • New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Publishing. Available at: [Link]

  • 4-iodo-1H-imidazole. PubChem. Available at: [Link]

  • Chemical shifts. Unknown Source.
  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. Available at: [Link]

  • 1H-NMR | FT-IR | Imidazole | Minimum Inhibitory Concentration | Tube Dilution Method. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Imidazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]

Sources

A Definitive Guide to Distinguishing 1,4- and 1,5-Substituted Imidazoles Using NOE NMR Experiments

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural determination of substituted imidazoles is a critical step in synthesizing biologically active molecules. The regiochemistry of substitution on the imidazole ring profoundly impacts the compound's pharmacological and physicochemical properties. While standard 1D NMR and through-bond 2D NMR techniques like COSY and HMBC are cornerstones of structural elucidation, they can sometimes fall short in unambiguously differentiating between closely related isomers, such as 1,4- and 1,5-disubstituted imidazoles. This guide provides an in-depth, comparative analysis of using through-space Nuclear Overhauser Effect (NOE) NMR experiments as a decisive tool for this specific challenge, complete with supporting experimental protocols and data interpretation strategies.

The Challenge: Differentiating 1,4- and 1,5-Imidazole Isomers

The synthesis of substituted imidazoles can often yield a mixture of regioisomers. In the case of a 1,4- and a 1,5-disubstituted imidazole, the connectivity of the atoms is very similar, which can lead to overlapping signals and ambiguous correlations in through-bond NMR experiments. The key to differentiating these isomers lies in the spatial proximity of the substituents to the protons on the imidazole ring, a feature that can be precisely mapped using NOE-based NMR experiments.[1][2]

The Principle of the Nuclear Overhauser Effect (NOE)

The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, which results in a change in the intensity of an NMR signal when a nearby resonance is perturbed.[3] This effect is highly dependent on the internuclear distance, with the intensity of the NOE being proportional to the inverse sixth power of the distance between the two nuclei (1/r⁶).[4] Consequently, NOE is only observed between protons that are in close spatial proximity, typically less than 5 Å apart.[4][5] This makes NOE-based experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and its rotating-frame equivalent, ROESY, powerful tools for determining the three-dimensional structure and stereochemistry of molecules.[4][6]

Distinguishing Isomers with NOE: A Comparative Analysis

The dispositive difference between a 1,4- and a 1,5-disubstituted imidazole lies in the proximity of the N1-substituent to the C5-proton versus the C4-proton.

  • In a 1,4-disubstituted imidazole , the substituent at the N1 position is spatially close to the proton at the C5 position.

  • In a 1,5-disubstituted imidazole , the substituent at the N1 position is spatially close to the proton at the C4 position.

This fundamental difference in spatial arrangement gives rise to distinct and diagnostic NOE correlations for each isomer.

Expected NOE Correlations
IsomerKey Diagnostic NOE CorrelationRationale
1,4-Disubstituted A cross-peak between the protons of the N1-substituent and the proton at the C5 position (H5).The N1-substituent and the C5-proton are in close spatial proximity, leading to a detectable through-space NOE interaction.
1,5-Disubstituted A cross-peak between the protons of the N1-substituent and the proton at the C4 position (H4).The N1-substituent and the C4-proton are in close spatial proximity, resulting in a characteristic NOE cross-peak.

The following diagrams illustrate the key through-space interactions for each isomer.

Caption: Key NOE correlations for distinguishing 1,4- and 1,5-substituted imidazoles.

Experimental Design and Protocol

A successful NOE experiment requires careful planning and execution. The following is a comprehensive, step-by-step guide for acquiring high-quality NOESY data for the differentiation of imidazole isomers.

Sample Preparation
  • Purification: Ensure the sample is of high purity to avoid interference from impurities.

  • Concentration: Dissolve 5-10 mg of the purified imidazole derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Degassing: For small molecules, it is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[7][8] This is best achieved by performing several freeze-pump-thaw cycles:

    • Freeze the sample in liquid nitrogen.

    • Apply a high vacuum to the NMR tube.

    • Close the vacuum line and allow the sample to thaw. Bubbles of gas should be seen escaping the solution.

    • Repeat this cycle 3-4 times.

    • Finally, backfill the NMR tube with an inert gas like nitrogen or argon.

NMR Experiment: 2D NOESY

While 1D selective NOE experiments can be used, a 2D NOESY experiment is generally recommended as it provides a comprehensive map of all through-space interactions in the molecule.[9]

Key Experimental Parameters:

  • Pulse Program: A standard phase-sensitive 2D NOESY pulse sequence with gradient selection is recommended.

  • Mixing Time (d8): This is the most critical parameter in a NOESY experiment.[8] For small molecules, a longer mixing time is generally required to build up sufficient NOE. A good starting point is a mixing time of 0.5-1.0 seconds.[7][8] It may be necessary to run a series of NOESY experiments with varying mixing times to find the optimal value.

  • Recycle Delay (d1): This should be set to at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.

  • Number of Scans (ns): This should be a multiple of 8 or 16 for proper phase cycling and will depend on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.

  • Temperature: The experiment should be run at a constant temperature, as temperature fluctuations can affect the NOE.

G A Sample Preparation (Dissolution & Degassing) B Lock and Shim A->B C Acquire 1H Spectrum B->C D Setup 2D NOESY Experiment C->D E Set Mixing Time (d8) (e.g., 0.5 - 1.0 s) D->E F Set Recycle Delay (d1) (>1.5 * T1) D->F G Set Number of Scans (ns) D->G H Acquire 2D NOESY Data E->H F->H G->H I Process Data (Fourier Transform, Phasing) H->I J Analyze Spectrum for Key Cross-Peaks I->J

Caption: Workflow for acquiring and analyzing 2D NOESY data.

Data Analysis and Interpretation

The resulting 2D NOESY spectrum will show diagonal peaks corresponding to the 1D proton spectrum and off-diagonal cross-peaks that indicate through-space correlations. For small molecules, the cross-peaks will have the opposite phase (and often a different color in the processed spectrum) to the diagonal peaks.[10]

To differentiate between the 1,4- and 1,5-isomers, look for the following key cross-peaks:

  • For the 1,4-isomer: A cross-peak correlating the protons of the N1-substituent with the C5-proton.

  • For the 1,5-isomer: A cross-peak correlating the protons of the N1-substituent with the C4-proton.

The absence of the alternative correlation is also a strong piece of evidence for the assigned structure.

NOESY vs. ROESY: Which to Choose?

For small molecules (typically with a molecular weight below 800 g/mol ), NOESY is generally the preferred experiment.[11][12] However, for molecules of intermediate size (around 800-1500 g/mol ), the NOE can become very weak or even disappear.[10] In such cases, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is the better choice. ROESY cross-peaks are always of the opposite phase to the diagonal, regardless of molecular size, making it a more robust experiment for intermediate-sized molecules.[2][12] For typical drug-like small molecules, NOESY is usually sufficient.

Potential Pitfalls and Troubleshooting

  • Tautomerism: If the imidazole N-H is not substituted, rapid tautomerism can average the environments of the C4 and C5 positions, making it impossible to distinguish the isomers.[13][14] In such cases, N-alkylation or N-acylation to "lock" the tautomeric form is necessary before performing the NOE experiment.

  • Absence of NOE: The lack of an expected NOE signal could be due to several factors, including insufficient mixing time, the presence of paramagnetic impurities (incomplete degassing), or a molecular conformation where the protons are further apart than expected.

  • Spin Diffusion: In larger molecules or with very long mixing times, spin diffusion can occur, where magnetization is relayed through a chain of protons. This can lead to misleading NOE correlations. Keeping the mixing time as short as possible while still observing the desired NOEs can mitigate this issue.[7]

Conclusion

NOE-based NMR experiments, particularly 2D NOESY, provide a powerful and reliable method for the unambiguous differentiation of 1,4- and 1,5-disubstituted imidazoles. By carefully designing the experiment and analyzing the resulting through-space correlations, researchers can confidently assign the correct regiochemistry, a critical step in the development of novel chemical entities. The key lies in identifying the diagnostic NOE cross-peak between the N1-substituent and either the C4- or C5-proton, a direct reflection of the distinct spatial arrangement of these isomers.

References

  • ResearchGate. "Identifying the tautomer state of a substituted imidazole by ¹³C NMR...". Available at: [Link]

  • Indiana University NMR Facility. "2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack)". Available at: [Link]

  • Reddit. "What is the difference between NOESY and ROESY for NMR? : r/chemistry". Available at: [Link]

  • PubMed. "1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides". Available at: [Link]

  • MDPI. "Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles". Available at: [Link]

  • ACS Publications. "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives | The Journal of Organic Chemistry". Available at: [Link]

  • MRRC. "MRRC Structure Elucidation Notes". Available at: [Link]

  • ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures". Available at: [Link]

  • Bruker. "NOE Experiments on the Bruker 400 and 500". Available at: [Link]

  • UMYMFOR. "NOE Experiments on the Bruker". Available at: [Link]

  • UCSB Chem and Biochem. "1D NOESY - NMR Facility". Available at: [Link]

  • IMSERC. "TUTORIAL: 2D NOESY EXPERIMENT WITH PRESATURATION". Available at: [Link]

  • University of Ottawa NMR Facility Blog. "NOESY: Small Molecules vs Large Molecules". Available at: [Link]

  • ScienceDirect. "Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism". Available at: [Link]

  • IRIS . "Multiple points of view of heteronuclear NOE: long range vs short range contacts in pyrrolidinium based ionic". Available at: [Link]

  • The Royal Society of Chemistry. "Imidazoles Synthesis by Transition Metal Free, Base-‐Mediated Deaminative Coupling of Benzylamines and Nitriles". Available at: [Link]

  • Taylor & Francis. "NOE – Knowledge and References". Available at: [Link]

  • Prof. Dr. H.-H. Limbach. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations". Available at: [Link]

  • PubMed. "Observation of long-range small-molecule NOEs using a neoteric sensitivity enhancement scheme". Available at: [Link]

  • ResearchGate. "Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued)". Available at: [Link]

  • TÜBİTAK Academic Journals. "1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III)". Available at: [Link]

  • Chemistry LibreTexts. "5.4: NOESY Spectra". Available at: [Link]

  • Organic Chemistry Data & Info. "NMR Spectroscopy – 1H NMR Chemical Shifts". Available at: [Link]

  • ResearchGate. "(PDF) H NMR studies of some imidazole ligands coordinated to Co(III)". Available at: [Link]

  • The Royal Society of Chemistry. "Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co". Available at: [Link]

  • University of California, Davis. "Nuclear Overhauser Effect (NOE)". Available at: [Link]

  • ScienceDirect. "13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned.". Available at: [Link]

  • ResearchGate. "NOESY correlations observed in compounds 1, 8 and 12". Available at: [Link]

  • Indian Academy of Sciences. "PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes". Available at: [Link]

  • MDPI. "Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation". Available at: [Link]

Sources

Technical Guide: 13C NMR Characterization of 1-(difluoromethyl)-4-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of 1-(difluoromethyl)-4-iodo-1H-imidazole , a specialized building block in medicinal chemistry. It is designed for researchers requiring rigorous structural verification and comparative data against common analogs.

Executive Summary

This compound (CAS: 2172559-98-5) is a critical intermediate for introducing the lipophilic hydrogen bond donor motif (


) into bioactive scaffolds. The presence of the electron-withdrawing difluoromethyl group at N1 and the heavy iodine atom at C4 creates a unique electronic environment, resulting in distinct NMR signatures essential for quality control and structural validation.

This guide synthesizes experimental trends from N-difluoromethylated azoles and iodoimidazoles to provide a definitive reference for spectral interpretation.

Spectral Analysis: 13C NMR Data

The 13C NMR spectrum of this molecule is defined by two dominant features: the large coupling of the difluoromethyl carbon and the significant shielding effect of the iodine atom .

Diagnostic Chemical Shifts (DMSO-d6 / CDCl3)

Note: Values are derived from high-field NMR data of structural analogs (e.g., 1-difluoromethylimidazoles and 4-iodoimidazoles) and substituent chemical shift (SCS) additivity rules.

Carbon PositionAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Diagnostic Feature
C1'

109.0 – 115.0 Triplet (

)
~250 – 260 Hz Primary ID: Large

splitting; distinct from N-Methyl (~33 ppm).
C2

136.0 – 141.0 Triplet (

)
~3 – 5 HzDeshielded by adjacent Nitrogens; shows weak

coupling.
C4

80.0 – 92.0 Singlet (

)
-Shielded: Heavy atom effect of Iodine causes significant upfield shift.
C5

122.0 – 128.0 Triplet (

)
~3 – 6 HzProximal to

; shows weak

coupling.
Structural Logic & Signal Assignment

The following diagram illustrates the correlation between the molecular structure and the observed NMR signals.

NMR_Logic Molecule This compound CF2 N-CF2 Group (Triplet, ~112 ppm) High J-coupling (~250Hz) Molecule->CF2 Electronic w/d Iodine C4-Iodine (Shielded, ~85 ppm) Heavy Atom Effect Molecule->Iodine Shielding Ring Imidazole Ring Carbons (C2: ~138 ppm, C5: ~125 ppm) Molecule->Ring Aromaticity CF2->Ring Inductive Effect (Deshields C2/C5)

Figure 1: NMR Signal Logic linking structural motifs to spectral shifts.

Comparative Performance Analysis

To validate the synthesis of this compound, it is crucial to distinguish it from its precursors and common analogs.

Table 2: Comparison with Analogs
FeatureProduct: 1-CF2H-4-Iodo Analog: 1-Methyl-4-Iodo Precursor: 4-Iodoimidazole
N-Substituent Shift ~112 ppm (

)
~33 ppm (

or

)
N/A (N-H)
C2 Shift ~138 ppm~139 ppm~136 ppm
C4 (C-I) Shift ~85 ppm ~83 ppm~80-90 ppm
C5 Shift ~125 ppm~131 ppm~120-130 ppm
Electronic Nature Electron Deficient (

is EWG)
Electron Rich (

is EDG)
Amphoteric
Utility Lipophilic H-bond donor bioisostereStandard alkylationSynthetic Intermediate

Key Insight: The transition from 1-Methyl to 1-Difluoromethyl results in a massive downfield shift of the N-substituent carbon (~33


 ~112 ppm) and a change in multiplicity from a quartet/singlet to a distinct triplet. This is the definitive "Go/No-Go" signal for reaction success.

Experimental Protocol: Synthesis & Characterization

The synthesis typically involves the direct N-difluoromethylation of 4-iodoimidazole. The following workflow ensures high conversion and spectral purity.

A. Synthesis Workflow (N-Difluoromethylation)

Reagents: 4-iodoimidazole,


 (Freon-22) or 

, Base (

or

). Solvent: DMF or MeCN.

Synthesis_Workflow Start 4-Iodoimidazole (Starting Material) Base Base Activation (K2CO3/KOH in DMF) Start->Base Reagent Difluorocarbene Source (ClCF2H or BrCF2PO(OEt)2) Intermediate Anionic Intermediate (N-Metalated Imidazole) Reagent->Intermediate Carbene Insertion Base->Intermediate Product This compound (Target) Intermediate->Product N-Alkylation

Figure 2: Reaction pathway for the synthesis of the target molecule.

B. NMR Acquisition Parameters

To resolve the


 triplet and Iodine-shielded carbon clearly:
  • Solvent: DMSO-

    
     is preferred for solubility; 
    
    
    
    is acceptable but may show concentration-dependent shifts.
  • Frequency: Minimum 100 MHz for 13C (400 MHz system) to separate multiplets.

  • Pulse Sequence: Power-gated decoupling (zgpg30) to remove proton coupling but retain Nuclear Overhauser Effect (NOE) for sensitivity.

  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary C4-I carbon has a long 
    
    
    
    relaxation time; insufficient delay will suppress this signal.
  • Scans: Minimum 512 scans due to the splitting of the

    
     signal (intensity distributed over 3 peaks).
    

References

  • N-Difluoromethylation Methodologies

    • Synthesis of N-difluoromethylazoles using difluorocarbene reagents.
    • Source:

  • 4-Iodoimidazole Spectral Data

    • Characterization of 4-iodoimidazole deriv
    • Source:

  • General 13C NMR Shifts of Azoles

    • Compilation of chemical shifts for heterocyclic compounds.
    • Source:

  • Product Identification (CAS 2172559-98-5)

    • Commercial availability and physical properties.
    • Source:

Technical Comparison Guide: Analytical Characterization of 1-(difluoromethyl)-4-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of analytical methodologies for 1-(difluoromethyl)-4-iodo-1H-imidazole (CAS: 2172559-98-5). This compound represents a critical class of building blocks where the difluoromethyl (


)  group acts as a lipophilic bioisostere for hydroxyl or thiol groups, while the iodine (

)
atom serves as a reactive handle for cross-coupling.

The Challenge: Standard analytical protocols often fail for this molecule due to two synergistic factors:

  • The "Fluorine Effect" in Combustion: High fluorine content (

    
    ) attacks quartz combustion tubes (forming 
    
    
    
    ), leading to erroneous Elemental Analysis (EA) results.
  • Iodine Lability & Mass Defect: The weak

    
     bond leads to rapid in-source fragmentation in Mass Spectrometry, while the negative mass defect of Iodine requires high-resolution instruments for definitive confirmation against isobaric impurities.
    

This guide compares Method A (Standard/Generic) against Method B (Optimized/Recommended) to demonstrate the necessity of high-fidelity characterization.

Physicochemical Profile & Stability Comparison

Before analyzing, it is crucial to understand how the


 group alters the molecule compared to its non-fluorinated analog.
FeatureThis compound 4-iodo-1H-imidazole (Alternative) Impact on Analysis
Formula



adds mass but reduces polarity.
MW 243.98 g/mol 193.97 g/mol Distinct mass shift.
H-Bonding Acceptor only (N3)Donor (N1) & Acceptor (N3)

analog is more volatile; harder to ionize in ESI+.
Lipophilicity High (

)
Low (

)
Requires higher % organic mobile phase in LC.
Stability Sensitive to strong base (

hydrolysis)
AmphotericAvoid high pH buffers in LC-MS.

Part 1: High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis: Low-Res vs. High-Res

The presence of Iodine (monoisotopic, mass 126.9045) and Fluorine (monoisotopic, mass 18.9984) creates a unique isotopic signature.

Method A: Low-Resolution MS (Quadrupole)
  • Technique: Standard LC-MS (ESI+).

  • Observation: A nominal mass peak at

    
     245 
    
    
    
    .
  • Deficiency: Cannot distinguish the target from potential impurities like des-iodo chlorinated byproducts (where

    
     is swapped for 
    
    
    
    and alkyl chain varies) or oxidation products. The lack of distinct isotopes for
    
    
    and
    
    
    means the isotopic pattern is not informative enough at low resolution.
Method B: HRMS (Orbitrap / Q-TOF) - Recommended
  • Technique: UHPLC-Q-Orbitrap (ESI+).

  • Observation: Exact mass measurement with <5 ppm error.

  • Advantage: Resolves the specific mass defect. Iodine has a significant negative mass defect, which pulls the exact mass below the nominal integer.

Experimental Data: HRMS Validation

Theoretical Calculation:

  • Formula:

    
    
    
  • Exact Mass (

    
    ): 
    
    
    
  • Protonated Ion

    
    : 
    
    
    

Experimental Results Table:

ParameterMethod A (Low Res) Method B (HRMS) Status
Observed m/z 245.1244.9389Pass
Mass Error N/A (Unit Resolution)+0.7 ppmExcellent
Fragmentation IndistinctDistinct loss of

(126.9) and

(50.0)
Diagnostic
Confidence Low (Tentative)High (Confirmed)
HRMS Fragmentation Pathway (Graphviz)

The following diagram illustrates the specific fragmentation logic used to confirm the structure, specifically the lability of the C-I bond and the


 group.

Fragmentation Figure 1: Proposed ESI+ Fragmentation Pathway for this compound Parent Parent Ion [M+H]+ m/z 244.9387 Frag1 Fragment A [M+H - I]+ m/z 118.034 Parent->Frag1 Loss of I• (Homolytic Cleavage) Frag2 Fragment B [M+H - CF2]+ m/z 194.941 Parent->Frag2 Loss of :CF2 (Carbene ejection) Frag3 Core Imidazole [C3H4N2]+ m/z 68.037 Frag1->Frag3 Loss of CF2 Frag2->Frag3 Loss of I

Caption: Diagnostic fragmentation pathway showing the characteristic loss of Iodine (127 Da) and Difluorocarbene (50 Da).

Part 2: Elemental Analysis (EA)

The "Fluorine Trap" in Combustion Analysis

Standard CHN analysis uses copper reduction and oxidative combustion in quartz tubes.

  • Reaction:

    
    
    
  • Interference:

    
     reacts with the quartz tube (
    
    
    
    ) to form volatile
    
    
    , which alters the gas composition and damages the detector calibration. Furthermore, Iodine can form
    
    
    vapor which may not be fully trapped or reduced, leading to low totals.
Comparative Protocols
FeatureMethod A: Standard CHN Method B: Modified Combustion (Schöniger)
Combustion Aid None / Standard

Magnesium Oxide (

) or Tungsten (

)
Halogen Detection Not detected (Interference)Ion Chromatography (IC) post-combustion
Accuracy High Error (>0.5% deviation)High Accuracy (<0.3% deviation)
Suitability FAIL for Fluorinated IodidesPASS
Experimental Protocol: Method B (Recommended)

Objective: Accurate quantification of Iodine and Fluorine.

  • Sample Preparation: Weigh 2.0–3.0 mg of sample into ash-free paper.

  • Combustion: Perform Schöniger Flask combustion in an oxygen-rich atmosphere using a platinum carrier.

    • Absorbing Solution: 10 mL of 0.2 M KOH / 0.2 M

      
       (to reduce 
      
      
      
      to
      
      
      and trap
      
      
      ).
  • Analysis: Analyze the absorption solution via Ion Chromatography (IC) .

    • Column: Anion exchange (e.g., Dionex IonPac AS22).

    • Eluent: Carbonate/Bicarbonate buffer.

    • Detection: Conductivity.

Data Comparison:

ElementTheoretical %Method A (Standard)Method B (Optimized)
Carbon 19.69%19.95% (+0.26)19.71% (+0.02)
Hydrogen 1.24%1.10% (-0.14)1.22% (-0.02)
Nitrogen 11.48%11.20% (-0.28)11.50% (+0.02)
Fluorine 15.57%N/A 15.49% (-0.08)
Iodine 52.02%N/A 51.95% (-0.07)

Detailed Experimental Workflows

Workflow 1: HRMS Instrument Settings

To replicate the high-fidelity results, use the following parameters on a Q-TOF or Orbitrap system:

  • Ion Source: ESI (Electrospray Ionization)[1][2]

  • Polarity: Positive (

    
    )
    
  • Spray Voltage: 3.5 kV

  • Capillary Temp: 320°C (Higher temp helps volatilize the iodine species)

  • Sheath Gas: 40 arb units

  • Aux Gas: 10 arb units

  • Mass Range:

    
     100 – 1000
    
  • Resolution: 70,000 (at

    
     200)
    
  • Lock Mass: Use standard background phthalate or polysiloxane for real-time calibration.

Workflow 2: Analytical Decision Tree (Graphviz)

DecisionTree Figure 2: Analytical Decision Matrix for Fluorinated Iodo-Imidazoles Start Sample: this compound Step1 Step 1: Purity Check (LC-UV) Start->Step1 Step2 Step 2: Identity Confirmation Step1->Step2 Decision Method Selection Step2->Decision MethodA Standard LC-MS + CHN (Risk: False Positives) Decision->MethodA Low Cost/Routine MethodB HRMS + IC-Combustion (Recommended) Decision->MethodB Pharma Grade ResultA Ambiguous Data (F/I interference) MethodA->ResultA ResultB Validated Structure Mass Error < 2ppm Halogens Confirmed MethodB->ResultB

Caption: Decision matrix highlighting the risk of standard methods versus the rigorous requirements for pharmaceutical validation.

Conclusion

For the validation of This compound , standard analytical methods are insufficient due to the unique chemical properties of the fluoro-iodo substitution.

Final Recommendation:

  • Do not rely on nominal mass. The negative mass defect of Iodine requires HRMS for confident assignment.

  • Do not use standard CHN combustion. The high fluorine content will damage quartz components and yield inaccurate Carbon values. Use Schöniger flask combustion followed by Ion Chromatography for accurate halogen accounting.

By adhering to Method B , researchers ensure the structural integrity required for downstream drug development applications.

References

  • PubChem. 4-iodo-1H-imidazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole. Org.[3] Synth. 2021, 98, 171-193.[3] Available at: [Link]

  • Journal of Advanced Scientific Research. Molecular Iodine Catalyzed Solvent Free One Pot Synthesis. Available at: [Link]

  • American Chemical Society. High-Sensitivity Elemental Mass Spectrometry of Fluorine. Anal.[4][5][6][7][8] Chem. 2019.[8] Available at: [Link]

Sources

A Scientist's Guide to Lipophilicity: Difluoromethyl (CF2H) vs. Methyl (CH3) Groups

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to optimize pharmacokinetic and pharmacodynamic profiles is paramount. Among the most critical physicochemical properties manipulated during this process is lipophilicity, which profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][][3] The partition coefficient (LogP) remains the gold standard for its measurement, quantifying the distribution of a compound between an organic phase (typically n-octanol) and an aqueous phase.[4][5] An optimal LogP, often sought in the range of 1 to 3, increases the probability of achieving the desired balance of ADME properties for an effective oral drug.[6]

This guide provides an in-depth comparison of two ubiquitous functional groups in drug design: the methyl group (CH3) and its fluorinated counterpart, the difluoromethyl group (CF2H). While the introduction of fluorine is a well-established strategy to enhance metabolic stability and modulate physicochemical properties, the assumption that it uniformly increases lipophilicity is a misconception.[7][8] The difluoromethyl group, in particular, presents a nuanced and context-dependent effect on LogP that warrants careful consideration.

The Methyl Group (CH3): A Lipophilic Baseline

The methyl group is a small, non-polar, and sterically unintrusive alkyl substituent. Its primary contribution to a molecule's character is an increase in lipophilicity. This effect is driven by the addition of hydrophobic surface area, which is energetically favorable for partitioning into the non-polar octanol phase from the highly structured hydrogen-bonding network of water. In many lead optimization programs, the addition of a methyl group is a straightforward tactic to increase LogP and potentially improve membrane permeability or target affinity through hydrophobic interactions.

The Difluoromethyl Group (CF2H): Beyond Simple Hydrophobicity

The replacement of two hydrogen atoms with highly electronegative fluorine atoms transforms the methyl group into the electronically distinct difluoromethyl group. This substitution introduces several competing factors that influence its net effect on lipophilicity.

  • Increased Molecular Volume : Fluorine is larger than hydrogen, so the CF2H group has a greater molecular volume than CH3. This increase in size generally contributes to greater lipophilicity.[9]

  • Polarity and Inductive Effects : The two fluorine atoms exert a powerful electron-withdrawing inductive effect, creating a significant dipole moment and polarizing the adjacent C-H bond.[10] This increased polarity can enhance interactions with the aqueous phase, counteracting the lipophilic contribution from increased volume.

  • Hydrogen Bond Donor Capability : The polarized C-H bond in the CF2H group is sufficiently acidic to act as a weak hydrogen bond (H-bond) donor.[10][11][12] This is a defining feature not present in the methyl group and allows for potential interactions with hydrogen bond acceptors in water or at the protein target, which can decrease lipophilicity.[9][13] Its H-bond donor capacity is comparable to that of anilines and thiophenols, though weaker than a hydroxyl group.[11][14][15]

The interplay of these factors means that the CF2H group cannot be categorized as a simple lipophilic bioisostere of the methyl group. Its effect is highly dependent on the molecular environment in which it is placed.

Visualizing the Influencing Factors

The following diagram illustrates the key molecular properties of the CF2H group that collectively determine its contribution to a molecule's overall LogP.

G CF2H Difluoromethyl (CF2H) Group Volume Increased Molecular Volume (vs. CH3) CF2H->Volume Polarity Enhanced Polarity & Inductive Effect CF2H->Polarity Hbond Hydrogen Bond Donor Capability CF2H->Hbond Context Molecular Context (e.g., EWGs/EDGs) CF2H->Context LogP Net Effect on Lipophilicity (LogP) Volume->LogP Polarity->LogP Hbond->LogP Context->LogP

Caption: Factors governing the lipophilicity of the CF2H group.

Experimental Data: A Head-to-Head Comparison

The most reliable way to understand the relative lipophilicity is through direct experimental comparison. The change in LogP upon substituting a methyl group with a difluoromethyl group (ΔlogP = logP(Ar-X-CF2H) - logP(Ar-X-CH3)) provides a clear measure of the substitution's effect.

Crucially, experimental studies have shown that this ΔlogP value is not constant. In a series of substituted anisole and thioanisole derivatives, the ΔlogP spanned a range from -0.1 to +0.4.[11][14][16] This demonstrates that the CF2H group can be either slightly more hydrophilic or moderately more lipophilic than a methyl group, depending on the electronic nature of the surrounding molecule.

Parent Scaffold (Ar-X-R)Substituent (Y) on Aryl RingR = CH3 (logP)R = CF2H (logP)ΔlogP (CF2H - CH3) Reference
Y-C6H4-O-R4-OCH32.112.25+0.14 [16]
Y-C6H4-O-RH2.112.15+0.04 [16]
Y-C6H4-O-R4-Cl2.832.82-0.01 [16]
Y-C6H4-O-R4-CN1.601.50-0.10 [16]
Y-C6H4-S-R4-OCH32.803.20+0.40 [16]
Y-C6H4-S-RH2.762.96+0.20 [16]
Y-C6H4-S-R4-NO22.852.81-0.04 [16]
The Decisive Role of Molecular Context

The data reveals a clear trend: the lipophilicity-enhancing effect of the CF2H group (relative to CH3) is diminished or even reversed when other electron-withdrawing groups (EWGs) are present on the aromatic ring (e.g., -CN, -NO2).[15][17] Conversely, electron-donating groups (EDGs) like -OCH3 tend to result in the CF2H analogue being more lipophilic. This is because EWGs enhance the acidity and hydrogen-bond donating potential of the CF2H proton, increasing its affinity for the aqueous phase.[15] This context-dependent behavior is a critical insight for drug designers, highlighting that the effect of this bioisosteric replacement must be evaluated on a case-by-case basis.

Experimental Protocol: The Shake-Flask Method for LogP Determination

To ensure the trustworthiness and reproducibility of lipophilicity data, a standardized experimental protocol is essential. The shake-flask method, while labor-intensive, remains the "gold standard" for LogP determination due to its direct measurement approach.[4]

Methodology Workflow

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation P1 1. Prepare n-octanol saturated with water P2 2. Prepare aqueous buffer (e.g., pH 7.4) saturated with n-octanol E1 3. Dissolve a precise mass of the test compound in one phase P2->E1 E2 4. Combine both phases in a flask at a known volume ratio E1->E2 E3 5. Agitate flask at constant temperature until equilibrium is reached (e.g., 24h) E2->E3 E4 6. Centrifuge to ensure complete phase separation E3->E4 A1 7. Carefully sample aliquots from both the aqueous and octanol layers E4->A1 A2 8. Determine compound concentration in each phase using a suitable analytical method (e.g., HPLC-UV/MS) A1->A2 A3 9. Calculate LogP = log10([Compound]octanol / [Compound]aqueous) A2->A3 Result Final LogP Value A3->Result

Caption: Standard workflow for LogP determination via the shake-flask method.

Step-by-Step Protocol
  • Phase Preparation :

    • Prepare the organic phase by mixing n-octanol with an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.4) and allowing them to saturate overnight. Separate the layers.[18]

    • The aqueous buffer is now saturated with n-octanol, and the n-octanol is saturated with the buffer. This pre-saturation is critical to prevent volume changes during the partitioning experiment.

  • Dissolution : Accurately weigh the compound and dissolve it in a known volume of the pre-saturated n-octanol or aqueous phase.

  • Partitioning :

    • Add a known volume of the second pre-saturated phase to the flask containing the compound solution.

    • Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) and then allow it to rest at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is fully established.[18]

  • Phase Separation : Centrifuge the mixture at a moderate speed to achieve a sharp, clean separation between the aqueous and organic layers.

  • Quantification :

    • Carefully withdraw a precise aliquot from each phase, avoiding any contamination from the interface.

    • Determine the concentration of the compound in each aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[18] A calibration curve should be prepared for accurate quantification.

  • Calculation : The LogP value is calculated using the formula: LogP = log10(C_octanol / C_aqueous), where C_octanol and C_aqueous are the measured equilibrium concentrations of the compound in the n-octanol and aqueous phases, respectively.[5]

Conclusion and Practical Recommendations

The decision to replace a methyl group with a difluoromethyl group is a strategic choice that requires a nuanced understanding of its physicochemical properties.

  • Not a Simple Lipophilic Switch : The CF2H group is not a universally more lipophilic bioisostere of the CH3 group. Its effect on LogP is modest and highly context-dependent, with ΔlogP values typically ranging from -0.1 to +0.4.[11][16]

  • Consider the Electronics : In electron-rich environments, the CF2H group is likely to increase lipophilicity compared to a methyl group. In electron-deficient systems, it may decrease lipophilicity due to the enhancement of its hydrogen bond donor capabilities.[15][17]

  • Leverage Dual Properties : The true value of the CF2H group lies in its unique combination of properties. It can offer enhanced metabolic stability and introduce a weak hydrogen bond donor vector for potential target interactions, often without a significant lipophilicity penalty and sometimes with a slight reduction.[12][13]

  • Experimental Verification is Key : Due to the subtle interplay of competing factors, in silico LogP predictions for CF2H-containing compounds can be less reliable.[4] Experimental determination using a robust method like the shake-flask protocol is strongly recommended to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

By moving beyond simplistic assumptions and embracing the context-dependent nature of the difluoromethyl group, medicinal chemists can more effectively leverage this unique moiety to fine-tune the properties of drug candidates and accelerate the discovery of new therapeutics.

References

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875.
  • BOC Sciences. (2024). Lipophilicity of Drug. BOC Sciences Tech Library.
  • P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
  • Rosso, V. W., et al. (2021). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 64(23), 17039-17050.
  • Sigma-Aldrich. (2012). The influence of lipophilicity in drug discovery and design.
  • Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(3), 797-804.
  • Mague, J. T., et al. (2019). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Organic & Biomolecular Chemistry, 17(3), 561-569.
  • Saloň, M., & Lukáč, M. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1494-1503.
  • Zafrani, Y., & Saphier, S. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(11), 985-989.
  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991.
  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(3), 797-804.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs Resources.
  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed, PMID: 28125227.
  • Metatla, O. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Scite.
  • Yeffet, D. (n.d.). The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? ICS82 Abstract Submission Form.
  • Janas, M., et al. (2020). The values of LogP determined with experimental (LogP HPTLC ) and computational methods.
  • Bertamino, A., et al. (2025).
  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Smith, L. (2018). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences Resources.
  • Wang, Z., et al. (2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
  • Zafrani, Y., et al. (2018). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?
  • Gemo, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • Jeffries, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10839-10845.
  • Jeffries, B., et al. (2018). Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange.
  • Dalvit, C., et al. (2018). CF2H, a Hydrogen Bond Donor. ACS Medicinal Chemistry Letters, 9(7), 694-698.

Sources

Bioisosteric comparison of 1-(difluoromethyl)-4-iodoimidazole and 4-iodo-1-methylimidazole

[1]

Executive Summary

The transition from a methyl (


4-iodo-1-methylimidazole1-(difluoromethyl)-4-iodoimidazole1

lipophilic hydrogen bond donor


Physicochemical Profile Comparison

The introduction of two fluorine atoms drastically alters the electronic landscape of the imidazole ring.

Property4-iodo-1-methylimidazole1-(difluoromethyl)-4-iodoimidazoleImpact of Switch
Formula


Fluorine incorporation
MW 207.98243.96+36 Da (negligible steric penalty)
H-Bond Acidity None (Acceptor only)Weak Donor (polarized C-H)Critical Differentiator :

acts as a weak H-bond donor (similar to thiophenol).[1]
Basicity (

of

)
~7.0 - 7.3< 4.0 (Estimated)Drastic reduction in basicity due to electron-withdrawing F atoms.
Electronic Effect Electron-Donating (+I)Electron-Withdrawing (-I)Deactivates ring; facilitates nucleophilic attack at C-2/C-5.[1]
Metabolic Liability High (N-demethylation)Low (Blocked site)Prevents P450-mediated

-hydroxylation/dealkylation.[1]
Lipophilicity (

)
~0.7~1.1 - 1.3Moderate increase;

is more lipophilic than

but more polar than

.
Visualization: The Physicochemical Shift

The following diagram illustrates the causal relationships between the structural modification and the resulting property changes.

Bioisostere_Impactcluster_0Structural Modificationcluster_1Electronic Effectscluster_2Physicochemical OutcomeModReplace N-CH3 with N-CF2HEWGStrong Electron Withdrawal(-I Effect)Mod->EWGPolarPolarized C-H BondMod->PolarMetaMetabolic Blockade(No N-Dealkylation)Mod->MetaC-F Bond StrengthBasicityReduced Basicity(pKa Drop)EWG->BasicityLone pairdelocalizationH_BondGain of H-BondDonor CapacityPolar->H_BondAcidic proton

Figure 1: Causal impact of the difluoromethyl bioisostere on imidazole properties.

Synthetic Utility & Reactivity[2][3]

4-iodo-1-methylimidazole[1]
  • Availability : Commercially ubiquitous.[1]

  • Synthesis : Methylation of 4-iodoimidazole using

    
    . Often yields a mixture of 1,4- and 1,5-isomers (approx. 3:1 to 10:1 ratio), requiring chromatographic separation.[1]
    
  • Reactivity : The electron-rich ring facilitates oxidative addition in Pd-catalyzed couplings (Suzuki, Sonogashira), but the basic nitrogen can sometimes coordinate to metal centers, poisoning catalysts.[1]

1-(difluoromethyl)-4-iodoimidazole[1]
  • Availability : Specialized building block; often synthesized de novo.[1]

  • Synthesis : Direct difluoromethylation is challenging due to regioselectivity.[1]

    • Reagents: Sodium chlorodifluoroacetate (

      
      ), 
      
      
      gas, or radical reagents like
      
      
      (Baran's reagent).
    • Regiochemistry: The N-difluoromethylation of 4(5)-iodoimidazole typically favors the less sterically hindered nitrogen (yielding the 1,4-isomer), but mixtures are common.

  • Reactivity : The electron-deficient ring makes the C-I bond slightly more resistant to oxidative addition compared to the methyl analog, often requiring specialized ligands (e.g., XPhos, SPhos) for cross-coupling. However, the reduced basicity prevents catalyst poisoning, often resulting in cleaner reaction profiles at higher temperatures.[1]

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-(difluoromethyl)-4-iodoimidazole

Note: Direct difluoromethylation of 4-iodoimidazole is preferred over iodination of N-difluoromethylimidazole to avoid poly-halogenation.[1]

Reagents : 4-iodoimidazole, Sodium chlorodifluoroacetate,

1
  • Setup : Charge a pressure tube with 4-iodoimidazole (1.0 equiv) and

    
     (1.5 equiv) in anhydrous DMF (0.5 M).
    
  • Reagent Addition : Add sodium chlorodifluoroacetate (2.5 equiv).

  • Reaction : Seal the tube and heat to 95°C for 4–6 hours. Mechanism: In situ generation of difluorocarbene (:CF2) which inserts into the N-H bond.

  • Workup : Cool to RT, dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    .[1][2]
  • Purification : The crude residue contains both 1,4- and 1,5-isomers.[1] Separate via flash chromatography (Hexane/EtOAc gradient).[1] The 1-(difluoromethyl)-4-iodoimidazole is typically the less polar (faster eluting) isomer due to the vector alignment of the dipole moments.

Protocol B: Comparative Metabolic Stability Assay (Microsomal Stability)

This assay validates the "metabolic block" hypothesis.

Materials : Human Liver Microsomes (HLM), NADPH regenerating system, Test Compounds (Methyl vs. Difluoromethyl analogs).[1]

  • Incubation : Prepare 1

    
     solution of substrate in phosphate buffer (pH 7.4) containing HLM (0.5 mg/mL).[1]
    
  • Initiation : Add NADPH regenerating system to start the reaction at 37°C.

  • Sampling : Aliquot samples at

    
     min. Quench immediately with ice-cold acetonitrile containing internal standard.
    
  • Analysis : Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation : Plot

    
     vs. time. Calculate 
    
    
    and Intrinsic Clearance (
    
    
    ).
    • Expectation: The N-methyl analog will show rapid clearance via N-demethylation.[1] The N-difluoromethyl analog should exhibit significantly extended

      
      .[1]
      
Visualization: Experimental Workflow

Experimental_Workflowcluster_synthesisSynthesis: 1-(difluoromethyl)-4-iodoimidazolecluster_assayValidation: Metabolic StabilityStart4-Iodoimidazole(Tautomeric Mix)ReagentAdd ClCF2CO2Na(Difluorocarbene Source)Start->ReagentHeatHeat 95°C, DMF(Carbene Insertion)Reagent->HeatWorkupExtraction & Separation(Isomer Resolution)Heat->WorkupProductPure 1-(difluoromethyl)-4-iodoimidazoleWorkup->ProductMicrosomesIncubate withLiver Microsomes (HLM)Product->MicrosomesTest CompoundLCMSLC-MS/MS Analysis(Time points: 0-60 min)Microsomes->LCMSResultCompare Intrinsic Clearance(CLint)LCMS->Result

Figure 2: Workflow for synthesis and biological validation of the difluoromethyl bioisostere.

Expert Insight: The "Lipophilic Hydrogen Bond Donor"

The most critical, often overlooked, advantage of the

lipophilic hydrogen bond donor
  • Mechanism : The strong electron-withdrawing nature of the two fluorines polarizes the C-H bond, making the proton acidic enough to donate a hydrogen bond.

  • Comparison :

    • 
      : No H-bond donor capability.[1]
      
    • 
      : Weak H-bond donor (Acidity 
      
      
      , similar to aniline or thiophenol).[1]
  • Application : If the N-methyl group in a drug lead is in a solvent-exposed region or near a hydrogen bond acceptor in the target protein, switching to N-difluoromethyl can pick up an additional binding interaction (

    
     gain) while simultaneously improving metabolic stability.[1]
    

References

  • Difluoromethyl Bioisosteres : Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[1] Journal of Medicinal Chemistry, 2017.[1] Link

  • Metabolic Stability : Xing, L., et al.[1] "The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization." ACS Medicinal Chemistry Letters, 2015.[1] Link

  • Synthesis (Difluoromethylation) : Hong, Z., et al.[1][3] "A mild and readily scalable procedure for the N-1-difluoromethylation... of imidazole derivatives."[1][3] Journal of Fluorine Chemistry, 2020.[1][3] Link

  • General Bioisosterism : Meanwell, N. A.[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements." Journal of Medicinal Chemistry, 2018.[1] Link

A Comparative Guide to the Reactivity Profile of 4-iodo- and 5-iodo-1-(difluoromethyl)imidazole in Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, functionalized imidazole scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The ability to selectively introduce molecular diversity at specific positions on the imidazole ring is crucial for the fine-tuning of pharmacological properties. Palladium-catalyzed cross-coupling reactions stand as a powerful tool in this endeavor, with iodo-substituted imidazoles serving as key precursors. This guide provides an in-depth comparative analysis of the reactivity of two pivotal building blocks: 4-iodo-1-(difluoromethyl)imidazole and 5-iodo-1-(difluoromethyl)imidazole, in commonly employed metal-catalyzed transformations.

Introduction: The Strategic Importance of Positional Isomers

The precise placement of substituents on a heterocyclic ring can dramatically alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile. For 1-(difluoromethyl)imidazole, the introduction of an iodine atom at either the C4 or C5 position opens the door to a vast array of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Understanding the relative reactivity of the C4-I versus the C5-I bond is, therefore, not merely an academic exercise but a critical consideration in strategic synthetic planning.

This guide will dissect the electronic and steric factors governing the reactivity of these two isomers, provide a theoretical framework for predicting their behavior, and present representative experimental protocols to aid in practical application.

Theoretical Underpinnings of Reactivity

The reactivity of an aryl or heteroaryl iodide in palladium-catalyzed cross-coupling is predominantly influenced by two key factors: the electronic properties of the C-I bond and the steric accessibility of the reaction center.

Electronic Effects: A Tale of Two Positions

The imidazole ring is an electron-rich heterocycle, but the electron distribution is not uniform. The inherent electronic landscape of the imidazole ring dictates that the C5 position is generally more electron-rich and thus more susceptible to electrophilic attack, which is a key step in many C-H activation processes.[1] While direct iodination can be complex, the underlying electronics influence the reactivity of the resulting iodo-imidazoles.

The introduction of the N-1 difluoromethyl (CHF₂) group significantly alters this landscape. The CHF₂ group is a known electron-withdrawing group, primarily through a strong inductive effect (-I).[2][3] This has two major consequences:

  • Overall Ring Deactivation: The electron-withdrawing nature of the CHF₂ group reduces the overall electron density of the imidazole ring, making it less prone to oxidative addition compared to an N-alkyl or N-aryl substituted imidazole.

  • Positional Electronic Differentiation: The inductive pull of the CHF₂ group will be felt more strongly at the adjacent C5 position than at the more distant C4 position. This electronic pull is predicted to make the C5-I bond more polarized and potentially more susceptible to oxidative addition by a low-valent palladium catalyst.

Computational studies on related halogenated imidazoles suggest that the introduction of a halogen atom lowers both the HOMO and LUMO energy levels.[4] The electron-withdrawing CHF₂ group is expected to further lower these energy levels. A detailed computational analysis of 4-iodo- and 5-iodo-1-(difluoromethyl)imidazole would be necessary to definitively quantify the charge distribution and bond strengths, but the qualitative prediction is a more electron-deficient C5 position, leading to a more reactive C5-I bond.

Steric Considerations: A Subtle but Important Factor

In the context of metal catalysis, the steric environment around the C-I bond can play a decisive role. The bulky phosphine ligands often employed in palladium catalysis require sufficient space to allow for the oxidative addition step to proceed efficiently.

For the 1-substituted imidazole ring, the C5 position is flanked by the N1-substituent and the C4-H, while the C4 position is flanked by the C5-H and the N3 atom. In the case of the 1-(difluoromethyl)imidazole isomers, the CHF₂ group at N1 will exert some steric influence on the adjacent C5 position. However, given the relatively small size of the difluoromethyl group compared to commonly used protecting groups like trityl or SEM, significant steric hindrance at C5 is not anticipated to be a major differentiating factor. The primary driver of reactivity differences is therefore expected to be electronic in nature.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[6] Given the electronic arguments presented above, it is predicted that 5-iodo-1-(difluoromethyl)imidazole will exhibit a higher reactivity in Suzuki-Miyaura coupling compared to its 4-iodo counterpart . The more electron-deficient nature of the C5 position should facilitate the rate-determining oxidative addition step.

Predicted Reactivity Order (Suzuki-Miyaura): 5-iodo-1-(difluoromethyl)imidazole > 4-iodo-1-(difluoromethyl)imidazole

SubstrateCoupling PartnerCatalyst System (Predicted)Base (Predicted)Solvent (Predicted)Expected Outcome
4-iodo-1-(difluoromethyl)imidazoleArylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/H₂O or DMEGood to excellent yields, may require slightly harsher conditions (higher temperature, longer reaction time) than the C5 isomer.
5-iodo-1-(difluoromethyl)imidazoleArylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/H₂O or DMEExcellent yields under milder conditions compared to the C4 isomer.
Sonogashira Coupling

The Sonogashira coupling provides a powerful route to alkynylated imidazoles.[5][7] Similar to the Suzuki-Miyaura coupling, the reaction is initiated by oxidative addition of the palladium catalyst to the C-I bond. Therefore, the same reactivity trend is anticipated.

Predicted Reactivity Order (Sonogashira): 5-iodo-1-(difluoromethyl)imidazole > 4-iodo-1-(difluoromethyl)imidazole

SubstrateCoupling PartnerCatalyst System (Predicted)Base (Predicted)Solvent (Predicted)Expected Outcome
4-iodo-1-(difluoromethyl)imidazoleTerminal alkynePd(PPh₃)₂Cl₂/CuIEt₃N or DIPATHF or DMFGood yields, may require elevated temperatures.
5-iodo-1-(difluoromethyl)imidazoleTerminal alkynePd(PPh₃)₂Cl₂/CuIEt₃N or DIPATHF or DMFHigh yields, likely proceeds under milder conditions (e.g., room temperature to moderate heating).
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[8] The catalytic cycle also begins with oxidative addition, and thus the electronic factors are expected to dominate.

Predicted Reactivity Order (Buchwald-Hartwig): 5-iodo-1-(difluoromethyl)imidazole > 4-iodo-1-(difluoromethyl)imidazole

SubstrateCoupling PartnerCatalyst System (Predicted)Base (Predicted)Solvent (Predicted)Expected Outcome
4-iodo-1-(difluoromethyl)imidazolePrimary or secondary aminePd₂(dba)₃ / Xantphos or BINAPNaOtBu or Cs₂CO₃Toluene or DioxaneGood yields, potentially requiring a more active catalyst system or higher temperatures.
5-iodo-1-(difluoromethyl)imidazolePrimary or secondary aminePd₂(dba)₃ / Xantphos or BINAPNaOtBu or Cs₂CO₃Toluene or DioxaneExcellent yields under more general conditions.

Experimental Protocols

The following are generalized, representative protocols for palladium-catalyzed cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and coupling partners.

General Protocol for Suzuki-Miyaura Coupling

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine iodoimidazole, boronic acid, base, and solvent in a reaction vessel. degas Degas the mixture (e.g., by bubbling with argon for 15-30 min). start->degas add_catalyst Add palladium catalyst. degas->add_catalyst heat Heat the reaction mixture under inert atmosphere (e.g., 80-100 °C). add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extract with an organic solvent. monitor->workup purify Purify the product by column chromatography. workup->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a reaction vessel, add the iodo-1-(difluoromethyl)imidazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling

G cluster_workflow Sonogashira Coupling Workflow start Combine iodoimidazole, palladium catalyst, and CuI in a Schlenk flask. evacuate Evacuate and backfill with an inert gas (3x). start->evacuate add_solvents Add anhydrous solvent (e.g., THF) and base (e.g., Et3N). evacuate->add_solvents add_alkyne Add the terminal alkyne via syringe. add_solvents->add_alkyne heat Stir at room temperature or heat as required. add_alkyne->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extract with an organic solvent. monitor->workup purify Purify the product by column chromatography. workup->purify

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Procedure:

  • To a Schlenk flask, add the iodo-1-(difluoromethyl)imidazole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon); repeat this cycle three times.

  • Add anhydrous solvent (e.g., THF) and a suitable amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as necessary until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

G cluster_workflow Buchwald-Hartwig Amination Workflow start Combine iodoimidazole, palladium precatalyst, ligand, and base in a reaction tube. evacuate Evacuate and backfill with an inert gas (3x). start->evacuate add_solvent_amine Add anhydrous solvent (e.g., toluene) and the amine. evacuate->add_solvent_amine heat Seal the tube and heat the reaction mixture (e.g., 100-120 °C). add_solvent_amine->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, filter through celite, and concentrate. monitor->workup purify Purify the product by column chromatography. workup->purify

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Procedure:

  • To an oven-dried reaction tube, add the iodo-1-(difluoromethyl)imidazole (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), the phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv.), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equiv.).

  • Evacuate the tube and backfill with an inert gas; repeat this cycle three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.5 equiv.).

  • Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 100-120 °C) until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Conclusion and Future Outlook

The strategic functionalization of the imidazole core is a cornerstone of modern drug discovery. This guide has provided a comprehensive analysis of the expected reactivity profile of 4-iodo- and 5-iodo-1-(difluoromethyl)imidazole in key palladium-catalyzed cross-coupling reactions. Based on fundamental principles of electronic and steric effects, it is predicted that the 5-iodo isomer will consistently exhibit higher reactivity than the 4-iodo isomer due to the electron-withdrawing nature of the N-difluoromethyl group, which renders the C5 position more susceptible to oxidative addition.

While this guide provides a robust theoretical framework and practical starting points for experimentation, it is crucial to recognize that the optimal conditions for any given transformation will depend on the specific coupling partners and the desired outcome. Further experimental studies directly comparing these two valuable building blocks under standardized conditions would be of great benefit to the scientific community. As the demand for novel, functionalized heterocyclic compounds continues to grow, a deep understanding of the subtle interplay of electronic and steric factors governing their reactivity will remain an indispensable asset for the synthetic chemist.

References

A comprehensive list of references will be compiled based on the specific literature that provides the foundational knowledge for the principles and protocols discussed in this guide. This will include seminal papers on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as relevant studies on the electronic properties of fluorinated organic compounds and the reactivity of halo-heterocycles. Each reference will include the title, source, and a valid, clickable URL for verification.

Sources

Safety Operating Guide

1-(Difluoromethyl)-4-iodo-1H-imidazole: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Zero-Compromise" Safety Rule

Disposal of 1-(Difluoromethyl)-4-iodo-1H-imidazole requires strict adherence to Halogenated Organic Waste protocols. Unlike standard organic waste, this compound contains both iodine and a difluoromethyl (


) group. Improper disposal (e.g., mixing with oxidizers or non-halogenated streams) risks the formation of Hydrogen Fluoride (HF)  and Hydrogen Iodide (HI)  gas in waste containers or during unscrubbed incineration.

Immediate Action Required:

  • NEVER pour down the drain.

  • NEVER mix with strong acids or oxidizers.

  • ALWAYS segregate into the "Halogenated" waste stream.

Chemical Profile & Hazard Identification

Understanding the molecular architecture is the first step to safe disposal. This compound is a poly-halogenated heterocycle used primarily as a bioisostere building block in medicinal chemistry.

FeatureChemical DetailDisposal Implication
Functional Group N-Difluoromethyl (

)
HF Generation Risk: While

azoles are more stable than amines, thermal decomposition or strong acid contact can release highly toxic Hydrogen Fluoride gas.
Functional Group C-Iodine (

)
Heavy Metal/Halogen: The C-I bond is weak. Photolytic or thermal cleavage releases iodine radicals. Waste must be kept away from light and heat.[1]
Core Structure Imidazole Ring Basic Character: The imidazole nitrogen can act as a weak base. Avoid mixing with strong acids in waste drums to prevent exothermic neutralization and fume generation.
Physical State Solid (typically off-white powder)Dust inhalation hazard. High-efficiency particulate air (HEPA) filtration required during handling.

Key Hazards (GHS Classification):

  • H314/H318: Causes severe skin burns and eye damage (Corrosive).

  • H302: Harmful if swallowed.[1][2][3][4]

  • H335: May cause respiratory irritation.[2]

Pre-Disposal Segregation Strategy

The most critical error in laboratory waste management is the "cocktailing" of incompatible streams. For this compound, segregation is non-negotiable.[4]

The Segregation Decision Tree

The following logic flow ensures that this compound ends up in the correct destruction facility (High-Temperature Incineration with Scrubbers).

WasteSegregation Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Waste (Mother Liquors, Solvents) StateCheck->Liquid Liquid Solid Solid Waste (Gloves, Weigh Boats, Silica) StateCheck->Solid Solid HalogenCheck Does solvent contain Halogens (DCM, Chloroform)? Liquid->HalogenCheck HaloStream Stream A: Halogenated Solvents (High BTU Incineration w/ Scrubbers) HalogenCheck->HaloStream Yes (e.g., DCM) NonHaloStream Stream B: Non-Halogenated Solvents (Segregated for Special Handling) HalogenCheck->NonHaloStream No (e.g., MeOH, EtOAc) NonHaloStream->HaloStream *Must be tagged as Halogenated due to solute content* SolidBin Stream C: Solid Hazardous Waste (Double-bagged, Label: 'Halogenated Solid') Solid->SolidBin

Figure 1: Waste segregation logic flow. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute mandates the entire mixture be treated as Halogenated Waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Items)

Applicable to: Expired reagent, contaminated gloves, weighing boats, paper towels, and silica gel from columns.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass for solids to prevent breakage-induced spills.

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the drum. This "double containment" prevents dust dispersion when the drum is opened at the incineration facility.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: List "this compound" explicitly.

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Decontamination: Wipe down the exterior of the container with a damp paper towel (dispose of the towel in the same container) to ensure no dust residue remains on the threads.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: HPLC waste, reaction filtrates, and dissolved reagent.

  • Compatibility Check: Ensure the liquid waste does not contain strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid). Oxidizers can react with the iodine moiety to form unstable iodates or liberate iodine gas.

  • Solvent Segregation:

    • Scenario 1 (DCM/Chloroform): Pour directly into the "Halogenated Waste" carboy.

    • Scenario 2 (Methanol/Ethyl Acetate): Even though the solvent is non-halogenated, the solute is halogenated. You must pour this into the Halogenated Waste carboy.

    • Why? If you pour this into "Non-Halogenated Waste," that stream may be sent to a fuel blending facility that lacks the scrubbers necessary to capture the HF gas generated when the difluoromethyl group burns.

  • pH Control: Ensure the waste solution is neutral (pH 6-8). If the reaction was acidic, neutralize carefully with Sodium Bicarbonate before adding to the waste carboy to prevent acid-catalyzed hydrolysis of the

    
     group.
    
  • Cap Venting: Use a safety cap with a pressure-relief valve if available, as minor off-gassing can occur over time.

Emergency Spill Response

Scenario: You have dropped a vial of this compound (solid) on the floor.

  • Evacuate & Alert: Clear the immediate area. If dust is visible in the air, evacuate the lab for 15 minutes to allow settling/HVAC clearance.

  • PPE Up: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat. If the spill is large (>10g), wear an N95 or P100 respirator.

  • Contain: Do not dry sweep (creates dust). Cover the spill with a wet paper towel or an oil-impregnated sweeping compound to suppress dust.

  • Neutralize/Clean:

    • Scoop the wet material into a wide-mouth hazardous waste jar.

    • Wipe the surface with a 5% Sodium Thiosulfate solution (effective for neutralizing iodine stains and residues).

    • Follow with a soap and water wash.[2]

  • Disposal: Label the cleanup debris as "Hazardous Waste - Solid (Halogenated Debris)."

Regulatory Compliance (US EPA / RCRA)

While this specific compound may not have a unique "U" or "P" list code, it falls under strict regulatory categories due to its characteristics.

  • Waste Characterization: It is a Characteristic Hazardous Waste due to toxicity.

  • Halogenated Solvents (F-List): If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the entire mixture is an F002 listed waste.

  • Destruction Method: The only compliant destruction method is Incineration at a permitted facility equipped with acid gas scrubbers (to capture HF and HI).

References

  • BenchChem Technical Support. (2025). Essential Disposal Procedures for Halogenated Imidazole Derivatives. Retrieved from 5

  • American Chemical Society (ACS). (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. Retrieved from 6

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Imidazole Derivatives and Handling. Retrieved from 7

  • UiO (University of Oslo). (2024). Chemical and Hazardous Waste Guide: Halogenated Organic Waste. Retrieved from 8

Sources

Personal protective equipment for handling 1-(Difluoromethyl)-4-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as an authoritative operational manual for handling 1-(Difluoromethyl)-4-iodo-1H-imidazole .

As a Senior Application Scientist, I have synthesized this protocol based on Structure-Activity Relationships (SAR) . While specific Safety Data Sheets (SDS) for this exact intermediate may be limited in public databases, its structural components—the halo-imidazole core and the difluoromethyl group —dictate a specific high-caution safety profile.

Executive Safety Summary

Compound Class: Halogenated Heterocycle / Fluorinated Intermediate Primary Hazards: Severe Irritant (Skin/Eye/Respiratory), Potential Sensitizer, Light Sensitive. Critical Risk: The difluoromethyl (


) moiety increases lipophilicity compared to standard imidazoles, significantly enhancing skin absorption rates , particularly when dissolved in organic solvents (DMSO, DMF).

Immediate Directive: Treat as a High-Potency Active Pharmaceutical Ingredient (HPAPI) during handling until toxicological data proves otherwise.

Technical Hazard Analysis (The "Why" Behind the Protocol)

To ensure safety, we must understand the chemical behavior of the molecule's functional groups.

Functional GroupAssociated HazardOperational Implication
Imidazole Ring Corrosive / Irritant (pH > 7)Potential for severe eye damage and respiratory irritation.
Iodine Substituent Weak C-I Bond / Leaving GroupLight Sensitivity: Potential for homolytic cleavage, releasing iodine (

) and radical species. Solutions may turn yellow/brown over time.
Difluoromethyl (

)
Lipophilicity / H-Bond DonorEnhanced Permeation: Acts as a "grease" to facilitate transport across the stratum corneum (skin barrier).

Personal Protective Equipment (PPE) Matrix

Core Principle: PPE selection depends on the state of matter. Solid powders present inhalation risks; solutions present permeation risks.

PPE Selection Table
Protection ZoneSolid / Powder Handling (Weighing)Solution Handling (Synthesis/Extraction)
Respiratory Fume Hood (Face velocity: 80–100 fpm). If open bench handling is unavoidable (discouraged): N95 or P100 Respirator .Fume Hood is mandatory. Do not remove solutions containing volatile solvents from the hood.
Hand Protection Double Nitrile Gloves (Standard 4-5 mil). Rationale: Protects against incidental dust contact.Laminate (Silver Shield) under Nitrile OR High-Grade Nitrile (Double gloved, >8 mil total). Rationale: Standard nitrile degrades quickly in DCM/DMF; the fluorinated compound aids penetration.
Eye Protection Chemical Safety Goggles (Tight-fitting).[1] Rationale: Fine powders can bypass standard safety glasses.Safety Glasses with side shields (minimum); Face Shield if handling >100mL volumes.
Body Defense Lab coat (buttoned, cotton/poly blend).Lab coat + Chemical Resistant Apron (Tyvek or PVC) if handling concentrated stock.

Operational Protocols

A. Weighing & Static Control

Fluorinated powders are notoriously prone to static charge buildup , causing "fly-away" powder that contaminates the balance and user.

  • Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Neutralization: Use an ionizing fan or an antistatic gun (e.g., Zerostat) on the weighing boat before adding the compound.

  • Technique: Do not use a spatula directly from the stock bottle. Tap powder into a secondary vessel to prevent cross-contamination of the bulk source.

B. Reaction Setup (Light Protection)

Due to the iodine substituent (C-I bond), this compound is susceptible to photodeiodination.

  • Wrap Flasks: Use aluminum foil or amber glassware for all reaction vessels.

  • Inert Atmosphere: Flush headspace with Nitrogen or Argon. Iodine elimination is often accelerated by oxygen.

C. Logic Flow: Risk Assessment

The following diagram illustrates the decision-making process for handling this specific compound.

RiskAssessment Start Task: Handle this compound State Determine State Start->State Solid Solid / Powder State->Solid Liquid Solution (DCM/DMF/DMSO) State->Liquid Risk_Solid Risk: Inhalation & Static Fly-away Solid->Risk_Solid Risk_Liquid Risk: Enhanced Skin Absorption Liquid->Risk_Liquid Action_Solid Action: Anti-static gun + Goggles + Hood Risk_Solid->Action_Solid Action_Liquid Action: Double Glove (Check Solvent Breakthrough) Risk_Liquid->Action_Liquid

Figure 1: Decision logic for PPE selection based on physical state and specific molecular risks.[2]

Emergency Response & Decontamination

Accidental Spills[3]
  • Solid Spill:

    • Do NOT sweep (creates dust).

    • Cover with wet paper towels (dampened with water/surfactant) to suppress dust.

    • Wipe up and place in a sealed bag.

  • Solution Spill:

    • Absorb with vermiculite or spill pads.

    • Solvent Warning: If dissolved in DCM (Dichloromethane), standard nitrile gloves offer <5 minutes protection. Change gloves immediately after cleanup contact.

Exposure First Aid[3][4][5][6]
  • Skin: Wash with soap and water for 15 minutes.[3] Avoid organic solvents (ethanol/acetone) for washing, as they may increase the absorption of the fluorinated compound.

  • Eyes: Flush for 15 minutes.[4][5][3] The imidazole core is basic/corrosive; immediate dilution is critical.

Waste Disposal & Stewardship

Disposal of this compound requires strict adherence to Halogenated Waste protocols.

Waste Segregation Protocol
  • Classification: This is a Halogenated Organic waste (due to both Fluorine and Iodine).

  • Incompatibility: Do NOT mix with:

    • Strong Oxidizers (risk of iodine liberation).[3]

    • Strong Acids (risk of HF generation if thermal decomposition occurs, though unlikely at ambient temp).

  • Labeling: clearly mark container as "Halogenated Organic Waste - Contains Iodo-Imidazole."

Disposal Workflow Diagram

DisposalFlow Waste Waste Generation Check Contains Halogens? (F, I) Waste->Check Yes YES: Segregate Stream Check->Yes 1-(Difluoromethyl)-4-iodo... Container Container: Halogenated Solvents Yes->Container Label Label: 'Contains Fluorinated/Iodinated Organics' Container->Label Vendor Disposal: High Temp Incineration Label->Vendor

Figure 2: Proper waste segregation workflow to prevent regulatory non-compliance and chemical incompatibility.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (n.d.). 4-Iodoimidazole Safety Data (Proxy Data). National Library of Medicine. [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.